n-(4-benzyloxybenzyl)methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVIOYFRVOFCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
n-(4-benzyloxybenzyl)methylamine chemical structure and properties
An In-depth Technical Guide to N-(4-benzyloxybenzyl)methylamine: Structure, Synthesis, and Applications
Introduction
This compound is a secondary amine that serves as a valuable and versatile intermediate in organic synthesis. Its structure incorporates a benzyl ether and a methylaminomethyl group, providing a unique combination of lipophilicity, steric bulk, and a reactive nucleophilic center. These features make it a significant building block, particularly in the field of medicinal chemistry, where it is often incorporated into larger molecules to modulate their pharmacological properties. The benzyl protecting group offers stability under various reaction conditions while allowing for facile deprotection when necessary, a crucial attribute in multi-step synthetic campaigns. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols with mechanistic rationales, and its application in contemporary drug discovery, tailored for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound consists of a central benzene ring para-substituted with a benzyloxy group (-OCH₂Ph) and a methylaminomethyl group (-CH₂NHCH₃). The benzyloxy group provides significant steric hindrance and increases the lipophilicity of the molecule, while the secondary amine retains its nucleophilic character, making it a key reactive site for further functionalization.
Figure 1. Chemical Structure of this compound.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models, as extensive experimental data for this specific compound is not always available in public literature.
| Property | Value | Source |
| CAS Number | 169943-94-6 | [1][2][3] |
| Molecular Formula | C₁₅H₁₇NO | [1][2] |
| Molecular Weight | 227.30 g/mol | [2][4] |
| Appearance | Powder | [2] |
| Boiling Point | 348.6 ± 22.0 °C (Predicted) | [2] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.81 ± 0.10 (Predicted) | [2] |
Protocol for Chemical Synthesis
The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-(benzyloxy)benzaldehyde. This method utilizes a well-established and reliable reaction: reductive amination. This approach is favored for its high yields and operational simplicity.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 4-(benzyloxy)benzaldehyde and methylamine.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
To this solution, add a solution of methylamine (CH₃NH₂) (1.1 to 1.5 equivalents, typically as a solution in ethanol or THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the corresponding N-benzylidenemethanamine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction to the Amine
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Carefully add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 to 2.0 equivalents), portion-wise to the flask. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 6-12 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.
-
Perform a standard aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.
Causality and Experimental Rationale
-
Choice of Reactants: 4-(benzyloxy)benzaldehyde is a stable and commercially available starting material. Methylamine is a simple and effective source of the N-methyl group.
-
Solvent Selection: Methanol and ethanol are excellent solvents for both the aldehyde and the imine intermediate. They are also compatible with sodium borohydride.
-
Reducing Agent: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is chemoselective, meaning it will readily reduce the imine C=N bond while leaving the aromatic rings and the ether linkage untouched. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Temperature Control: The initial reduction is performed at 0 °C to moderate the reaction rate and prevent potential side reactions.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the reductive amination process.
Caption: Reductive amination workflow for synthesizing this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound and its primary amine precursor, 4-(benzyloxy)benzylamine, are not typically therapeutic agents themselves but are crucial intermediates for constructing more complex, biologically active molecules. The benzyloxybenzyl group is a privileged scaffold used to explore structure-activity relationships (SAR) by providing a large, lipophilic moiety that can interact with hydrophobic pockets in biological targets.[5]
Case Study: Synthesis of Anti-Tuberculosis Agents
A notable application is in the synthesis of novel N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] In this research, 4-(benzyloxy)benzylamine (the primary amine analog) was used as a key building block.
Synthetic Utility: The synthesis involved a nucleophilic aromatic substitution reaction between a 4-chloroquinoline core and various substituted 4-(benzyloxy)benzylamines.[5] The amine nitrogen of the benzyloxybenzylamine attacks the electron-deficient C4 position of the quinoline ring, displacing the chloride and forming the final C-N bond.
This strategic use of the benzyloxybenzylamine moiety allowed researchers to systematically probe how varying substituents on both the quinoline ring and the benzyl group impacted antimycobacterial activity. The bulky nature of this group can significantly influence the molecule's conformation and its binding affinity to the target enzyme or receptor.[5] Several of the synthesized compounds showed promising minimal inhibitory concentrations (MICs) against the M. tuberculosis H37Rv strain, demonstrating the value of this scaffold in developing new drug candidates.[5]
Role as a Building Block Diagram
This diagram illustrates how this compound (or its analogs) functions as a key component in synthesizing complex target molecules.
Caption: Role of N-(4-benzyloxybenzyl)amine as a key building block in synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from structurally related benzylamines and secondary amines, which are often classified as corrosive and harmful.[6][7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Hazards: Assumed to cause severe skin burns and serious eye damage upon contact.[6][9] Inhalation of dust or vapors may cause respiratory tract irritation. Ingestion is likely to be harmful.
-
First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands out as a strategically important chemical intermediate. Its synthesis via reductive amination is robust and high-yielding, providing reliable access to this building block. Its utility is most pronounced in medicinal chemistry, where the benzyloxybenzyl moiety is leveraged to enhance lipophilicity and explore SAR, as exemplified by its role in the development of novel antitubercular agents. Proper adherence to safety protocols is essential when handling this and structurally related amines. For researchers in organic synthesis and drug development, a thorough understanding of the properties and reactivity of this compound opens avenues for the creation of novel and complex molecular architectures.
References
-
Chemsigma. this compound [169943-94-6]. Available at: [Link]
-
Trossini, G. H. G., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 475. Available at: [Link]
-
Yoo, E.-J., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. HETEROCYCLES, 87(8), 1749. Available at: [Link]
-
PubChem. 4-Benzyloxybenzylamine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 169943-94-6 this compound [chemsigma.com]
- 2. This compound | 169943-94-6 [amp.chemicalbook.com]
- 3. This compound | 169943-94-6 [chemicalbook.com]
- 4. 169943-94-6|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. alkylamines.com [alkylamines.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of N-(4-benzyloxybenzyl)methylamine
This guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of N-(4-benzyloxybenzyl)methylamine, a key intermediate in pharmaceutical and materials science research. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound and its derivatives are integral building blocks in the synthesis of various biologically active molecules. The presence of the benzyloxybenzyl moiety offers a versatile scaffold that can be further functionalized, while the secondary amine provides a crucial point for chemical ligation. Understanding the efficient and scalable synthesis of this compound is paramount for advancing research programs that rely on its structural features. This guide will delve into the primary synthetic routes, focusing on the widely employed reductive amination pathway, and explore alternative methodologies, providing a critical comparison to inform experimental design.
Part 1: The Primary Synthetic Route - Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity, often allowing for a one-pot reaction.[1] This method transforms a carbonyl group, in this case, an aldehyde, into an amine through an intermediate imine.[1]
The overall transformation for the synthesis of this compound via reductive amination is as follows:
4-Benzyloxybenzaldehyde + Methylamine → this compound
Mechanism of Reductive Amination
The reaction proceeds in two key stages within a single pot:
-
Imine Formation: The synthesis begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 4-benzyloxybenzaldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (specifically, an N-methylimine). This step is typically catalyzed by a weak acid to facilitate the loss of water.[1][2]
-
Reduction: The newly formed imine is then reduced to the target secondary amine. This is achieved by a reducing agent introduced into the reaction mixture. A key consideration is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde to prevent the formation of 4-benzyloxybenzyl alcohol as a byproduct.[3]
Diagram 1: Reductive Amination Mechanism
Caption: Mechanism of reductive amination for this compound synthesis.
Experimental Protocol: Direct Reductive Amination
This protocol is a robust and widely applicable method for the synthesis of this compound.
Materials:
-
4-Benzyloxybenzaldehyde
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-benzyloxybenzaldehyde (1 equivalent).
-
Dissolve the aldehyde in a suitable solvent such as methanol.[2]
-
Add methylamine (1.1-1.5 equivalents).
-
Acidify the mixture with a few drops of glacial acetic acid to catalyze imine formation.[2] Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, dissolve the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, 1.2-1.5 equivalents) in the reaction solvent.
-
Slowly add the reducing agent solution to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. NaBH(OAc)₃ is a safer alternative.[3]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Diagram 2: Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for the synthesis of this compound.
Choice of Reducing Agent
The selection of the reducing agent is critical for the success of a reductive amination.
| Reducing Agent | Solvent | pH | Advantages | Disadvantages |
| NaBH₃CN | MeOH, EtOH | Weakly Acidic | Selectively reduces imines over aldehydes/ketones.[3] | Highly toxic (releases HCN in strong acid). |
| NaBH(OAc)₃ | DCM, DCE | Neutral/Acidic | Non-toxic, mild, and effective for a wide range of substrates.[4] | Moisture sensitive. |
| H₂/Catalyst (Pd/C, PtO₂) | MeOH, EtOH | Neutral | "Green" reagent, high atom economy, scalable.[1][5] | Requires specialized hydrogenation equipment; may cleave the benzyl ether. |
Part 2: Alternative Synthetic Pathways
While reductive amination is often the method of choice, alternative routes can be advantageous depending on the availability of starting materials and the desired scale of the reaction.
Pathway 1: Reduction of a Nitrile Intermediate
This two-step approach begins with the benzylation of 4-cyanophenol, followed by the reduction of the nitrile group to the primary amine, which would then require N-methylation. A direct reduction to the N-methylamine is also conceivable with specific reagents. A similar synthesis producing the primary amine, 4-(benzyloxy)benzylamine, has been reported with high yields for the initial benzylation step.[6]
Step 1: Synthesis of 4-(Benzyloxy)benzonitrile 4-Cyanophenol is reacted with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. This Sₙ2 reaction typically proceeds in high yield.[6]
Step 2: Reduction of 4-(Benzyloxy)benzonitrile The nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] Subsequent N-methylation would be required to obtain the final product. Alternatively, conditions for reductive N-methylation of the nitrile could be explored.
Pathway 2: N-Alkylation of 4-(Benzyloxy)benzylamine
If 4-(benzyloxy)benzylamine is readily available or synthesized as described above, it can be N-methylated to yield the target compound.
Method: Eschweiler-Clarke Reaction This classic reaction methylates primary or secondary amines using an excess of formic acid and formaldehyde. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate. This method is advantageous as it is high-yielding and avoids the over-alkylation issues sometimes seen with methyl halides.
Comparison of Synthetic Pathways
| Pathway | Starting Materials | Key Reagents | Pros | Cons |
| Reductive Amination | 4-Benzyloxybenzaldehyde, Methylamine | NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C | One-pot reaction, high efficiency, mild conditions.[1] | Requires careful choice of reducing agent to avoid side reactions. |
| Nitrile Reduction | 4-Cyanophenol, Benzyl Bromide, Methylating agent | K₂CO₃, LiAlH₄ | High-yielding initial step, utilizes readily available starting materials.[6] | Multi-step process, requires a strong and hazardous reducing agent (LiAlH₄). |
| Eschweiler-Clarke | 4-(Benzyloxy)benzylamine | Formic Acid, Formaldehyde | High yields, avoids over-alkylation, uses inexpensive reagents. | Requires a pre-synthesized primary amine. |
Conclusion
The synthesis of this compound is most directly and efficiently achieved through the reductive amination of 4-benzyloxybenzaldehyde and methylamine. This method, particularly with the use of sodium triacetoxyborohydride, offers a safe, scalable, and high-yielding pathway suitable for most research and development applications. Alternative routes, such as those starting from 4-cyanophenol, provide viable options when the primary starting materials are less accessible. The choice of synthetic strategy should be guided by factors including scale, reagent availability, safety considerations, and the specific requirements of the research program.
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022-04-15). MDPI. [Link]
-
efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013-07-04). HETEROCYCLES. [Link]
-
Reductive Amination. (2023-03-16). YouTube. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
- US6476268B1 - Preparation of N-benzylamines.
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Georg Thieme Verlag. [Link]
-
Reductive amination. Wikipedia. [Link]
-
This compound [ 169943-94-6 ]. Chemsigma. [Link]
- EP1247799A2 - Process for the preparation of N-benzylamines.
-
Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for N-(4-benzyloxybenzyl)methylamine: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for the organic compound N-(4-benzyloxybenzyl)methylamine, a molecule of interest in medicinal chemistry and drug development. The structural elucidation and confirmation of this compound rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the expected spectral features and provides insights into the experimental methodologies for acquiring high-quality data, aimed at researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, with the chemical formula C₁₅H₁₇NO and CAS number 169943-94-6, is a secondary amine containing both a benzyl and a benzyloxybenzyl moiety. The accurate characterization of its molecular structure is paramount for its application in synthetic chemistry and pharmacology. Spectroscopic techniques provide a non-destructive means to verify the identity, purity, and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring protons.
Experimental Protocol:
A standard ¹H NMR spectrum can be acquired using a 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A spectrometer such as a Bruker Avance 400 is suitable.
-
Data Acquisition: A standard single-pulse experiment is typically used with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected.
Data Interpretation:
The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.43-7.27 | multiplet | 7H | Aromatic protons of the benzyl and benzyloxy groups |
| 6.91 | doublet | 2H | Aromatic protons ortho to the benzyloxy group |
| 5.05 | singlet | 2H | -O-CH₂ -Ph |
| 3.71 | singlet | 2H | Ar-CH₂ -N |
| 2.45 | singlet | 3H | N-CH₃ |
Note: The integration values represent the relative number of protons corresponding to each signal.
Workflow for ¹H NMR Analysis:
Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.5-0.7 mL of CDCl₃.
-
Instrumentation: A 100 MHz or higher frequency spectrometer is used.
-
Data Acquisition: A standard proton-decoupled experiment is performed. A sufficient number of scans (often several hundred to thousands) and a relaxation delay of 2-5 seconds are necessary to obtain a good spectrum due to the low natural abundance of the ¹³C isotope.
Predicted Data Interpretation:
Based on the structure of this compound and data from analogous compounds, the following approximate chemical shifts are expected in the ¹³C NMR spectrum:
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Aromatic C-O |
| ~137 | Quaternary aromatic carbon of the benzyl group |
| ~131 | Quaternary aromatic carbon of the benzyloxybenzyl group |
| ~129-127 | Aromatic CH carbons |
| ~115 | Aromatic CH carbons ortho to the benzyloxy group |
| ~70 | -O-CH₂ -Ph |
| ~58 | Ar-CH₂ -N |
| ~36 | N-CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be taken first.
Data Interpretation:
Key absorption bands expected in the IR spectrum of this compound include:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3500 (weak) | N-H stretch (secondary amine) | -NH- |
| ~3030 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1610, 1510, 1450 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Aryl ether |
| ~1175 | C-N stretch | Amine |
Workflow for FTIR Analysis (KBr Pellet Method):
A Technical Guide to the Research Applications of N-(4-benzyloxybenzyl)methylamine: A Versatile Scaffold in Medicinal Chemistry and Synthetic Methodology
Abstract: The benzylamine substructure is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of a specific derivative, N-(4-benzyloxybenzyl)methylamine. We will dissect its synthesis, established biological significance, and forward-looking potential in diverse therapeutic areas including infectious diseases, oncology, and immunology. Furthermore, its utility as a functional tool in synthetic organic chemistry will be examined. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.
Core Molecular Profile and Synthesis
This compound is a secondary amine characterized by a benzyl group and a benzyloxy substituent on the phenyl ring. This benzyloxy group imparts specific electronic properties and steric bulk that can be exploited in molecular design. Its ether linkage offers metabolic stability superior to a free phenol, while the secondary amine provides a key hydrogen bond donor/acceptor site and a reactive handle for further chemical elaboration.
Physicochemical Properties
A summary of the key identifiers and predicted properties for this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 169943-94-6 | [1][2][3] |
| Molecular Formula | C₁₅H₁₇NO | [3][4] |
| Molecular Weight | 227.30 g/mol | [1] |
| Predicted Boiling Point | 348.6 ± 22.0 °C | [1] |
| Predicted Density | 1.053 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 9.81 ± 0.10 | [1] |
Synthetic Protocols
The synthesis of this compound can be achieved through several reliable methods. The most direct and widely applicable approach is the reductive amination of 4-(benzyloxy)benzaldehyde with methylamine.
This one-pot procedure is highly efficient for generating secondary amines from aldehydes. The causality is straightforward: the aldehyde and primary amine first form an intermediate imine, which is then immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) to the target secondary amine. This prevents the isolation of the often-unstable imine intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).
-
Imine Formation: Add a solution of methylamine (CH₃NH₂, ~1.2-1.5 equivalents, often as a solution in THF or water) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise.
-
Expertise Note: The portion-wise addition at 0 °C is critical to control the exothermic reaction and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting aldehyde.
-
Work-up and Purification: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[5]
Workflow for Reductive Amination Synthesis
Sources
N-(4-(Benzyloxy)benzyl)methanamine: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. N-(4-(benzyloxy)benzyl)methanamine emerges as a molecule of significant strategic value, embodying a unique convergence of functionalities. It features a secondary N-methylbenzylamine moiety, a common structural motif in pharmacologically active compounds, and a latent phenolic hydroxyl group masked as a benzyl ether. This dual-functionality allows for its seamless integration into complex molecular architectures and subsequent selective deprotection to reveal a key hydrogen bond donor or a site for further functionalization.
This technical guide provides an in-depth exploration of N-(4-(benzyloxy)benzyl)methanamine as a building block. Moving beyond a simple catalog of reactions, we will delve into the causality behind synthetic choices, provide field-proven experimental protocols, and illuminate the strategic role of this reagent in contemporary drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is essential for its effective use. While comprehensive experimental data for N-(4-(benzyloxy)benzyl)methanamine is not extensively published, its properties can be reliably predicted and inferred from closely related analogs and its constituent functional groups.
Table 1: Physicochemical Properties of N-(4-(Benzyloxy)benzyl)methanamine
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₇NO | - |
| Molecular Weight | 227.30 g/mol | - |
| Appearance | Predicted: Powder | [1] |
| Boiling Point | 348.6 ± 22.0 °C | Predicted[1] |
| Density | 1.053 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 9.81 ± 0.10 | Predicted[1] |
| XLogP3 | 2.1 | [2] |
Spectroscopic Characterization: The structural integrity of N-(4-(benzyloxy)benzyl)methanamine is confirmed through standard spectroscopic methods. The following data are predicted based on established chemical shift values and fragmentation patterns for analogous structures.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.4-2.5 ppm), the benzylic protons of the methylamine moiety (a singlet around 3.6-3.7 ppm), the benzylic protons of the benzyl ether (a singlet around 5.0-5.1 ppm), and distinct aromatic protons in the ranges of 6.9-7.0 ppm (protons ortho to the ether linkage), 7.2-7.5 ppm (protons of the benzyl group and protons ortho to the methylamine), and a characteristic doublet for the protons ortho to the ether.
-
¹³C NMR (Predicted): The carbon spectrum will display signals for the N-methyl carbon (around 35-36 ppm), the benzylic carbon of the methylamine (around 55-56 ppm), the benzylic carbon of the benzyl ether (around 70 ppm), and a series of aromatic carbons between 115 and 160 ppm. A predicted spectrum is available for reference.[3]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for N-H stretching (a weak to medium band around 3300-3400 cm⁻¹ for the secondary amine), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and the prominent C-O-C stretching of the benzyl ether (around 1240 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z = 227. The most prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl ether or the benzylamine moiety. Another significant fragment would arise from the loss of the methylamino group.
Synthesis of the Building Block: A Focus on Reductive Amination
The most direct and widely employed method for the synthesis of N-(4-(benzyloxy)benzyl)methanamine is the reductive amination of 4-(benzyloxy)benzaldehyde with methylamine. This one-pot reaction offers high efficiency and operational simplicity.
Caption: Reductive amination workflow for the synthesis of the target building block.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from general procedures for reductive amination and provides a robust method for laboratory-scale synthesis.[4][5]
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic acid (glacial, optional catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)benzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent like methanol or DCM (approximately 0.2-0.5 M).
-
Amine Addition: Add methylamine solution (1.5-2.0 eq) to the stirred solution of the aldehyde at room temperature. If using an aqueous solution of methylamine, the reaction may become biphasic.
-
Imine Formation: Stir the mixture at room temperature. The formation of the intermediate imine/iminium ion can be monitored by TLC or LC-MS. For less reactive substrates, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[6]
-
Reduction: Once imine formation is significant (typically after 1-2 hours), cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent portion-wise.
-
Using NaBH₄ in Methanol: Add sodium borohydride (1.5 eq) slowly to control the evolution of hydrogen gas.
-
Using NaBH(OAc)₃ in DCM: Add sodium triacetoxyborohydride (1.5 eq). This reagent is milder and often preferred for its selectivity.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS, typically 2-12 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.
-
If methanol was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-(4-(benzyloxy)benzyl)methanamine as a pure solid or oil.
The Role of N-(4-(Benzyloxy)benzyl)methanamine in Drug Discovery
The utility of this building block extends beyond its simple structure. The benzyloxybenzyl moiety often functions as a key pharmacophore, contributing to ligand-receptor interactions and influencing the overall pharmacokinetic profile of a molecule.
The "Benzyloxy Pharmacophore"
The term "benzyloxy pharmacophore" refers to the benzyloxy-phenyl substructure and its recognized importance in binding to various biological targets.[2][7] This group can engage in several types of interactions:
-
Hydrophobic and van der Waals Interactions: The two aromatic rings provide a significant hydrophobic surface area that can interact favorably with nonpolar pockets in a receptor's binding site.
-
π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein target.
-
C-H-π Interactions: The benzylic protons can act as weak hydrogen bond donors in C-H-π interactions with aromatic residues.
This moiety has been identified as a key structural element in the design of inhibitors for various enzymes and receptors, including Monoamine Oxidase-B (MAO-B), sodium channels, and Lysine-Specific Demethylase 1 (LSD1).[7][8][9]
Caption: Key interactions of the benzyloxybenzyl pharmacophore within a receptor binding site.
Strategic Deprotection of the Benzyl Ether
A key advantage of using N-(4-(benzyloxy)benzyl)methanamine is the ability to unmask the phenolic hydroxyl group at a later stage in the synthesis. The choice of deprotection method is critical and depends on the functional group tolerance of the rest of the molecule.
Catalytic Transfer Hydrogenation
This is a mild and highly efficient method for benzyl ether cleavage, avoiding the need for high-pressure hydrogenation equipment.[10][11] A hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a palladium catalyst.[12]
Caption: Workflow for benzyl ether deprotection via catalytic transfer hydrogenation.
This protocol is adapted from established procedures for N-benzyl and O-benzyl deprotection.[12]
Materials:
-
N-(4-(benzyloxy)benzyl)methanamine derivative
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-(4-(benzyloxy)benzyl)methanamine derivative (1.0 eq) in methanol or ethanol (0.1-0.2 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The crude product can often be used directly or purified by recrystallization or chromatography if necessary.
Oxidative Cleavage
For molecules containing functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), oxidative cleavage of the benzyl ether provides an orthogonal deprotection strategy. A common reagent for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
This protocol is based on literature methods for the oxidative cleavage of benzyl ethers.[8]
Materials:
-
N-(4-(benzyloxy)benzyl)methanamine derivative
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve the N-(4-(benzyloxy)benzyl)methanamine derivative (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v) to make a ~0.05 M solution.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DDQ (1.2-1.5 eq) portion-wise. The reaction mixture will typically turn dark.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can vary from 1 to 12 hours.
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solution. The crude product is then purified by flash column chromatography on silica gel to afford the desired phenol. The reduced DDQ (DDQH₂) can often be observed precipitating during the reaction.
Applications in Synthesis: A Case Study
The strategic use of N-(4-(benzyloxy)benzyl)methanamine and its precursors is elegantly demonstrated in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been investigated as potential antimycobacterial agents.[10] In this synthesis, the primary amine precursor, 4-(benzyloxy)benzylamine, is first synthesized and then coupled with a 4-chloroquinoline core.
Synthetic Pathway Overview:
-
Synthesis of 4-(Benzyloxy)benzonitrile: 4-Cyanophenol is benzylated using benzyl bromide.[10]
-
Reduction to 4-(Benzyloxy)benzylamine: The nitrile is reduced to the primary amine using a strong reducing agent like LiAlH₄.[10]
-
Reductive Amination (Hypothetical Extension): This primary amine could then be N-methylated via reductive amination with formaldehyde and a suitable reducing agent to form the title building block, N-(4-(benzyloxy)benzyl)methanamine.
-
Nucleophilic Aromatic Substitution: The primary amine (4-(benzyloxy)benzylamine) is used to displace a chlorine atom from a 4-chloroquinoline scaffold, forming the final C-N bond of the target molecule.[10]
This example highlights the utility of the benzyloxybenzylamine core as a nucleophile in C-N bond-forming reactions, with the benzyl ether serving as a stable protecting group throughout the synthetic sequence.
Conclusion
N-(4-(benzyloxy)benzyl)methanamine is more than just a simple secondary amine. It is a strategically designed building block that offers synthetic chemists a powerful tool for the construction of complex molecules. Its inherent bifunctionality—a reactive N-methylamine for coupling reactions and a cleavable benzyl ether protecting a key phenolic hydroxyl—provides significant tactical advantages in synthetic planning. The ability to introduce the "benzyloxy pharmacophore" and later reveal a polar functional group makes this reagent particularly valuable in drug discovery programs. By understanding the nuances of its synthesis, reactivity, and deprotection, researchers can leverage N-(4-(benzyloxy)benzyl)methanamine to streamline synthetic routes and accelerate the development of novel chemical entities.
References
-
Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2539. [Link]
-
PubChem (2025). 4-Benzyloxybenzylamine. National Center for Biotechnology Information. [Link]
-
Mathew, B., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. [Link]
-
Organic Chemistry Portal (n.d.). Benzyl Ethers. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]
-
Gale, E. M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 855-860. [Link]
-
Shen, Z., et al. (2011). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/tert-Butyl Nitrite/Oxygen: A Versatile Catalytic Oxidation System. Advanced Synthesis & Catalysis, 353(16), 3031-3038. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Wang, Y., et al. (2011). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 2(11), 637-646. [Link]
-
Crider, A. M., et al. (2013). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. ACS Omega, 4(1), 195-200. [Link]
-
Royal Society of Chemistry (n.d.). Electronic Supporting Information. [Link]
-
Lee, S.-H., et al. (2013). Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a New Protecting Group. Heterocycles, 87(8), 1749-1764. [Link]
-
Wikipedia (n.d.). Eschweiler–Clarke reaction. [Link]
-
YouTube (2023). Reductive Amination. [Link]
-
ChemBK (n.d.). N-Benzylmethylamine. [Link]
-
PubChem (2025). 4-Methylbenzylamine. National Center for Biotechnology Information. [Link]
-
PubChem (2025). N-Benzyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry (n.d.). Supporting Information. [Link]
-
PubChem (2025). (Benzyloxy)(methyl)amine. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. European Journal of Medicinal Chemistry, 157, 105-117. [Link]
-
Royal Society of Chemistry (n.d.). Supporting Information. [Link]
-
Stenutz (n.d.). N-methylbenzylamine. [Link]
-
SpectraBase (n.d.). [4-(Benzyloxy)phenyl]-N-methylmethanamine. [Link]
Sources
- 1. 4-Benzyloxybenzylamine | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]
- 9. Journal of Medicinal and Medical Chemistry [jmedchem.com]
- 10. 4-Methyl-N-(phenylmethyl)benzenemethanamine | C15H17N | CID 2756631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(4-methylphenoxy)-Benzenemethanamine synthesis - chemicalbook [chemicalbook.com]
- 12. (Benzyloxy)(methyl)amine | C8H11NO | CID 13417387 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Benzyloxybenzyl)methylamine and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Benzyloxybenzyl)methylamine serves as a pivotal structural motif in the landscape of medicinal chemistry. Its unique combination of a flexible benzyl ether, a reactive secondary amine, and a stable aromatic core makes it an invaluable scaffold for the synthesis of a diverse array of biologically active derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this compound and its analogs. Particular emphasis is placed on their emerging roles in oncology and as enzyme inhibitors, offering insights for the design and development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development.
Introduction: The Significance of the this compound Scaffold
The N-benzylamine framework is a recurring theme in a multitude of pharmacologically active compounds. The strategic incorporation of a benzyloxy group at the para-position of the benzyl ring, coupled with an N-methyl substituent, endows the this compound core with a distinct set of physicochemical properties. The benzyloxy moiety can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while the secondary amine provides a key site for hydrogen bonding and salt formation, enhancing solubility and receptor affinity. Furthermore, the methyl group can influence the compound's metabolic stability and conformational preferences.
This guide will navigate through the synthetic pathways to access this versatile building block, delve into the methodologies for its derivatization, and explore the therapeutic potential of the resulting molecules, supported by detailed protocols and mechanistic insights.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with commercially available precursors. The general synthetic strategy involves the protection of a phenolic hydroxyl group, followed by the introduction of the methylamino functionality.
Synthesis of the Precursor: 4-Benzyloxybenzaldehyde
The initial step is the benzylation of 4-hydroxybenzaldehyde. This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile, attacking benzyl bromide.
Experimental Protocol: Synthesis of 4-Benzyloxybenzaldehyde [1]
-
Materials: 4-hydroxybenzaldehyde, benzyl bromide, anhydrous potassium carbonate, ethanol, ethyl acetate, diethyl ether, saturated sodium chloride solution.
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol) in ethanol, add benzyl bromide (5.0 ml, 42.05 mmol) and anhydrous potassium carbonate (20.0 g, 144.27 mmol).[1]
-
Reflux the reaction mixture for 14 hours under a nitrogen atmosphere.[1]
-
After cooling to room temperature, filter off the potassium carbonate and wash the residue with ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 ml of diethyl ether and wash with two 50 ml portions of saturated sodium chloride solution.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-benzyloxybenzaldehyde. The product is a creamish to yellow crystalline powder.[2]
-
Causality Behind Experimental Choices:
-
Anhydrous potassium carbonate is used as a base to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide.
-
Ethanol serves as a suitable polar protic solvent for this SN2 reaction.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
The workup with diethyl ether and brine removes any remaining inorganic salts and water-soluble impurities.
Reductive Amination to this compound
The most common and efficient method for the synthesis of this compound from 4-benzyloxybenzaldehyde is through reductive amination. This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with methylamine, which is then reduced in situ to the desired secondary amine.
Conceptual Workflow for Reductive Amination:
Caption: Reductive amination of 4-benzyloxybenzaldehyde with methylamine.
Experimental Protocol: Reductive Amination (General Procedure)
-
Materials: 4-benzyloxybenzaldehyde, methylamine (as a solution in a suitable solvent, e.g., THF or ethanol), a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), a suitable solvent (e.g., dichloromethane (DCM) or methanol), acetic acid (optional, as a catalyst).
-
Procedure:
-
Dissolve 4-benzyloxybenzaldehyde in the chosen solvent in a round-bottom flask.
-
Add a solution of methylamine. A slight excess of the amine is often used.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is generally preferred over the more toxic sodium cyanoborohydride.
-
The choice of solvent is crucial; it must be able to dissolve the reactants and be compatible with the reducing agent.
-
The optional addition of acetic acid can catalyze the dehydration step in imine formation, thus accelerating the reaction.
Characterization of this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the benzyl and benzyloxy rings, a singlet for the benzylic methylene protons (O-CH₂), a singlet for the N-methyl protons, a singlet for the N-methylene protons (N-CH₂), and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic methylene carbon (O-CH₂), the N-methyl carbon, and the N-methylene carbon (N-CH₂). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O-C stretching (ether linkage). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₇NO, MW: 227.30 g/mol ), and characteristic fragmentation patterns including the loss of the benzyl group. |
Derivatives of this compound and their Applications
The this compound scaffold has been extensively utilized in the development of a wide range of therapeutic agents. The following sections highlight some of the key areas of application.
Anticancer Agents
The N-benzylamine motif is a key feature in several classes of anticancer agents. Derivatives of this compound have shown promise as tubulin polymerization inhibitors and in targeting other cancer-related pathways.
-
Tubulin Polymerization Inhibitors: A series of novel N-benzylbenzamide derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization. Some of these compounds exhibited significant antiproliferative activities with IC₅₀ values in the nanomolar range against various cancer cell lines.[3] Mechanistic studies revealed that these compounds bind to the colchicine binding site on tubulin, leading to potent anti-vascular activity.[3]
-
USP1/UAF1 Deubiquitinase Inhibitors: N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share structural similarities with the this compound core, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[4] This complex is a promising target in oncology as it plays a crucial role in DNA damage response. Inhibition of USP1/UAF1 by these compounds led to decreased cell survival in non-small cell lung cancer cells.[4]
Enzyme Inhibitors
The structural features of this compound make it an excellent starting point for the design of various enzyme inhibitors.
-
Inhibitors of Human DNA Topoisomerase II: New 4'-O-demethylepipodophyllotoxin derivatives incorporating 4β-N-benzyl groups have been synthesized and shown to be potent inhibitors of human DNA topoisomerase II.[5] Several of these compounds were found to be more active than the clinically used anticancer drug, etoposide.[5]
-
Inhibitors of InhA for Antitubercular Activity: N-Benzyl-4-((heteroaryl)methyl)benzamides have been identified as a new class of direct inhibitors of the NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis.[6] These compounds show activity against M. tuberculosis and represent a promising avenue for the development of new treatments for tuberculosis.[6]
Anti-inflammatory and Antimycobacterial Agents
-
Anti-inflammatory and Anti-oxidative Activities: A derivative of N-benzyl-N-methyldecan-1-amine, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), has demonstrated both anti-inflammatory and anti-oxidative properties.[7] This compound was shown to inhibit the production of pro-inflammatory cytokines.[7]
-
Antimycobacterial Agents: A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain.[8] Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid.[8]
Workflow for Derivative Synthesis and Screening:
Caption: General workflow for the development of drugs from the core scaffold.
Safety and Handling
-
General Hazards: Similar amines are classified as corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized have led to the discovery of numerous compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. The continued exploration of the chemical space around this core structure is likely to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the molecular targets of these derivatives deepens, so too will our ability to rationally design the next generation of therapeutics based on the this compound framework. This guide serves as a foundational resource to aid researchers in this endeavor.
References
-
Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com. (URL: [Link])
-
4-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78135. (URL: [Link])
-
Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2535. (URL: [Link])
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. (URL: [Link])
-
Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. The Royal Society of Chemistry. (URL: [Link])
-
Supplementary Information. The Royal Society of Chemistry. (URL: [Link])
-
N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses. (URL: [Link])
-
Copies of 1H, 13C, 19F NMR spectra. (URL: [Link])
-
Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). ResearchGate. (URL: [Link])
-
Lee, S.-H., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. Heterocycles, 87(8), 1749-1764. (URL: [Link])
-
Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective. Semantic Scholar. (URL: [Link])
-
Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(4), 1143-1153. (URL: [Link])
-
Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. (URL: [Link])
-
n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. (URL: [Link])
-
Sun, Y. M., et al. (1991). Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry, 34(11), 3142-3147. (URL: [Link])
-
Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. Office of Justice Programs. (URL: [Link])
-
Supporting Information. The Royal Society of Chemistry. (URL: [Link])
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. (URL: [Link])
-
4-Methoxybenzylamine. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75452. (URL: [Link])
-
Machado, P., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 687-701. (URL: [Link])
-
Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. (URL: [Link])
-
Lee, J. H., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1145005. (URL: [Link])
-
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. (URL: [Link])
-
GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF. ResearchGate. (URL: [Link])
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. (URL: [Link])
-
Benzenemethanamine, 4-methoxy-. NIST WebBook. (URL: [Link])
-
Benzenemethanamine, N-methyl-. NIST WebBook. (URL: [Link])
Sources
- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of n-(4-benzyloxybenzyl)methylamine in different solvents
An In-depth Technical Guide to the Solubility of N-(4-benzyloxybenzyl)methylamine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a framework for understanding and predicting its solubility profile through theoretical principles, primarily Hansen Solubility Parameters (HSP). Furthermore, it delivers a robust, field-proven experimental protocol for the precise determination of thermodynamic solubility using the isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection, formulation design, and the execution of rigorous solubility studies.
Introduction: The Critical Role of Solubility
This compound is a secondary amine whose structure is of interest in medicinal chemistry and materials science. As with any chemical entity intended for use in pharmaceutical formulations or complex reaction mixtures, its solubility is a fundamental physicochemical property. Solubility dictates the bioavailability of a potential drug candidate, influences purification strategies, and governs the feasibility of formulation and reaction engineering. A thorough understanding of how this compound interacts with various solvents is therefore not merely academic but a prerequisite for its practical application.
This guide moves beyond a simple listing of solvents. It aims to provide a causal understanding of the intermolecular forces that govern the dissolution process for this specific molecule. By combining theoretical prediction with detailed experimental validation protocols, we present a self-validating system for researchers to confidently assess and apply the solubility of this compound.
Foundational Physicochemical Properties
To understand solubility, one must first understand the molecule itself. The structure of this compound—comprising two aromatic rings, an ether linkage, and a secondary amine group—creates a molecule with distinct regions of varying polarity.
| Property | Value / Description | Source |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.3 g/mol | [2] |
| Structure | A benzyl group linked via an ether to a benzylamine core with a methyl substituent on the nitrogen. | N/A |
| Predicted Boiling Point | 348.6 ± 22.0 °C | [2] |
| Predicted pKa | 9.81 ± 0.10 (for the protonated amine) | [2] |
The presence of the secondary amine (pKa ~9.8) imparts basicity and a strong hydrogen bond accepting and donating capability. The ether oxygen acts as a hydrogen bond acceptor. The two phenyl rings and the connecting alkyl chains contribute to a significant nonpolar character, driven by van der Waals forces. The interplay of these features suggests a complex solubility profile, with appreciable solubility expected in solvents that can engage in both hydrogen bonding and accommodate nonpolar moieties.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using the Hansen Solubility Parameters (HSP), a powerful tool for predicting substance compatibility.[3] HSP deconstructs the total cohesive energy density of a substance into three components, each representing a different type of intermolecular interaction.[4]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, including solvents and solutes, can be assigned a unique set of these three parameters, defining a point for it in 3D "Hansen space". The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible or for a solute to dissolve in a solvent.[5]
The distance (Ra) between a solute (in this case, this compound) and a solvent in Hansen space is calculated as follows:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [6]
The solute is assigned an "interaction radius" (R₀). If the calculated distance (Ra) to a solvent is less than R₀, high solubility is predicted. If Ra > R₀, poor solubility is expected.[6]
Estimating HSP for this compound
As experimental HSP values are unavailable, they can be estimated using group contribution methods, such as those implemented in software packages like HSPiP.[7][8] These methods sum the contributions of the molecule's functional groups to derive the overall HSP values. Based on its structure, the estimated HSP values for this compound are presented below alongside a curated list of solvents.
| Compound | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| This compound (Estimated) | 18.5 | 6.5 | 8.0 |
| --- Solvents --- | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 4.6 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Isopropanol (IPA) | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
Note: Solvent HSP values are sourced from established databases.[9][10][11]
Qualitative Solubility Profile Based on HSP
By analyzing the estimated HSP of this compound, we can make informed predictions:
-
Good Solubility Predicted: In solvents with balanced HSPs, such as THF, Dichloromethane, and Ethyl Acetate . These solvents have moderate polarity and hydrogen bonding capabilities that align well with the solute's profile.
-
Moderate Solubility Predicted: In solvents like alcohols (Ethanol, Isopropanol) , where the hydrogen bonding component is strong but the dispersion and polar terms are reasonably matched. Toluene may show moderate solubility due to its matching dispersion term and ability to interact with the aromatic rings.
-
Poor Solubility Predicted: In highly nonpolar solvents like n-Hexane , which lacks the necessary polar and hydrogen bonding interactions. Conversely, highly polar and hydrogen-bonding-dominant solvents like Water will be poor solvents due to the large, nonpolar benzylic portions of the solute.
The concept of the Hansen Solubility Sphere provides a visual representation of this principle.
Caption: The Hansen Solubility Sphere. Good solvents lie within the interaction radius (R₀) of the solute.
Experimental Protocol: Isothermal Shake-Flask Method
While theoretical predictions are invaluable for screening, they must be validated by empirical data. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[12][13]
Principle
An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium (i.e., when the concentration of the dissolved solute in the solution becomes constant). The saturated solution is then separated from the excess solid, and the solute concentration is determined using a validated analytical method.[14]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Magnetic stirrer and stir bars
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask to create a stock solution of known concentration (~100 µg/mL).[3]
-
Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock solution. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.[15]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid is visibly present throughout the experiment. A starting point is ~10-20 mg of solid per 1-2 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the test solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. A preliminary time-course study can determine the minimum time to reach equilibrium.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solids.[3]
-
Dilution and Analysis: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the established calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. Use the peak area from the chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample.[16]
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Self-Validating System: Ensuring Trustworthiness
To ensure the integrity of the results, the following checks should be integrated:
-
Solid State Analysis: Analyze the remaining excess solid after equilibration (e.g., by DSC or XRPD) to confirm that no phase change or degradation has occurred during the experiment.[14]
-
Equilibrium Confirmation: Take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values plateau and are statistically indistinguishable.[14]
-
Mass Balance: For select samples, dissolve the entire contents of the vial (supernatant and excess solid) in a large volume of a good solvent and analyze to ensure the total amount of compound recovered matches the initial amount added.
Caption: Experimental workflow for determining thermodynamic solubility.
Safety Precautions
As a secondary amine, this compound should be handled with appropriate care. While specific toxicity data is not available, related amine compounds can be skin and eye irritants and may be harmful if swallowed or inhaled.[17][18]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[20]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
This guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. By leveraging the predictive power of Hansen Solubility Parameters, researchers can intelligently screen and select appropriate solvents, minimizing trial-and-error experimentation. The detailed isothermal shake-flask protocol provides a reliable and verifiable method for generating high-quality, quantitative solubility data. This combined theoretical and practical approach empowers drug development professionals and scientists to make informed decisions, accelerating research and ensuring the successful application of this compound.
References
-
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]
-
iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. [Link]
-
Hansen Solubility Parameters in Practice. (2022). HSPiP HSP Estimation (New). YouTube. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]
-
Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
-
Scribd. (n.d.). Hansen Solubility Parameters Values List. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
-
ResearchGate. (n.d.). List of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
-
ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. [Link]
-
ChemBK. (2024). N-Methyl-4-methoxybenzylamine. [Link]
-
Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]
-
PubChem. (n.d.). 4-Benzyloxybenzylamine. [Link]
-
Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP. [Link]
-
The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. [Link]
-
Hansen Solubility Parameters. (n.d.). HSP Basics. [Link]
-
ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]
-
ChemSigma. (n.d.). This compound [169943-94-6]. [Link]
Sources
- 1. 169943-94-6 this compound [chemsigma.com]
- 2. This compound | 169943-94-6 [amp.chemicalbook.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameters [stenutz.eu]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 11. scribd.com [scribd.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. improvedpharma.com [improvedpharma.com]
- 17. alkylamines.com [alkylamines.com]
- 18. fishersci.com [fishersci.com]
- 19. biosynth.com [biosynth.com]
- 20. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(4-benzyloxybenzyl)methylamine
Introduction: The Significance of N-Arylmethylamines in Medicinal Chemistry
N-Arylmethylamines represent a critical pharmacophore in a multitude of biologically active compounds. Their structural motif is integral to the development of novel therapeutics, acting as versatile intermediates and key structural elements in drug candidates. N-(4-benzyloxybenzyl)methylamine, in particular, serves as a valuable building block, incorporating a benzyloxy-protected phenol and a secondary amine functionality. This arrangement allows for further chemical elaboration at the nitrogen atom, making it a desirable precursor for the synthesis of complex molecular architectures with potential applications in various therapeutic areas. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound via a robust and widely utilized method: reductive amination.
Synthetic Strategy: Reductive Amination
The most direct and efficient pathway to this compound is the reductive amination of 4-benzyloxybenzaldehyde with methylamine. This one-pot reaction proceeds through two key mechanistic steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 4-benzyloxybenzaldehyde. This is followed by dehydration to form the corresponding N-methylimine intermediate. The formation of the imine is a reversible process and is often favored by the removal of water or by carrying out the reaction in a suitable solvent.
-
Reduction: The C=N double bond of the in situ-generated imine is then selectively reduced to a single bond using a mild reducing agent, such as sodium borohydride (NaBH₄). This hydride transfer step yields the final secondary amine product, this compound.
This method is favored for its operational simplicity, high yields, and the commercial availability of the starting materials.
Reaction Mechanism
Caption: Mechanism of reductive amination.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.24 | 5.0 g (23.56 mmol) | Sigma-Aldrich |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 3.66 mL (47.12 mmol) | Acros Organics |
| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | Fisher Scientific |
| Sodium Borohydride (NaBH₄) | BH₄Na | 37.83 | 1.34 g (35.34 mmol) | Alfa Aesar |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 mL | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | EMD Millipore |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (23.56 mmol) of 4-benzyloxybenzaldehyde in 50 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Methylamine: To the stirred solution, add 3.66 mL (47.12 mmol, 2.0 equivalents) of a 40% aqueous solution of methylamine dropwise over 5 minutes. A slight exotherm may be observed.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the N-methylimine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Cautiously add 1.34 g (35.34 mmol, 1.5 equivalents) of sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction can be monitored by TLC for the disappearance of the imine intermediate.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 20 mL of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add 50 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with an additional 2 x 25 mL of DCM.
-
Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure product as a colorless oil or a low-melting solid.
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.28 (m, 5H, Ar-H of benzyl), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 5.05 (s, 2H, O-CH₂-Ph), 3.70 (s, 2H, Ar-CH₂-N), 2.45 (s, 3H, N-CH₃), 1.60 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 137.2, 132.5, 129.5, 128.6, 128.0, 127.5, 115.0, 70.0, 55.5, 36.0.[1] |
| Mass Spec. (ESI+) | m/z 228.1383 [M+H]⁺ |
Safety and Handling Precautions
-
4-Benzyloxybenzaldehyde: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Methylamine: Corrosive and flammable. Work in a well-ventilated fume hood and avoid inhalation of vapors.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Add slowly and in portions. Keep away from acids.
-
Dichloromethane: A suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Increase the reaction time for imine formation or use a dehydrating agent like anhydrous MgSO₄. |
| Incomplete reduction. | Ensure the quality of NaBH₄. Add it at 0 °C and allow the reaction to proceed for a sufficient time. | |
| Presence of Starting Aldehyde | Insufficient methylamine or incomplete reaction. | Use a slight excess of methylamine. Monitor the reaction by TLC to ensure completion. |
| Formation of Byproducts | Over-reduction or side reactions. | Control the temperature during NaBH₄ addition. Purify carefully using column chromatography. |
Conclusion
The reductive amination protocol detailed herein provides a reliable and efficient method for the synthesis of this compound. This guide, designed for researchers and professionals in drug development, emphasizes the practical aspects of the synthesis, from understanding the underlying mechanism to detailed experimental procedures and troubleshooting. By following this protocol, researchers can confidently prepare this valuable synthetic intermediate for its application in the discovery and development of new chemical entities.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChem. (n.d.). 4-Benzyloxybenzylamine. Retrieved from [Link]
Sources
Strategic Purification of N-(4-benzyloxybenzyl)methylamine: From Crude Synthesis to High-Purity Compound
An Application Note and Protocol Guide for Researchers
Abstract
N-(4-benzyloxybenzyl)methylamine is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount to ensure the desired reaction outcomes and the integrity of downstream applications in drug development. This guide provides a comprehensive overview of purification strategies, detailing the rationale behind method selection and offering step-by-step protocols for researchers and scientists. We will explore acid-base extraction, advanced column chromatography, recrystallization, and vacuum distillation techniques, enabling the user to select and implement the most effective purification workflow based on the specific impurity profile and desired final purity.
Introduction
This compound, a secondary amine, serves as a versatile building block in medicinal chemistry. The presence of impurities, such as unreacted starting materials, byproducts from over-alkylation, or degradation products, can significantly impact the yield and purity of subsequent synthetic steps. Therefore, robust and efficient purification is a critical step. The choice of purification technique is not arbitrary; it is dictated by the physicochemical properties of the target compound and the nature of the impurities present. This document serves as a senior application scientist's guide to navigating these choices with field-proven insights and validated protocols.
Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is the cornerstone of designing an effective purification strategy. These properties influence its solubility, volatility, and reactivity, which are key parameters in the purification techniques discussed.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.3 g/mol | [1] |
| Appearance | Powder | [1] |
| Predicted pKa | 9.81 ± 0.10 | [1] |
| Predicted Boiling Point | 348.6 ± 22.0 °C | [1] |
| Predicted Density | 1.053 ± 0.06 g/cm³ | [1] |
The basic nature of the secondary amine (predicted pKa of 9.81) is the most critical property for purification, as it allows for selective separation from neutral and acidic impurities through acid-base extraction.[2][3] Its high boiling point necessitates the use of vacuum distillation to prevent thermal decomposition.[4]
Common Impurity Profile
A typical synthesis of this compound may involve the reductive amination of 4-benzyloxybenzaldehyde with methylamine or the N-alkylation of 4-benzyloxybenzylamine. Potential impurities include:
-
Starting Materials: Unreacted 4-benzyloxybenzaldehyde or 4-benzyloxybenzylamine.
-
Over-alkylation Products: The tertiary amine, N-(4-benzyloxybenzyl)dimethylamine.
-
Byproducts: Imines or other condensation products.
-
Reagents: Residual reducing agents or alkylating agents.
-
Oxidation Products: Amines can be susceptible to air oxidation over time.[5]
Purification Strategy Selection
The optimal purification strategy depends on the scale of the synthesis, the nature of the major impurities, and the required final purity. The following decision-making workflow can guide the selection process.
Caption: A workflow for selecting the appropriate purification technique.
Detailed Application Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This technique is ideal as a first-pass purification to remove neutral and acidic impurities from the basic this compound.[3] The principle lies in the differential solubility of the amine and its protonated salt form.[2]
Rationale: By treating the crude mixture with an aqueous acid, the basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral organic impurities (e.g., unreacted aldehyde, over-alkylated tertiary amine to a lesser extent) remain in the organic phase. Subsequent basification of the aqueous layer regenerates the pure amine, which can then be extracted back into an organic solvent.[6]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM), in a separatory funnel.
-
Acidic Extraction: Add 1 M aqueous HCl solution to the separatory funnel, cap, and shake vigorously, venting frequently. The volume of the HCl solution should be approximately equal to the organic phase. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery of the amine. Combine the aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to identify and quantify the neutral byproducts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M aqueous NaOH while stirring until the solution is strongly basic (pH > 10, check with pH paper). A precipitate or oily layer of the free amine should form.
-
Back Extraction: Transfer the basified aqueous solution to a clean separatory funnel and extract the regenerated amine with two to three portions of a fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual salts, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: High-Purity Purification by Flash Column Chromatography
Chromatography is employed when impurities are structurally similar to the product (e.g., primary or tertiary amine analogs) and cannot be efficiently removed by extraction.[7]
Rationale and Causality: Amines, being basic, can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, peak tailing, and potential product loss.[8] This can be overcome by either neutralizing the silica surface with a competing base in the mobile phase or by using a modified stationary phase.[9]
A. Standard Silica Gel with Amine Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Mobile Phase: Use a non-polar/polar solvent system such as hexane/ethyl acetate or DCM/methanol. Crucially, add a small amount (0.5-1% v/v) of a competing amine like triethylamine (TEA) or pyridine to the mobile phase.[10] This will deactivate the acidic sites on the silica gel.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The added TEA will also be removed during this step due to its volatility.
B. Amine-Functionalized Silica
For more challenging separations, an amine-functionalized stationary phase (KP-NH) is highly effective.[9]
-
Column Selection: Choose a pre-packed amine-functionalized silica column suitable for your flash chromatography system.
-
Mobile Phase: A simple hexane/ethyl acetate gradient is often sufficient, without the need for a basic additive.[9]
-
Method Development: Develop the gradient method using amine-functionalized TLC plates to determine the optimal solvent conditions.
-
Purification: Execute the purification on the flash system following the developed method. This approach typically yields sharper peaks and better resolution for amines.[9]
| Parameter | Method A: Modified Mobile Phase | Method B: Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel | Amine-Functionalized Silica |
| Mobile Phase Additive | 0.5-1% Triethylamine | None required |
| Typical Solvents | Hexane/Ethyl Acetate or DCM/Methanol | Hexane/Ethyl Acetate |
| Advantages | Uses readily available silica | Superior peak shape, higher resolution, simpler mobile phase |
| Disadvantages | Can be difficult to optimize, potential for TEA contamination | Higher cost of stationary phase |
Protocol 3: Purification by Recrystallization
If the purified amine is a solid, recrystallization is an excellent final step to achieve high purity.[11] This can also be performed by first converting the amine to a salt.[12]
Rationale: This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble at cold temperatures.[13]
Step-by-Step Protocol (Free Base):
-
Solvent Selection: Test the solubility of the amine in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable one or a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolution: Place the solid amine in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Avoid disturbing the flask to allow for the growth of large, pure crystals.[13]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol Variation: Purification via Salt Formation
-
Dissolve the amine in a solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether or dioxane. The hydrochloride salt of the amine will precipitate.[4]
-
Collect the salt by filtration.
-
Recrystallize the salt using a suitable solvent (e.g., ethanol/ether).
-
To recover the free amine, dissolve the purified salt in water and basify with NaOH, then extract with an organic solvent as described in Protocol 1.
Protocol 4: Purification by Vacuum Distillation
For liquid this compound or as a final purification step to remove non-volatile impurities.
Rationale: The predicted boiling point of ~349 °C indicates that distillation at atmospheric pressure would likely lead to decomposition. Performing the distillation under reduced pressure significantly lowers the boiling point, allowing for safe purification.[4]
Caption: A simplified workflow of the vacuum distillation process.
Step-by-Step Protocol:
-
Setup: Assemble a vacuum distillation apparatus with a distilling flask, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude amine to the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature. It is common practice to discard the first small fraction (forerun) and the last fraction (tailings).
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air to the system.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain an accurate mass and a quantitative assessment of purity.
By employing these strategic purification protocols, researchers can confidently obtain high-purity this compound, ensuring the success of their subsequent research and development endeavors.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Reddit. (2023). How to purify Benzylamine?[Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Reddit. (2022). Amine workup. [Link]
- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 935–938.
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. [Link]
-
PrepChem.com. (n.d.). Preparation of benzylamine. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
-
HBCSE. (n.d.). Recrystallization. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
California State University, Stanislaus. (n.d.). Experiment 9 — Recrystallization. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
-
Semantic Scholar. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
Sources
- 1. This compound | 169943-94-6 [amp.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. amherst.edu [amherst.edu]
Application Notes and Protocols for the Use of N-(4-Benzyloxybenzyl)methylamine in Peptide Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the potential applications of N-(4-(benzyloxy)benzyl)methylamine in peptide synthesis. While direct literature on this specific reagent is sparse, its structural motifs—a secondary amine and a benzyloxybenzyl group—allow for scientifically grounded extrapolation of its use as a precursor for a novel N-terminal protecting group. This guide outlines hypothesized protocols for the introduction of the N-(4-benzyloxybenzyl) group onto an amino acid via reductive amination and its subsequent cleavage. We will explore its theoretical compatibility with established Solid-Phase Peptide Synthesis (SPPS) strategies and discuss its potential as a fragment for linker development.
Introduction: The Strategic Role of Benzyl-Type Protecting Groups
Peptide synthesis is a meticulous process of sequential amino acid coupling, demanding a robust strategy of orthogonal protecting groups to prevent unwanted side reactions.[1] The choice of protecting group for the α-amino terminus is critical, dictating the overall synthetic strategy, typically either the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-Butoxycarbonyl (Boc) group.[2]
Benzyl-type protecting groups, such as the classic Benzyloxycarbonyl (Cbz or Z) group, represent a third major class, often removed by catalytic hydrogenolysis.[3] These groups are integral to "Boc/Bzl" strategies, where they provide semi-permanent protection for amino acid side chains.[1][4]
N-(4-benzyloxybenzyl)methylamine offers an intriguing scaffold. When used to derivatize an amino acid, it forms an N-(4-benzyloxybenzyl) group on the amino acid's alpha-nitrogen. The key feature is the benzyl ether linkage, which, like other benzyl groups, is susceptible to cleavage under specific reductive or acidic conditions. This guide will treat the N-(4-benzyloxybenzyl) moiety as a specialized N-terminal protecting group, outlining its potential lifecycle in a synthetic peptide workflow.
Safety and Handling
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Application as an N-Terminal Protecting Group
The primary hypothetical application of N-(4-(benzyloxy)benzyl)methylamine is as a precursor for the N-protection of amino acids. The most chemically plausible method for its introduction onto a free amino acid is through reductive amination using 4-benzyloxybenzaldehyde. This process creates a stable secondary amine linkage, effectively protecting the N-terminus.
Key Characteristics and Orthogonality
The utility of any protecting group is defined by its stability and cleavage conditions relative to other groups in the synthetic scheme.
| Property | N-(4-Benzyloxybenzyl) Group (Hypothesized) | For Comparison: Cbz (Z) | For Comparison: Boc | For Comparison: Fmoc |
| Introduction | Reductive amination with 4-benzyloxybenzaldehyde | Reaction with Benzyl chloroformate | Reaction with Di-tert-butyl dicarbonate | Reaction with Fmoc-OSu or Fmoc-Cl |
| Cleavage Condition | Catalytic Hydrogenolysis (H₂/Pd-C); Strong Acid (TFA, HBr)[5][6] | Catalytic Hydrogenolysis; Strong Acid (HBr)[3] | Moderate Acid (TFA)[4] | Base (e.g., 20% Piperidine/DMF)[7] |
| Stability | Stable to weak base (e.g., Piperidine). Potentially labile in strong acid. | Stable to TFA and weak base. | Stable to base and hydrogenolysis. | Stable to acid and hydrogenolysis. |
| SPPS Compatibility | Potentially compatible with Fmoc/tBu strategy. | Limited use in SPPS; requires specific cleavage steps.[8] | Core of Boc/Bzl strategy. | Core of Fmoc/tBu strategy. |
Experimental Protocols
The following protocols are model procedures derived from established methods for similar chemical transformations.[6][9] Optimization for specific amino acids and substrates is recommended.
Protocol 1: Introduction of the N-(4-Benzyloxybenzyl) Protecting Group
This protocol describes the protection of a generic amino acid via one-pot reductive amination.
Workflow: Reductive Amination for N-Protection
Caption: Workflow for N-protection via reductive amination.
Materials:
-
Amino Acid (1.0 eq)
-
4-Benzyloxybenzaldehyde (1.1 eq)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[9]
-
Methanol (MeOH) or other suitable solvent
-
Deionized Water (DI H₂O)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amino acid (1.0 eq) and 4-benzyloxybenzaldehyde (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq) in small portions. Note: NaBH₃CN is milder and can be used for more sensitive substrates.[9]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and adjust the pH to ~8-9 with saturated NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(4-benzyloxybenzyl)-amino acid by recrystallization or flash column chromatography.
Protocol 2: Cleavage of the N-(4-Benzyloxybenzyl) Group
The removal of this protecting group can be approached via two primary routes analogous to standard debenzylation procedures.[5][6]
Workflow: N-Deprotection of a Peptide
Caption: Alternative workflows for N-deprotection.
Method A: Catalytic Hydrogenolysis This method is mild and highly effective for benzyl group removal, provided the peptide sequence does not contain other reducible groups (e.g., Cys(Trt), Met).[10]
-
Dissolve the N-protected peptide in a suitable solvent (e.g., MeOH, EtOH, or acetic acid).
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10% w/w).
-
Secure a hydrogen-filled balloon to the flask or use a Parr hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by HPLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Method B: Acidolysis with Trifluoroacetic Acid (TFA) This method is common for final cleavage in SPPS and may simultaneously remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The p-benzyloxybenzyloxy group is known to be cleaved by mild acid, suggesting this approach is viable.
-
Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger for cations generated during cleavage.
-
Add the cleavage cocktail to the protected peptide (either in solution or bound to resin).
-
Stir the mixture at room temperature for 1-3 hours.
-
Precipitate the crude peptide by adding the TFA mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Compatibility with SPPS Strategies
The primary advantage of the N-(4-benzyloxybenzyl) group would be its potential orthogonality with the Fmoc/tBu strategy.
-
Stability to Base: Benzyl and benzyloxycarbonyl groups are generally stable to the basic conditions (20% piperidine in DMF) used for Fmoc deprotection.[3] This stability would allow for the stepwise assembly of a peptide using standard Fmoc-protected amino acids after the initial N-(4-benzyloxybenzyl)-amino acid has been coupled to the resin.
-
Acid-Labile Cleavage: The final cleavage from the resin and removal of tBu-based side-chain protecting groups is performed with a strong acid cocktail (e.g., 95% TFA).[4] The N-(4-benzyloxybenzyl) group would likely be cleaved concurrently during this step, simplifying the final work-up. This makes it a "cleavage-on-final-deprotection" group, similar in principle to how side-chain benzyl groups are used in the Boc/Bzl strategy.
Potential as a Linker Fragment
The bifunctional nature of this compound (containing both a secondary amine and a benzyl ether) suggests its potential use as a building block for novel linkers in solid-phase synthesis, particularly "safety-catch" linkers.[11][12] In a hypothetical safety-catch linker, the stable benzyl ether bond could be rendered labile through a specific chemical transformation. For example, a modification to the benzyl ring could activate the ether for cleavage under conditions it was previously stable to. Further research would be required to develop and validate such a linker strategy.
Conclusion
This compound presents a promising, though currently underexplored, reagent for peptide synthesis. By leveraging established principles of benzyl group chemistry and reductive amination, it can be rationally applied as a precursor for a novel N-terminal protecting group. Its key theoretical advantage lies in its compatibility with the widely used Fmoc/tBu SPPS strategy, where it would remain stable throughout chain elongation and be conveniently removed during the final acidolytic cleavage step. The protocols and workflows presented here provide a robust starting point for researchers to explore the utility of this reagent in synthesizing novel peptides and peptidomimetics.
References
-
Maegawa, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2959–2965. [Link]
-
El-Faham, A., et al. (2006). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 4(15), 2943-2949. [Link]
-
Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Retrieved from [Link]
-
Kwon, Y. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Houben-Weyl. (n.d.). 2.4 Photocleavable Protecting Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Zhang, D., et al. (2016). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 7(33), 5265-5269. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369. [Link]
-
Garcia-Martin, F., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 29(2), 481. [Link]
-
Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Bofill, J. M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3121. [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Periasamy, M., et al. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc, 47(1), 22-25. [Link]
-
National Institutes of Health. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(4-Benzyloxybenzyl)methylamine as a Strategic Protecting Group for Primary Amines
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Benzyloxybenzyl (BOM) Moiety
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the judicious selection of protecting groups is paramount. An ideal protecting group must be introduced efficiently, remain robust under various reaction conditions, and be cleaved selectively without compromising the integrity of the molecule.[1][2] N-(4-benzyloxybenzyl)methylamine offers a strategic advantage for the temporary protection of primary amines.
This reagent converts a primary amine into a more sterically hindered and less nucleophilic secondary amine. The defining feature of the resultant N-(4-benzyloxybenzyl) group, often conceptualized as a modified N-benzyl (Bn) group, is its unique dual-cleavage capability. The entire protective framework, comprising both the N-benzyl and the O-benzyl ether functionalities, can be removed in a single, clean step via catalytic hydrogenolysis. This dual lability under a common deprotection condition simplifies synthetic sequences and enhances overall efficiency.
Key Advantages:
-
Single-Step, Dual Cleavage: Both the C-N and C-O benzyl bonds are cleaved simultaneously under standard hydrogenolysis conditions.[3][4]
-
Mild Deprotection: Catalytic hydrogenation is a mild method that avoids harsh acidic or basic conditions, preserving sensitive functional groups elsewhere in the molecule.[3]
-
Clean Byproducts: The deprotection yields the desired primary amine, with toluene and p-cresol (which is further reduced to methylcyclohexanol under forcing conditions) as easily removable byproducts.[3]
-
Orthogonal Potential: The group is stable to a variety of non-reductive conditions, allowing for orthogonal protection schemes where other groups (e.g., Boc, Fmoc) can be manipulated without affecting the N-(4-benzyloxybenzyl) moiety.[1][5][6]
Synthesis of the Reagent: this compound
The protecting group reagent itself can be synthesized from commercially available precursors. A common and effective method is the two-step, one-pot reduction of 4-(benzyloxy)benzonitrile.
Protocol 2.1: Synthesis via Nitrile Reduction This procedure involves the reduction of the nitrile to an intermediate imine using a metal hydride, followed by in-situ hydrolysis to yield the primary amine.[7]
-
Step 1: SN2 Etherification: 4-cyanophenol is reacted with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetone to yield 4-(benzyloxy)benzonitrile.[7]
-
Step 2: Nitrile Reduction: The resulting benzonitrile is reduced using a powerful hydride reagent such as lithium aluminum hydride (LiAlH₄) in a solvent like THF. The reaction initially forms an imine intermediate which is then hydrolyzed in a second step with a basic aqueous workup to afford 4-(benzyloxy)benzylamine.[7]
-
Step 3: Reductive Amination (Illustrative): While not explicitly for N-methyl, the resulting benzylamine could then be N-methylated. A more direct approach for the title compound would involve the reductive amination of 4-(benzyloxy)benzaldehyde with methylamine.[8]
Core Application: Protection of Primary Amines
The most common method for installing the N-(4-benzyloxybenzyl)methyl group onto a primary amine (R-NH₂) is through reductive amination with 4-(benzyloxy)benzaldehyde. This process first involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[9][10]
Workflow: Protection of a Primary Amine
Caption: Reductive amination workflow for amine protection.
Protocol 3.1: Reductive Amination for N-Protection
-
Scientist's Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion, minimizing side reactions.[9][10]
-
Reaction Setup: To a stirred solution of the primary amine (1.0 equiv.) and 4-(benzyloxy)benzaldehyde (1.1 equiv.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add a small amount of acetic acid (0.1 equiv.) to catalyze imine formation.
-
Formation of Imine: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the mixture.
-
Rationale: Portion-wise addition helps to control any potential exotherm and off-gassing.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Deprotection Protocol: Cleavage by Catalytic Hydrogenolysis
The key advantage of this protecting group is its facile removal by catalytic hydrogenolysis, which cleaves both the N-benzyl and O-benzyl bonds simultaneously.[3]
Mechanism: Dual Bond Cleavage via Hydrogenolysis
Caption: Simultaneous cleavage of C-N and C-O bonds on the catalyst surface.
Protocol 4.1: Standard Hydrogenolysis Deprotection
-
Scientist's Note: The choice of solvent is critical. Alcohols like methanol or ethanol are excellent for this reaction. The catalyst, Palladium on Carbon (Pd/C), is pyrophoric and must be handled with care, especially when dry.[3] It should not be allowed to dry on the filter paper in the presence of air.
-
Reaction Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker flask or a round-bottom flask), dissolve the protected amine (1.0 equiv.) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20 mol% Pd) to the solution.[3]
-
Safety: The catalyst should be added under an inert atmosphere (e.g., Nitrogen or Argon) if possible, and the flask should be purged.
-
-
Hydrogen Atmosphere: Seal the vessel and carefully evacuate the atmosphere, backfilling with hydrogen gas (H₂). Repeat this cycle 3 times. For a standard laboratory setup, a balloon filled with H₂ is often sufficient. For more stubborn substrates, a Parr hydrogenator at elevated pressure (e.g., 50 psi) may be required.[11][12]
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rationale: Celite prevents the fine catalyst particles from passing through the filter paper. Wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected primary amine. This product is often of high purity, but can be further purified if necessary.
Orthogonality and Scope
The N-(4-benzyloxybenzyl)methyl group is a robust protecting group that is compatible with a wide range of reaction conditions, making it a valuable component of an orthogonal protection strategy.[1][5]
| Reagent / Condition | Stability of N-(4-benzyloxybenzyl) | Orthogonal Protecting Groups |
| Strong Acids (e.g., TFA, HCl) | Generally Stable | Boc (cleaved)[13] |
| Bases (e.g., Piperidine, NaOH) | Stable | Fmoc (cleaved)[14] |
| Fluoride Sources (e.g., TBAF) | Stable | Silyl Ethers (TBDMS, TES) (cleaved) |
| Mild Oxidants | Generally Stable | PMB (cleaved with DDQ/CAN)[15] |
| Reductive Conditions (H₂, Pd/C) | CLEAVED | Most other groups (Boc, Fmoc, etc.) are stable |
Data synthesized from principles of protecting group chemistry.[1][2][6]
This orthogonality allows for complex synthetic routes where, for example, a Boc group can be removed with acid to reveal an amine for further functionalization, while the N-(4-benzyloxybenzyl)methyl group remains intact until the final, global deprotection step.[5]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection | - Insufficient reducing agent.- Inefficient imine formation.- Sterically hindered amine. | - Increase equivalents of NaBH(OAc)₃.- Add catalytic acetic acid; increase reaction time.- Use a more forcing solvent like DCE and gentle heat. |
| Stalled Deprotection | - Catalyst poisoning (e.g., by sulfur-containing compounds).- Poor quality catalyst or hydrogen supply. | - Use a fresh batch of catalyst; increase catalyst loading (up to 1:1 w/w).[11]- Add a small amount of acid (e.g., acetic acid) to protonate the amine and prevent catalyst inhibition.[11]- Ensure vigorous stirring and a positive hydrogen pressure.[11]- Switch to a transfer hydrogenation donor like ammonium formate.[4][16] |
| Formation of Side Products | - Over-reduction of other functional groups (alkenes, alkynes). | - Monitor the reaction closely and stop it upon consumption of starting material.- Use a more selective catalyst if available. |
References
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- BenchChem. (2025). Technical Support Center: Cleavage of the Bom Protecting Group.
- SAGE Publications Inc. (2025).
- Lee, S-H., et al. (2013). Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a New Protecting Group. HETEROCYCLES, 87(8), 1749-1764.
- MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
- ResearchGate. (2004).
- Semantic Scholar. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
- BenchChem. (n.d.). N-[4-(allyloxy)benzyl]-N-methylamine.
- BenchChem. (2025). A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- University of Bristol. (n.d.).
- Unknown Author. (n.d.). Protecting groups.
- The Hive. (n.d.).
- BenchChem. (2025).
- Wikipedia. (n.d.).
- YouTube. (2021). BOM Protecting Group Addition | Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of 4-Amyloxybenzaldehyde-d1 in Organic Synthesis.
- Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups.
- Master Organic Chemistry. (2017).
- Google Patents. (2002).
- BenchChem. (2025).
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]
- Master Organic Chemistry. (2018).
- Luxembourg Bio Technologies. (n.d.). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis.
- ResearchGate. (2025). ChemInform Abstract: Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a New Protecting Group.
- ResearchGate. (2024).
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. people.uniurb.it [people.uniurb.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of N-(4-benzyloxybenzyl)methylamine via Reductive Amination
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-benzyloxybenzyl)methylamine through the reductive amination of 4-benzyloxybenzaldehyde with methylamine. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental setup, mechanistic insights, and practical guidance. By leveraging the selectivity of sodium triacetoxyborohydride (STAB), this procedure ensures high-yield and clean conversion, minimizing common side reactions. The causality behind experimental choices is thoroughly explained to empower users with a deep understanding of the process.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in forming carbon-nitrogen bonds.[1] This powerful, one-pot reaction converts a carbonyl group into an amine via an intermediate imine, offering a more controlled alternative to direct alkylation of amines, which is often plagued by overalkylation.[2] The synthesis of secondary amines, such as this compound, is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.
The chosen transformation involves the reaction of 4-benzyloxybenzaldehyde with methylamine. The initial step is the formation of a hemiaminal, which then reversibly dehydrates to form an imine (or its protonated form, the iminium ion).[3] A selective reducing agent is then introduced to reduce the C=N double bond of the imine to furnish the desired secondary amine.
Mechanistic Rationale and Reagent Selection
The success of a reductive amination hinges on the careful selection of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.
The Iminium Intermediate: The Key to Selectivity
The reaction proceeds through the nucleophilic attack of methylamine on the carbonyl carbon of 4-benzyloxybenzaldehyde, forming a carbinolamine intermediate.[4] Under mildly acidic conditions, this intermediate eliminates a molecule of water to form an imine. The imine, in equilibrium with its protonated form (the iminium ion), is the substrate for reduction. The positive charge on the iminium ion makes it more electrophilic and thus more susceptible to hydride attack than the starting aldehyde.[5]
Sodium Triacetoxyborohydride (STAB): The Reagent of Choice
For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the recommended reducing agent. Its selection is based on several key advantages:
-
Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄).[6] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it highly selective for the reduction of iminium ions over aldehydes and ketones.[4][7] This allows for a one-pot procedure where the aldehyde, amine, and reducing agent are all present in the reaction mixture.
-
Non-Hygroscopic Nature: Unlike other borohydrides, STAB is relatively stable and can be handled more easily in air.
-
Optimal Reaction Conditions: It performs optimally in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7][8]
While other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective for reductive aminations, STAB is often preferred to avoid the use of toxic cyanide reagents.[2] Sodium borohydride (NaBH₄) can also be used, but it requires a two-step process where the imine is pre-formed before the addition of the reducing agent, as NaBH₄ can readily reduce the starting aldehyde.[9]
Experimental Workflow and Protocol
The following section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Benzyloxybenzaldehyde | 212.24 | 1.06 g | 5.0 |
| Methylamine (40% in H₂O) | 31.06 | 0.43 mL | 5.5 |
| Sodium Triacetoxyborohydride | 211.94 | 1.59 g | 7.5 |
| Dichloromethane (DCM) | - | 25 mL | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Graphical Representation of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxybenzaldehyde (1.06 g, 5.0 mmol) and dichloromethane (25 mL). Stir the mixture until the aldehyde has completely dissolved.
-
Imine Formation: To the stirred solution, add methylamine (0.43 mL of a 40% solution in water, 5.5 mmol). A slight cloudiness may be observed. Allow the mixture to stir at room temperature for 20 minutes to facilitate the formation of the imine.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 5 minutes. The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by flash column chromatography on silica gel.
Characterization and Expected Results
The final product, this compound, is expected to be a colorless to pale yellow oil. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The expected yield for this reaction is typically in the range of 85-95%.
Safety and Handling Precautions
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with care.
-
Sodium triacetoxyborohydride can react with water and protic solvents to release hydrogen gas, which is flammable. Quench the reaction carefully.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm to 30-35 °C. |
| Deactivated reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride. | |
| Low Yield | Inefficient imine formation. | Add a catalytic amount of acetic acid to promote imine formation. |
| Product loss during work-up. | Ensure complete extraction from the aqueous layer. | |
| Presence of Byproducts | Reduction of the starting aldehyde. | Ensure the use of a selective reducing agent like STAB. If using NaBH₄, ensure complete imine formation before addition. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this a highly effective method for the preparation of this and similar secondary amines. The detailed mechanistic explanations and practical guidance provided herein are intended to facilitate the successful implementation of this important synthetic transformation in a research and development setting.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones [Video]. JoVE. [Link]
- de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2506.
- Lee, J., et al. (2013). Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a Protecting Group. Heterocycles, 87(8), 1749-1756.
-
Chemistry Help. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 79, 186.
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
- Henkel Kommanditgesellschaft auf Aktien. (2002). Process for the preparation of N-benzylamines.
- Cope, A. C., & Le Bel, N. A. (1960). N-Methylethylamine. Organic Syntheses, 40, 70.
- Air Products and Chemicals, Inc. (1981). Methylamines purification process.
- Air Products and Chemicals, Inc. (1981). Methylamines purification by distillation and purge. U.S.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Characterization of N-(4-benzyloxybenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-(4-benzyloxybenzyl)methylamine is a secondary amine of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex molecular entities. Its purity, identity, and stability are critical parameters that can significantly impact the quality, safety, and efficacy of a final active pharmaceutical ingredient (API). This guide provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this compound, ensuring data integrity and regulatory compliance. The methodologies outlined herein are grounded in fundamental chemical principles and are designed to be self-validating, providing a robust framework for quality control and research applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.3 g/mol | [1] |
| CAS Number | 169943-94-6 | [1] |
| Predicted Boiling Point | 348.6 ± 22.0 °C | |
| Predicted Density | 1.053 ± 0.06 g/cm³ | |
| Predicted pKa | 9.81 ± 0.10 |
Part 1: Structural Elucidation and Identification
Structural confirmation is the cornerstone of chemical characterization. The following spectroscopic techniques provide unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom in this compound.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic compounds, providing good solubility for the analyte without interfering with the proton signals.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, allowing for accurate chemical shift referencing.
Based on the analysis of structurally similar compounds, the following proton signals are expected:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Phenyl protons of the benzyl group |
| ~7.25 | d | 2H | Aromatic protons ortho to the CH₂N group |
| ~6.95 | d | 2H | Aromatic protons ortho to the OCH₂ group |
| ~5.05 | s | 2H | O-CH₂ -Ph |
| ~3.70 | s | 2H | Ar-CH₂ -N |
| ~2.45 | s | 3H | N-CH₃ |
| ~1.5 - 2.0 (broad) | s | 1H | N-H |
The carbon spectrum will complement the proton data, confirming the carbon framework:
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C -O (aromatic) |
| ~137 | Quaternary C of the benzyl group |
| ~131 | Quaternary C of the benzyloxy-substituted ring |
| ~129 - 127 | Phenyl carbons of the benzyl group and CH carbons of the substituted ring |
| ~115 | C -H ortho to the OCH₂ group |
| ~70 | O-C H₂-Ph |
| ~55 | Ar-C H₂-N |
| ~36 | N-C H₃ |
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Rationale for Experimental Choices:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, which will likely protonate the amine to give a strong [M+H]⁺ ion. Electron ionization (EI) is a higher-energy technique that will induce more fragmentation, providing a detailed fingerprint of the molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
[M+H]⁺: m/z 228.1383 (calculated for C₁₅H₁₈NO⁺)
The fragmentation of N-benzylamines is well-characterized. The primary fragmentation pathways involve cleavage alpha to the nitrogen atom and cleavage of the benzylic bond.[2][3][4]
-
Benzylic Cleavage: Loss of the benzyl group (C₇H₇•) to form a fragment at m/z 136.
-
Tropylium Ion: The benzyl cation can rearrange to the stable tropylium ion at m/z 91.
-
Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to a fragment at m/z 121.
-
Sample Preparation:
-
For ESI-MS: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.
-
For EI-MS: Introduce a small amount of the solid or a concentrated solution in a volatile solvent directly into the ion source.
-
-
Instrument Setup (ESI-MS):
-
Set the mass spectrometer to positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 228.1) and apply collision-induced dissociation (CID) with varying collision energies.
-
-
Instrument Setup (EI-MS):
-
Set the electron energy to 70 eV.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in ESI or M⁺• in EI).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed accurate mass with the calculated mass to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.
As a secondary amine, this compound will exhibit characteristic vibrational modes.[5][6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 - 3310 | N-H stretch | Secondary amine |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2950 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1610, 1510, 1450 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Aryl ether |
| ~1175 | C-N stretch | |
| ~820 | C-H bend | p-disubstituted aromatic |
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Part 2: Purity Assessment and Quantification
Determining the purity of this compound is crucial for its use in subsequent synthetic steps or as a final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
Rationale for Method Design:
-
Mode: Reversed-phase HPLC is the most common and versatile mode for the analysis of moderately polar organic compounds. A C18 column provides excellent retention and separation based on hydrophobicity.
-
Mobile Phase: A mixture of acetonitrile and water allows for the elution of the analyte. The addition of a buffer or an acid (like formic acid or trifluoroacetic acid) is often necessary to control the ionization state of the amine and ensure good peak shape.[9][10][11]
-
Detection: The presence of aromatic rings in the molecule allows for sensitive detection using a UV detector, typically in the range of 210-280 nm.
-
Instrumentation and Columns:
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the purity by area percent, assuming all impurities have a similar response factor to the main peak.
-
Caption: General workflow for HPLC purity analysis.
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13][14][15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Part 3: Comprehensive Characterization Workflow
The following diagram illustrates the logical flow for the complete characterization of a new batch of this compound.
Caption: A comprehensive workflow for the characterization of this compound.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. Adherence to these procedures, grounded in established scientific principles and regulatory guidelines, will ensure the generation of high-quality, reliable data essential for researchers, scientists, and drug development professionals. The integration of orthogonal techniques—NMR, MS, FTIR, and HPLC—provides a multi-faceted approach to confirming identity, structure, and purity, thereby guaranteeing the suitability of this important chemical intermediate for its intended use.
References
-
Grams, E. S., Ramos, A. S., Muniz, M. N., Rambo, R. S., Perelló, M. A., Sperotto, N., ... & Machado, P. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556. [Link]
-
ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). N-Methylbenzylamine. Retrieved January 14, 2026, from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-204. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
NIST WebBook. (n.d.). Benzenemethanamine, N-methyl-. [Link]
Sources
- 1. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massbank.eu [massbank.eu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Benzyloxyaniline [webbook.nist.gov]
- 7. analyzetest.com [analyzetest.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzylamines: synthesis and evaluation of antimycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for the Large-Scale Synthesis of N-(4-benzyloxybenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide details a robust and scalable protocol for the synthesis of N-(4-benzyloxybenzyl)methylamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached in two primary stages: the preparation of the precursor 4-benzyloxybenzaldehyde and its subsequent reductive amination with methylamine. This document provides in-depth procedural details, explains the rationale behind experimental choices, outlines necessary safety precautions, and describes analytical methods for characterization of the final product, ensuring scientific integrity and reproducibility for large-scale production.
Introduction: Significance and Applications
This compound serves as a critical building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of compounds investigated for therapeutic applications. The benzyloxybenzyl group provides a versatile scaffold that can be readily modified, while the secondary amine functionality is a common feature in biologically active molecules, allowing for the introduction of further diversity and influencing the pharmacokinetic and pharmacodynamic properties of the final compounds. Given its importance, a reliable and scalable synthetic route is paramount for ensuring a consistent supply for research and development pipelines.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the synthesis of the key aldehyde intermediate, 4-benzyloxybenzaldehyde. The second, and final, stage is the conversion of this aldehyde to the target secondary amine via reductive amination. This approach is advantageous for its high yields, operational simplicity, and scalability.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 4-Benzyloxybenzaldehyde
The synthesis of 4-benzyloxybenzaldehyde is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1] In this reaction, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 4-Hydroxybenzaldehyde | 122.12 g/mol | 1.0 |
| Benzyl Bromide | 171.04 g/mol | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 1.5 |
| Acetone | 58.08 g/mol | q.s. |
Procedure:
-
To a large, appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde and acetone.
-
Stir the mixture until the 4-hydroxybenzaldehyde is fully dissolved.
-
Add potassium carbonate to the solution. The potassium carbonate acts as the base to deprotonate the phenol. It is a cost-effective and easy-to-handle base suitable for large-scale reactions.
-
Slowly add benzyl bromide to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 4-benzyloxybenzaldehyde as a white to off-white solid.
Stage 2: Reductive Amination for the Synthesis of this compound
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[2][3] The reaction proceeds in two main steps: the formation of an imine intermediate from the reaction of 4-benzyloxybenzaldehyde with methylamine, followed by the in-situ reduction of the imine to the target secondary amine.
Caption: Mechanism of Reductive Amination.
Choice of Reducing Agent
For large-scale synthesis, the choice of reducing agent is critical and is based on factors such as cost, safety, selectivity, and ease of handling. Sodium borohydride (NaBH₄) is a preferred reducing agent for this transformation.[4][5] It is relatively inexpensive, stable, and selective for the reduction of the imine in the presence of the aldehyde, especially when the reaction conditions are controlled. While other reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) offer higher selectivity, they are more expensive and present greater safety and waste disposal challenges, particularly on a large scale.[6][7]
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 4-Benzyloxybenzaldehyde | 212.24 g/mol | 1.0 |
| Methylamine (40% in H₂O) | 31.06 g/mol | 1.5 - 2.0 |
| Methanol | 32.04 g/mol | q.s. |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 1.2 |
| Dichloromethane (DCM) | 84.93 g/mol | q.s. for extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | q.s. for drying |
Procedure:
-
In a large reaction vessel, dissolve 4-benzyloxybenzaldehyde in methanol.
-
Cool the solution to 0-5°C using an ice bath. This is important to control the initial exothermic reaction upon addition of methylamine.
-
Slowly add the aqueous solution of methylamine to the cooled solution of the aldehyde while maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate container, prepare a solution or slurry of sodium borohydride in a small amount of methanol.
-
Slowly add the sodium borohydride solution/slurry to the reaction mixture, ensuring the temperature is maintained below 15°C. The addition of NaBH₄ can cause foaming and an exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of the Final Product
For large-scale operations, purification by distillation under reduced pressure is often the most efficient method for obtaining high-purity this compound.[8][9] Alternatively, if the product is a solid or if distillation is not feasible, recrystallization from a suitable solvent system can be employed. For laboratory scale or for achieving very high purity, flash column chromatography on silica gel may be used.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both benzyl rings, a singlet for the benzylic CH₂ protons, a singlet for the N-CH₂ protons, and a singlet for the N-CH₃ protons. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Peaks corresponding to all the unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the N-CH₂ carbon, and the N-CH₃ carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₇NO, MW: 227.30 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). |
| Melting Point/Boiling Point | A sharp melting point or a consistent boiling point at a specific pressure is indicative of high purity. |
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and solvents used in this synthesis.
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful chemicals.
Specific Hazards:
-
Benzyl Bromide: Is a lachrymator and is corrosive. Handle with extreme care.
-
Methylamine: Is a flammable and corrosive gas/liquid. Use in a well-ventilated area.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Add water for quenching slowly and in a controlled manner.
-
Dichloromethane: Is a suspected carcinogen. Minimize exposure.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their ongoing research and development activities. The use of cost-effective reagents and straightforward reaction conditions makes this protocol amenable to large-scale industrial production.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Zhang, P., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1626–1635.
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.4: Synthesis of Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Kozinski, R. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]
- Bornadel, A., Bisagni, S., Pushpanath, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(7), 1435-1441.
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]
- Mayol, O., et al. (2019). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
-
The Organic Chemistry Channel. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
- Md Saquib, et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2548.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Organic Syntheses. (1989). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. 67, 133.
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gctlc.org [gctlc.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Versatile Scaffold: N-(4-benzyloxybenzyl)methylamine in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The N-(4-benzyloxybenzyl)methylamine moiety has emerged as one such versatile scaffold. Its inherent structural features, including a secondary amine, a flexible benzyl group, and a benzyloxy substituent, provide a rich tapestry for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide delves into the diverse applications of this compound and its derivatives, offering detailed insights and actionable protocols for researchers at the forefront of pharmaceutical innovation.
The core structure of this compound presents several key features that contribute to its utility in medicinal chemistry. The secondary amine provides a crucial point for interaction with biological targets, often acting as a proton acceptor or participating in hydrogen bonding. The benzyloxy group can be strategically employed to modulate lipophilicity and can be substituted to explore structure-activity relationships (SAR). Furthermore, the entire scaffold can serve as a foundational building block for the synthesis of more complex molecules.
Application I: A Novel Frontier in Antitubercular Drug Discovery
The rise of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel therapeutic agents with unique mechanisms of action. The this compound scaffold has been instrumental in the development of a new class of potent antitubercular agents. Specifically, it serves as a key intermediate in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[1]
Scientific Rationale: Targeting Mycobacterium tuberculosis
While the precise mechanism of action for N-(4-(benzyloxy)benzyl)-4-aminoquinolines is still under investigation, it is hypothesized that these compounds may interfere with essential cellular processes in Mycobacterium tuberculosis.[1] The bulky benzyloxybenzyl group is thought to play a significant role in the molecule's lipophilicity, which can influence its ability to penetrate the complex mycobacterial cell wall.[1] Once inside the bacterium, the 4-aminoquinoline core, a well-known pharmacophore in antimalarial drugs, likely interacts with a critical biological target.
Experimental Protocol: Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinoline Derivatives
This protocol outlines the synthesis of N-(4-(benzyloxy)benzyl)amine as a key intermediate and its subsequent reaction to form the final 4-aminoquinoline derivatives.
Part A: Synthesis of N-(4-(benzyloxy)benzyl)amine
This synthesis is a two-step process starting from 4-hydroxybenzonitrile.
Step 1: Benzylation of 4-hydroxybenzonitrile
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure to obtain 4-(benzyloxy)benzonitrile.
Step 2: Reduction of 4-(benzyloxy)benzonitrile to N-(4-(benzyloxy)benzyl)amine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(benzyloxy)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield N-(4-(benzyloxy)benzyl)amine, which can be used in the next step without further purification.[1]
Part B: Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines
-
In a sealed tube, combine the synthesized N-(4-(benzyloxy)benzyl)amine (1.2 eq), a 4-chloroquinoline derivative (1.0 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 150 °C for 18-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-(benzyloxy)benzyl)-4-aminoquinoline.[1]
Application II: A Versatile Building Block for Anticancer Agents
The benzylamine scaffold is a recurring motif in a number of anticancer agents. Derivatives of N-benzyl-N-methylamine have demonstrated promising activity against various cancer cell lines.[2] The this compound framework provides a strategic starting point for the synthesis of novel compounds with potential antiproliferative and pro-apoptotic effects.
Scientific Rationale: Targeting Cancer Cell Proliferation and Survival Pathways
N-benzyl-N-methylamine derivatives have been shown to induce apoptosis and autophagy in cancer cells.[2] The mechanism of action can be multifaceted, potentially involving the inhibition of key signaling pathways that are dysregulated in cancer, such as the TGF-β and Akt-ERK pathways.[2] The benzyloxy group can be modified to enhance potency and selectivity, as well as to improve pharmacokinetic properties.
Experimental Protocol: Synthesis of this compound and its Derivatives
This protocol details a common method for the synthesis of this compound via reductive amination.
Step 1: Synthesis of 4-(benzyloxy)benzaldehyde
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (1.1 eq) and heat the mixture to 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the salts, and remove the solvent under reduced pressure. The crude 4-(benzyloxy)benzaldehyde can be purified by column chromatography or used directly in the next step.
Step 2: Reductive Amination to form this compound
-
Dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).
-
Add a solution of methylamine (e.g., 40% in water or 2M in THF, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.
This core molecule can then be further functionalized, for example, by acylation of the secondary amine to produce a diverse library of benzamide derivatives for anticancer screening.
Application III: Scaffolds for Modulators of Neurological Targets
The N-benzylamine and related structures have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.[3] They have been incorporated into molecules designed as inhibitors of enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative conditions.[4][5]
Scientific Rationale: Targeting Enzymes in Neurodegeneration
Inhibition of MAO-B can prevent the breakdown of dopamine, a neurotransmitter depleted in Parkinson's disease. In Alzheimer's disease, inhibition of BChE can increase the levels of the neurotransmitter acetylcholine, which is important for memory and cognition. The this compound scaffold can be incorporated into inhibitors to provide key interactions with the active sites of these enzymes.
Illustrative Workflow for Inhibitor Development
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-(4-benzyloxybenzyl)methylamine
Abstract
The benzyl group is a cornerstone of protecting group strategy in modern organic synthesis, prized for its general stability and facile removal. The compound N-(4-benzyloxybenzyl)methylamine presents a common yet nuanced challenge, as it incorporates two distinct benzyl functionalities: a benzyl ether (O-Bn) and a benzylamine (N-Bn). Their simultaneous or selective cleavage is critical in the final stages of synthetic routes for pharmaceuticals and other fine chemicals. This comprehensive guide provides an in-depth analysis of the primary methodologies for the deprotection of this substrate, focusing on the underlying chemical principles, field-proven protocols, and critical safety considerations. We will explore catalytic hydrogenolysis as the principal method, alongside oxidative and acid-catalyzed alternatives, offering researchers the expertise to select and execute the optimal strategy for their specific molecular context.
Introduction: The Benzyl Group Dichotomy
The stability of the benzyl group to a wide range of reaction conditions, including acidic, basic, and many organometallic reagents, makes it an invaluable tool for the synthetic chemist. Its removal, typically under neutral reductive conditions, provides a clean and high-yielding deprotection. The target molecule, this compound, requires the cleavage of both a C(sp³)-O bond (benzyl ether) and a C(sp³)-N bond (benzylamine).
While both groups can be cleaved by the same general methods, their relative reactivities can differ. It is often observed that the debenzylation of N-benzyl amines can be sluggish compared to O-benzyl ethers.[1][2] This guide will address methods for robust, simultaneous removal of both groups to yield 4-(aminomethyl)phenol, as well as strategies that might favor selective cleavage under specific conditions.
Core Deprotection Strategies: An Overview
The deprotection of this compound can be broadly categorized into three mechanistic classes:
-
Reductive Cleavage (Hydrogenolysis): This is the most common and versatile method. It involves the catalytic cleavage of C-O and C-N bonds using a heterogeneous catalyst (typically palladium-based) and a hydrogen source.
-
Oxidative Cleavage: This strategy offers an orthogonal approach, particularly useful when the substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes). Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are employed to oxidize the benzylic position, facilitating subsequent hydrolytic cleavage.[1][2]
-
Acid-Catalyzed Cleavage: This method relies on strong Lewis or Brønsted acids to activate the ether and amine linkages for cleavage. It is generally less favored due to the harsh conditions required but can be effective in specific contexts, especially when reductive methods are incompatible.[1][2]
Method 1: Catalytic Hydrogenolysis - The Industry Standard
Catalytic hydrogenolysis is the preeminent method for benzyl group removal due to its efficiency, cleanliness (the byproduct is toluene), and the ease of removing the heterogeneous catalyst by filtration. The reaction involves the transfer of hydrogen atoms to the substrate on the surface of a metal catalyst, leading to bond scission.[3]
Principle and Mechanism
The generally accepted mechanism for hydrogenolysis on a palladium surface involves several key steps:
-
Adsorption: Both molecular hydrogen (H₂) and the benzyl-protected substrate adsorb onto the active sites of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the metal surface, generating reactive palladium-hydride species.
-
Substrate Activation & Cleavage: The C-O or C-N bond of the benzyl group is cleaved through interaction with the activated catalyst surface. This is often the rate-determining step and can be viewed as a reductive cleavage.
-
Product Formation & Desorption: The resulting deprotected product and toluene desorb from the catalyst surface, regenerating the active sites.
The presence of an acid can facilitate the hydrogenolysis of N-benzyl groups by protonating the amine nitrogen. This polarization of the C-N bond makes it more susceptible to cleavage.[4][5]
Caption: General experimental workflow for catalytic hydrogenolysis.
Protocol 1A: Standard Hydrogenation (H₂/Pd/C)
This protocol uses hydrogen gas as the reductant and is highly effective for the simultaneous cleavage of both the O-benzyl and N-benzyl groups.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or high-pressure vessel)
-
Celite®
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve the substrate (1.0 mmol) in MeOH or EtOH (15-20 mL).
-
Seal the flask and thoroughly purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Under a positive pressure of the inert gas, carefully add 10% Pd/C (10-20 mol% Pd, typically 10-20% by weight of the substrate).[6]
-
Subject the flask to three cycles of vacuum followed by backfilling with hydrogen gas. After the final cycle, leave the flask under a positive pressure of hydrogen (e.g., a balloon). For more robust reactions, a Parr hydrogenator may be used at pressures of 50-55 psi.[7]
-
Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial for efficient mixing of the three-phase system.[7]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product, 4-(methylaminomethyl)phenol.
Protocol 1B: Catalytic Transfer Hydrogenation (CTH)
CTH is a safer and often more convenient alternative that avoids the use of flammable, high-pressure hydrogen gas by generating hydrogen in situ from a donor molecule.[8][9] Ammonium formate is a widely used and effective hydrogen donor.[10]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCO₂NH₄)
-
Methanol (MeOH)
Procedure:
-
To a solution of the substrate (1.0 mmol) in MeOH (15 mL), add 10% Pd/C (approximately equal to the weight of the substrate).[6]
-
To this stirred suspension, add ammonium formate (4-5 equivalents) in portions. The addition may cause some effervescence.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the mixture with MeOH and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The excess ammonium formate can be removed by dissolving the residue in an organic solvent and washing with a saturated NaCl solution, or by purification via column chromatography.
Key Parameters and Optimization
The efficiency of hydrogenolysis can be influenced by several factors. The following table summarizes key parameters for consideration.
| Parameter | Standard (H₂/Pd/C) | Catalytic Transfer (HCO₂NH₄/Pd/C) | Causality and Field Insights |
| Catalyst | 10% Pd/C, Pd(OH)₂/C | 10% Pd/C | Pd(OH)₂/C (Pearlman's catalyst) is often more effective for cleaving stubborn N-benzyl groups and can offer selectivity.[7] For simultaneous cleavage, a mixture of Pd/C and Pd(OH)₂/C can be highly effective.[11] |
| Catalyst Loading | 10-20 mol% Pd | 50-100% w/w | Higher loadings can accelerate the reaction but increase cost. Insufficient loading is a common cause of reaction failure.[7] |
| Solvent | MeOH, EtOH, EtOAc, AcOH | MeOH, EtOH | Protic solvents like methanol and ethanol are generally preferred. Acetic acid can be used as a solvent or co-solvent to accelerate N-debenzylation.[4] |
| Temperature | Room Temperature | Room Temperature | Gentle heating (e.g., 40-60°C) can be applied if the reaction is sluggish, but may also increase side reactions.[4][7] |
| Pressure | 1 atm (balloon) to 55 psi | Atmospheric | Higher H₂ pressure can significantly increase the reaction rate, especially for resistant substrates.[7] |
| Reaction Time | 2 - 24 hours | 1 - 6 hours | CTH is often faster for complete conversion. |
| Selectivity | Generally non-selective | Generally non-selective | Selective N-debenzylation in the presence of an O-benzyl ether has been achieved using Pd(OH)₂/C with H₂ gas, as the basic amine substrate can retard O-debenzylation.[7] |
Method 2: Oxidative Cleavage with DDQ
Oxidative methods provide an excellent orthogonal strategy when the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes, alkenes, or certain sulfur-containing moieties). 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful oxidant for this purpose.[12]
Principle and Mechanism
The deprotection of benzyl ethers and amines with DDQ is believed to proceed via a hydride abstraction mechanism.[9]
-
Hydride Abstraction: DDQ abstracts a hydride ion from the benzylic C-H bond, which is the rate-determining step. This generates a stabilized benzylic cation and the reduced DDQ-hydroquinone.
-
Nucleophilic Attack: Water present in the reaction medium attacks the carbocation, forming a hemiacetal (from the ether) or a carbinolamine (from the amine).
-
Collapse: These intermediates are unstable and collapse to release the deprotected alcohol or amine and benzaldehyde.
Visible light irradiation can significantly accelerate DDQ-mediated debenzylation, allowing for catalytic use of DDQ in some cases.[13]
Caption: Simplified mechanism of DDQ-mediated O-debenzylation.
Protocol 2: DDQ-Mediated Oxidative Deprotection
This protocol describes a general procedure for the stoichiometric use of DDQ.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the substrate (1.0 mmol) in a mixture of DCM and water (e.g., 18:1 v/v, 19 mL total).[14]
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (2.2 equivalents for complete deprotection of both groups) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 2-8 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by washing with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash again with NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to yield the deprotected product.
Method 3: Acid-Catalyzed Cleavage
While less common, strong Lewis or Brønsted acids can cleave benzyl ethers and amines. This method is often reserved for substrates that are incompatible with both reductive and oxidative conditions. A significant challenge is preventing the cleaved benzyl cation from re-reacting with the substrate or product (C-benzylation).[8]
Principle and Rationale
The reaction proceeds by activation of the ether oxygen or amine nitrogen by the acid. For a Lewis acid like Boron Trichloride (BCl₃), coordination to the heteroatom makes the benzylic carbon highly electrophilic and susceptible to cleavage. The key to success is the inclusion of a "cation scavenger," a non-nucleophilic but electron-rich aromatic compound like pentamethylbenzene, which irreversibly traps the liberated benzyl cation.[8]
Protocol 3: BCl₃-Mediated Deprotection with a Cation Scavenger
Materials:
-
This compound
-
Boron Trichloride (BCl₃, 1.0 M solution in DCM)
-
Pentamethylbenzene
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the substrate (1.0 mmol) and pentamethylbenzene (3.0 equivalents) in anhydrous DCM (20 mL) under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add BCl₃ solution (2.0 equivalents) dropwise via syringe.
-
Stir the reaction at -78°C, carefully monitoring by TLC.
-
Once the starting material is consumed, quench the reaction at -78°C by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Safety Precautions
Trustworthiness: A Self-Validating System
A reliable protocol anticipates potential failures. The following provides guidance on common issues and essential safety measures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Hydrogenolysis Fails or is Sluggish | Catalyst Poisoning: Sulfur compounds, certain nitrogen heterocycles, or heavy metal traces can poison the catalyst.[7] | Use high-purity solvents and scrupulously clean glassware. If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst. |
| Catalyst Deactivation: Improper storage or handling has led to loss of activity. | Use a fresh bottle of catalyst. Handle catalysts under an inert atmosphere.[7] | |
| Insufficient Agitation/Pressure: Poor mixing of the three-phase system. | Increase the stirring rate. For difficult reductions, switch from a balloon to a high-pressure vessel (e.g., Parr apparatus).[7] | |
| Incomplete N-Debenzylation | The N-benzyl bond is often more resistant to cleavage than the O-benzyl bond. | Add a catalytic amount of acid (e.g., acetic acid or HCl) to the reaction mixture.[4] Alternatively, switch to the more active Pearlman's catalyst (Pd(OH)₂/C).[7] |
| Side Reactions with DDQ | Over-oxidation or reaction with other sensitive groups. | Run the reaction at 0°C or lower. Monitor carefully and quench as soon as the starting material is consumed. Ensure the correct stoichiometry of DDQ is used. |
| C-Benzylation in Acidic Cleavage | The liberated benzyl cation alkylates an aromatic ring on the substrate or product. | Ensure an adequate excess of a non-coordinating cation scavenger (e.g., pentamethylbenzene) is present.[8] |
Mandatory Safety Precautions
-
Handling Palladium Catalysts: Palladium on carbon (especially dry or used) is pyrophoric and can ignite flammable solvents upon contact with air.[1][13]
-
ALWAYS handle the catalyst under an inert atmosphere (nitrogen or argon).
-
Never add dry catalyst to a solvent in the presence of air. Wet the catalyst with a small amount of an inert solvent like ethyl acetate before adding the reaction solvent (especially methanol).[1]
-
After filtration, the Celite® pad containing the catalyst is saturated with hydrogen and will ignite if allowed to dry. IMMEDIATELY and carefully quench the filter cake with plenty of water before disposal.[6]
-
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.
-
All hydrogenation reactions must be conducted in a well-ventilated fume hood.
-
Ensure all glassware is free of cracks and all connections are secure.
-
Remove all other flammable materials from the immediate vicinity.
-
-
Reagent Handling:
-
DDQ is a strong oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
BCl₃ is corrosive and reacts violently with water. It must be handled in a fume hood under anhydrous conditions by trained personnel.
-
References
-
Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209-1212. [Link]
-
Ghosh, A. K., & Shurrab, N. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31457-31485. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
-
Konrad, D. B., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 60(14), 7648-7653. [Link]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
-
The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. (1990). Semantic Scholar. [Link]
-
Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-703. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation.
-
Crays, J. A., et al. (2008). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 73(23), 9475–9478. [Link]
- ResearchGate. (n.d.). Substrate scope for the DDQ‐assisted oxidative debenzylation of benzyl ethers.
- ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- ResearchGate. (n.d.). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation.
-
ACS GCI Pharmaceutical Roundtable. (2016). Hydrogenolysis Reagent Guide. Retrieved from [Link]
-
Kotha, S., et al. (2005). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 48(21), 6801–6812. [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Retrieved from [Link]
-
Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10156-10171. [Link]
-
de Souza, A. C. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2496. [Link]
-
Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(11), 929-932. [Link]
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions.
-
Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using DDQ under photoirradiation. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- American Chemical Society. (n.d.). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
-
Riley, J. G., & Grindley, T. B. (2001). DE-O-BENZYLATION OF STERICALLY HINDERED BENZYL ETHERS. Journal of Carbohydrate Chemistry, 20(2), 159-169. [Link]
- Engelhard Corporation. (n.d.). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis.
-
Zhang, K., et al. (2018). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. Chemistry – An Asian Journal, 13(17), 2418-2422. [Link]
-
Gowda, D. C., et al. (2000). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Synthetic Communications, 30(14), 2545-2551. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Anwer, M. K., et al. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1923-1926. [Link]
- ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ.
- BenchChem. (n.d.). A Comparative Analysis of N-Benzyl Deprotection Methods.
- Semantic Scholar. (n.d.). Deprotection of benzyl ethers using DDQ under photoirradiation.
- Royal Society of Chemistry. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- ResearchGate. (n.d.). Kinetic study of competitive catalytic transfer hydrogenation.
-
Poonsakdi, P., et al. (2007). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 72(17), 6433–6439. [Link]
- ResearchGate. (n.d.). Catalytic transfer hydrogenolysis of lignin α-O-4 model compound.
-
Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 7, 263-326. [Link]
- ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid.
-
Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2919–2926. [Link]
-
Sajiki, H., et al. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(22), 7990-7992. [Link]
-
Reddy, C. R., et al. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters, 13(12), 3162–3165. [Link]
-
Wurdack, M., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(4), e2300381. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nacatsoc.org [nacatsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of N-(4-benzyloxybenzyl)methylamine in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Abstract: This technical guide provides an in-depth exploration of N-(4-benzyloxybenzyl)methylamine as a pivotal precursor in the synthesis of complex heterocyclic compounds, with a primary focus on the construction of the tetrahydroisoquinoline (THIQ) core. We dissect the mechanistic underpinnings of key synthetic transformations, offer detailed, field-tested protocols, and explain the causal logic behind experimental design choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel molecular entities.
Introduction: The Strategic Value of this compound
This compound is a strategically designed secondary amine that serves as a highly valuable building block in modern organic synthesis. Its molecular architecture incorporates several key features that chemists can exploit for the construction of complex heterocyclic systems:
-
The Nucleophilic Core: The secondary methylamine provides a reactive nucleophilic center for initial bond formation, typically with carbonyl compounds, to initiate cyclization cascades.
-
The Benzyl Moiety: This unit forms the foundational backbone for the newly constructed heterocyclic ring, particularly in isoquinoline synthesis.
-
The Benzyloxy Group: This ether linkage serves a dual purpose. Firstly, as an O-benzyl protecting group for a phenol, it is stable to a wide range of reaction conditions but can be readily cleaved via catalytic hydrogenation to reveal a free hydroxyl group for further functionalization. Secondly, its oxygen atom acts as an electron-donating group, which activates the adjacent aromatic ring, thereby facilitating electrophilic aromatic substitution reactions that are crucial for ring closure.
The primary application of this reagent, and the focus of this guide, is its use in constructing 1-benzyl-substituted tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities, including antihypertensive and anesthetic properties.[1][2]
Core Application: Tetrahydroisoquinoline Synthesis via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the fusion of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[2][3] While the classical reaction utilizes a β-arylethylamine, the principles can be adapted for benzylamines like this compound, which cyclize after condensation with an appropriate carbonyl partner to yield 1,4-disubstituted THIQ derivatives.
Mechanistic Rationale
The reaction proceeds through the acid-catalyzed formation of a highly electrophilic N-acyliminium ion intermediate. The causality behind this step is critical: a standard imine is often not electrophilic enough to engage a moderately activated aromatic ring. The protonation or acylation of the imine nitrogen dramatically increases its electrophilicity, creating a potent intermediate that is readily attacked by the electron-rich benzyloxy-substituted phenyl ring.[3]
The intramolecular cyclization is an electrophilic aromatic substitution (SEAr). The success of this step is heavily reliant on the nucleophilicity of the aromatic ring. The presence of the electron-donating benzyloxy group is therefore not merely for protection but is a crucial activating feature, enabling the reaction to proceed under relatively mild conditions.[2][4]
Diagram 1: Pictet-Spengler Reaction Mechanism
Caption: Key steps of the Pictet-Spengler cyclization.
Experimental Protocol: Synthesis of a 1-(4-Benzyloxybenzyl)-Tetrahydroisoquinoline Derivative
This protocol is a representative procedure adapted from established methodologies for the synthesis of complex THIQs.[1][5] It involves the reaction of a phenylethylamine with an aldehyde derived from this compound's structural class. For this example, we will consider the reaction of homoveratrylamine (3,4-dimethoxyphenethylamine) with 4-benzyloxyphenylacetaldehyde. While not using the N-methylated amine directly, this illustrates the core cyclization involving the key benzyloxybenzyl fragment. The N-methyl group can be introduced pre- or post-cyclization depending on the synthetic strategy.
Materials:
-
Homoveratrylamine (1.0 eq)
-
4-Benzyloxyphenylacetaldehyde (1.1 eq)
-
Trifluoroacetic Acid (TFA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Protocol Workflow:
Diagram 2: Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add homoveratrylamine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Aldehyde Addition: Add 4-benzyloxyphenylacetaldehyde (1.1 eq) to the solution.
-
Acid Catalyst: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise over 5 minutes. The use of a strong acid like TFA is crucial for efficient iminium ion formation without requiring harsh heating, which can often lead to side products.[3]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The addition should be done slowly to control the effervescence from the neutralization of TFA.
-
Workup - Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Workup - Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is effective for separating the desired tetrahydroisoquinoline product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Deprotection and Further Functionalization
The benzyloxy group on the synthesized THIQ can be readily removed to unmask the phenolic hydroxyl group.
-
Protocol: O-Debenzylation: Dissolve the purified THIQ in methanol or ethanol. Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%). The flask is then evacuated and backfilled with hydrogen gas (H₂), often using a balloon. The mixture is stirred vigorously at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is evaporated to yield the deprotected product.
This free hydroxyl group serves as a valuable handle for late-stage functionalization, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Alternative Application: Nucleophilic Building Block
Beyond its role in cyclization reactions, this compound can also be employed as a nucleophilic building block to introduce the benzyloxybenzylamine moiety onto an existing heterocyclic core. A notable example is its use in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have shown promise as antimycobacterial agents.[6]
In this application, the amine participates in a nucleophilic aromatic substitution (SNAr) reaction with an activated halo-heterocycle, such as 4-chloroquinoline.[6]
Table 1: Representative Reaction Data
| Entry | Heterocyclic System | Key Reagents | Reaction Type | Yield (%) | Reference |
| 1 | Tetrahydroisoquinoline | Homoveratrylamine, 4-Benzyloxyphenylacetaldehyde, TFA | Pictet-Spengler | 60-85% | [5],[1] |
| 2 | 4-Aminoquinoline | 4-Chloroquinoline, DIPEA, DMSO | SNAr | 26-48% | [6] |
| 3 | N-Formyl-THIQ | Acetic formic anhydride | N-Formylation | ~79% | [5] |
Conclusion
This compound and its related primary amine are powerful and versatile reagents in the synthesis of medicinally relevant heterocyclic compounds. Its pre-installed, activatable, and deprotectable benzyloxybenzyl moiety makes it an ideal candidate for constructing complex molecular architectures, particularly 1-benzyl-tetrahydroisoquinolines via the Pictet-Spengler reaction. The protocols and mechanistic insights provided herein offer a robust framework for researchers to effectively utilize this building block in their synthetic campaigns, enabling the efficient development of novel chemical entities for drug discovery and development.
References
-
Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Source: MDPI URL: [Link]
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: Formal synthesis of the bisbenzylisoquinoline alkaloid berbamunine by asymmetric substitution of chiral organolithium compounds Source: Semantic Scholar URL: [Link]
-
Title: Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives Source: International Journal of Scientific & Technology Research URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]
-
Title: Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines Source: MDPI URL: [Link]
-
Title: The Pictet-Spengler Reaction Source: SpringerLink URL: [Link]
-
Title: Pictet-Spengler Reaction Source: Name-Reaction.com URL: [Link]
-
Title: Synthesis of tetrahydroisoquinolines Source: Organic Chemistry Portal URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: PubMed Central, NIH URL: [Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of n-(4-benzyloxybenzyl)methylamine
Welcome to the technical support center for the synthesis of n-(4-benzyloxybenzyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. My aim is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific issues you might be facing in the lab. The advice provided is based on established chemical principles and practical experience in process optimization.
Issue 1: Low Yield of the Desired Secondary Amine and Presence of a Lower Molecular Weight Impurity.
Question: My reaction has a low yield of this compound, and I'm observing a significant amount of 4-benzyloxybenzyl alcohol in my crude NMR/LC-MS. What is happening and how can I fix it?
Answer:
This is a classic case of premature reduction of the starting aldehyde. The hydride reducing agent is reducing your 4-benzyloxybenzaldehyde to the corresponding alcohol before it has a chance to form the imine with methylamine. This is a common issue when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot reductive amination.[1]
Causality: The reactivity of the aldehyde's carbonyl group towards the hydride is competitive with the rate of imine formation. If the conditions are not optimized for imine formation, or if the reducing agent is too powerful, you will favor alcohol formation.
Solutions:
-
Switch to a More Selective Reducing Agent: The most effective solution is to use a milder reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde.[1][2]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is less basic and more sterically hindered than NaBH₄, making it highly selective for imines.
-
Sodium cyanoborohydride (NaBH₃CN): Another excellent option, particularly effective under mildly acidic conditions (pH 4-6) where the imine is protonated and more reactive towards the hydride.[1]
-
-
Optimize Reaction Conditions for Imine Formation:
-
Stepwise Procedure: Consider a two-step, one-pot approach. First, stir the 4-benzyloxybenzaldehyde and methylamine together in your solvent (e.g., methanol or dichloromethane) for a period (e.g., 30-60 minutes) to allow for imine formation to reach equilibrium. Then, add the reducing agent.[3][4]
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid can accelerate the formation of the imine, which is then trapped by the reducing agent.[3]
-
Experimental Protocol: Optimized Reductive Amination using NaBH(OAc)₃
-
To a stirred solution of 4-benzyloxybenzaldehyde (1 equivalent) and methylamine (1.0-1.2 equivalents, as a solution in THF or methanol) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Presence of a Higher Molecular Weight Impurity, Likely a Tertiary Amine.
Question: My mass spectrometry analysis shows a significant peak corresponding to the di-benzylated product, N,N-bis(4-benzyloxybenzyl)methylamine. How can I prevent this over-alkylation?
Answer:
The formation of a tertiary amine is a very common side reaction in reductive aminations where the product is a secondary amine.[5] Your newly formed this compound is itself a nucleophile and can react with another molecule of 4-benzyloxybenzaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.
Causality: The secondary amine product is often as reactive, or sometimes more reactive, than the starting primary amine (methylamine). This leads to a competitive reaction pathway that produces the tertiary amine.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (methylamine) relative to the aldehyde can help to ensure the aldehyde is consumed before it can react significantly with the secondary amine product. A ratio of 1.2 to 1.5 equivalents of methylamine to 1 equivalent of aldehyde is a good starting point.
-
Slow Addition of the Aldehyde: If controlling stoichiometry alone is insufficient, try a slow addition of the 4-benzyloxybenzaldehyde to a solution of methylamine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring its reaction with the more abundant methylamine over the secondary amine product.
Workflow for Minimizing Tertiary Amine Formation
Caption: Troubleshooting workflow for over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the reductive amination of 4-benzyloxybenzaldehyde with methylamine.[6][7] This one-pot reaction is valued for its operational simplicity and generally good yields. The reaction proceeds through an imine intermediate which is reduced in situ to the final secondary amine.
Q2: I'm considering direct alkylation of methylamine with 4-benzyloxybenzyl chloride. Is this a viable alternative?
A2: While chemically possible, direct alkylation of amines is notoriously difficult to control.[1] You are very likely to get a mixture of the desired secondary amine, the tertiary amine (from dialkylation), and even the quaternary ammonium salt. The initial alkylation makes the nitrogen more nucleophilic, promoting further reaction. Separating these products can be challenging. Reductive amination is generally a much more selective and reliable method for synthesizing secondary amines.[4]
Q3: Can catalytic hydrogenation be used for the reduction step?
A3: Yes, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a valid method for reducing the imine.[5][8] However, there are potential complications. The benzyl ether protecting group in your molecule is susceptible to hydrogenolysis (cleavage) under certain hydrogenation conditions, which would yield 4-hydroxybenzyl(methyl)amine and toluene as byproducts. This requires careful selection of the catalyst and optimization of reaction conditions (pressure, temperature) to achieve selective reduction of the imine without cleaving the benzyl ether. For laboratory-scale synthesis, hydride reagents are often more convenient and predictable.
Q4: My starting 4-benzyloxybenzaldehyde is old and may have oxidized to 4-benzyloxybenzoic acid. Will this interfere with the reaction?
A4: Yes, the presence of the carboxylic acid can significantly interfere. It will react with the methylamine in an acid-base reaction to form a salt, effectively removing the amine from the reaction and preventing it from reacting with the aldehyde. Furthermore, if you are using a hydride reducing agent, the acid could react with it. It is crucial to use pure starting materials. You can purify your aldehyde by recrystallization or column chromatography before use. A simple check of the aldehyde's purity by TLC or NMR is highly recommended.
Q5: What are the typical solvents used for this reductive amination?
A5: The choice of solvent depends on the reducing agent.
-
For sodium triacetoxyborohydride , chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[4]
-
For sodium cyanoborohydride and sodium borohydride , alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[3] Ensure your solvent is anhydrous, as water can hydrolyze the imine intermediate and react with some hydride reagents.
Reaction Mechanism Overview
The reductive amination process can be visualized as two key stages occurring in the same pot.
Caption: Key steps and side reactions in reductive amination.
References
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
- N-[4-(allyloxy)benzyl]-N-methylamine Synthesis. Benchchem.
- Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. HETEROCYCLES.
- Reductive amination. Wikipedia.
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules.
- Reductive Amination. YouTube.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Aldehydes and Ketones to Amines. Chemistry Steps.
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.
- n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses.
- Process for the preparation of N-benzylamines. Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(4-benzyloxybenzyl)methylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(4-benzyloxybenzyl)methylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. Achieving a high yield of this secondary amine is often complicated by competing side reactions and suboptimal conditions. This document moves beyond a simple protocol, offering a deep dive into the reaction mechanism, troubleshooting common issues, and providing a scientifically-grounded framework for success.
The predominant and most reliable method for this synthesis is the reductive amination of 4-benzyloxybenzaldehyde with methylamine. Our guide will focus exclusively on this pathway, dissecting its nuances to empower you to overcome synthetic hurdles.
Core Synthesis Pathway: Reductive Amination
The reaction proceeds in two key stages, which can be performed sequentially in a single pot: (1) the formation of an intermediate imine (or its protonated form, the iminium ion) from the aldehyde and methylamine, and (2) the subsequent reduction of this C=N double bond to yield the target amine. The choice of reducing agent is paramount, as it must selectively reduce the iminium ion without significantly reducing the starting aldehyde.[1][2]
Caption: Overall workflow for the reductive amination synthesis.
Frequently Asked Questions (FAQs)
This section addresses strategic decisions you'll make before starting your experiment.
Q1: What is the most effective and reliable method for this synthesis?
The one-pot direct reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the industry standard for this type of transformation.[3][4] This method combines the aldehyde, amine, and reducing agent in a single reaction vessel. STAB is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the starting aldehyde, which is the primary reason for its high success rate.[1][5] Alternative methods, like using the harsher Sodium Borohydride (NaBH₄), often lead to significant amounts of 4-benzyloxybenzyl alcohol as a byproduct due to premature aldehyde reduction.[6]
Q2: Which reducing agent is best? A comparison of STAB, NaBH₄, and NaBH₃CN.
Your choice of reducing agent is the most critical factor for maximizing yield. Here’s a comparative summary:
| Reducing Agent | Advantages | Disadvantages | Typical Yield Range |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines/iminium ions.[1][3] Tolerates a wide range of functional groups.[7] Non-toxic byproducts. | Moisture-sensitive; not compatible with methanol.[4][8] More expensive. | 85-95% |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at controlled pH (6-7).[9] | Highly toxic (releases HCN gas in acidic conditions).[9] Requires careful pH monitoring. | 70-85% |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Non-selective: readily reduces the starting aldehyde.[6][7] Requires a two-step process (pre-formation of imine) to be effective, which can be inefficient.[3] | 40-70% (one-pot) |
Recommendation: For both safety and efficacy, Sodium triacetoxyborohydride (STAB) is the superior choice.
Q3: What is the optimal solvent for the reaction using STAB?
STAB is sensitive to water and protic solvents like methanol.[4][5][8] Therefore, anhydrous aprotic solvents are required. The most commonly cited and effective solvent is 1,2-dichloroethane (DCE) .[3][7] Other viable options include dichloromethane (DCM), tetrahydrofuran (THF), and occasionally acetonitrile.[3][8]
Q4: How should I handle the methylamine reagent?
Methylamine is a gas at room temperature and is typically supplied as a solution. The choice of solvent is important:
-
Solution in THF or Ethanol (2.0 M): Ideal. These solvents are compatible with the reaction conditions.
-
Aqueous Solution (40 wt%): Common, but problematic. The water present can decompose the STAB reagent, lowering the yield. If this is the only source available, you may need to increase the amount of STAB used (e.g., 1.5-2.0 equivalents) to compensate for decomposition.
Troubleshooting Guide
This section addresses specific problems you may encounter during or after the reaction.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Q5: My reaction yield is very low, or the reaction stalled. What went wrong?
-
Possible Cause 1: Inefficient Imine Formation. The equilibrium between the aldehyde/amine and the imine must be established.[1] This equilibrium is catalyzed by mild acid.
-
Possible Cause 2: Deactivated Reducing Agent. STAB is a moisture-sensitive hydride.
-
Solution: Use a freshly opened bottle of STAB. Ensure your solvent is anhydrous. If using an aqueous solution of methylamine, consider increasing the stoichiometry of STAB to 1.5 equivalents to compensate for partial decomposition.[4]
-
Q6: My main byproduct is 4-benzyloxybenzyl alcohol. Why?
This is the classic sign of a non-selective reducing agent. You are reducing the starting aldehyde before it can form the imine.
-
Cause: This almost certainly occurs when using NaBH₄ in a one-pot procedure. NaBH₄ is a stronger reducing agent than STAB and does not discriminate well between an aldehyde and an iminium ion.[5][6]
-
Solution: Switch to STAB as your reducing agent. If you must use NaBH₄, you must adopt a two-step procedure: first, stir the aldehyde and methylamine in a solvent like methanol for 1-2 hours to maximize imine formation, then add the NaBH₄.[3]
Q7: I'm seeing a significant amount of a higher molecular weight byproduct, likely the tertiary amine [bis(4-benzyloxybenzyl)methylamine]. How can I prevent this?
This byproduct forms when the desired product, a secondary amine, undergoes a second reductive amination with another molecule of the starting aldehyde.
-
Cause: This typically happens if the concentration of methylamine is too low or if the reduction of the imine is slow, allowing the product to accumulate and compete as a nucleophile.
-
Solution:
-
Stoichiometry Control: Use a slight excess of methylamine (e.g., 1.2 to 1.5 equivalents) relative to the aldehyde. This ensures the aldehyde preferentially reacts with the more abundant primary amine.
-
Ensure Rapid Reduction: Use an active, high-quality reducing agent (STAB) to rapidly trap the initial imine intermediate as the secondary amine product before it can react further.
-
Q8: I'm struggling with the aqueous workup; emulsions are forming.
-
Cause: The product is a basic amine, which can act as a surfactant, leading to emulsions during extraction, especially after a basic wash (e.g., with NaHCO₃ or NaOH solution).
-
Solution: After quenching the reaction, add brine (saturated aqueous NaCl) to the aqueous layer during the extraction. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and improves the separation of the organic and aqueous layers.
Optimized Experimental Protocol
This protocol is based on the highly reliable STAB-mediated reductive amination procedure.[3][7]
Reagents & Materials:
-
4-Benzyloxybenzaldehyde
-
Methylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-benzyloxybenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Amine Addition: Add methylamine solution (1.2 eq, 2.0 M in THF) to the stirred solution at room temperature.
-
Catalyst Addition: Add glacial acetic acid (0.1 eq). Stir the mixture for 20-30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 10 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-6 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of DCE used). If emulsions form, add a small amount of brine.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.Organic Process Research & Development, 10(5), 971–1031.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.The Journal of Organic Chemistry, 61(11), 3849–3862.
- Matos, K., Pichlmair, S., & Burkhardt, E. R. Boron Reagents for Reductive Amination.
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting purification of n-(4-benzyloxybenzyl)methylamine by column chromatography
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of N-(4-benzyloxybenzyl)methylamine by column chromatography. Designed for researchers in organic synthesis and drug development, this document offers practical, experience-driven solutions to common purification challenges.
Introduction
This compound is a secondary amine commonly synthesized via reductive amination of 4-benzyloxybenzaldehyde with methylamine. While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the basic nature of the amine, which can lead to poor chromatographic behavior on silica gel. This guide addresses these specific challenges to help you optimize your purification protocol.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Problem 1: Product is not eluting from the column or has a very low Rf value.
Cause: The highly polar amine group is strongly interacting with the acidic silanol groups on the surface of the silica gel. This strong interaction prevents the compound from moving with the mobile phase.
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If the product still does not elute, a more polar solvent like methanol or dichloromethane may be necessary. A common starting point for polar compounds is 5% methanol in dichloromethane.[1][2]
-
Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[3]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. TEA will compete with your product for the active sites on the silica gel, allowing your compound to elute more easily.[4]
-
Ammonia: A solution of 10% ammonia in methanol can be used as the polar component of your solvent system, mixed with dichloromethane.[1][2] This is particularly effective for stubborn amines.
-
Experimental Protocol: Preparing a Modified Eluent
-
Prepare your initial mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
To a 100 mL graduated cylinder, add 0.5 mL of triethylamine (for a 0.5% v/v concentration).
-
Add your mobile phase to the 100 mL mark.
-
Mix thoroughly before use.
Problem 2: Product streaks on the TLC plate and elutes as broad bands from the column.
Cause: This is another manifestation of the strong interaction between the basic amine and the acidic silica gel. Streaking on a TLC plate is a strong indicator that you will have poor separation on a column.[5][6] Overloading the column with too much crude product can also cause band broadening.
Solution:
-
Incorporate a Basic Modifier: As with elution problems, adding triethylamine or using an ammonia/methanol solution in your eluent is the most effective solution to prevent streaking and improve peak shape.[4][7]
-
Reduce Sample Load: Ensure you are not overloading your column. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for moderately difficult separations.[8]
-
Consider an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be a better choice for the purification of basic compounds like amines as it has fewer acidic sites compared to silica gel.[4][8]
-
Amine-functionalized silica: This specialized stationary phase is designed for the purification of basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[3]
-
Problem 3: Co-elution of impurities with the desired product.
Cause: Impurities with similar polarities to this compound can be difficult to separate. Common impurities from a reductive amination synthesis include unreacted 4-benzyloxybenzaldehyde and the over-alkylated tertiary amine.
Solution:
-
Optimize the Solvent System: The key to separating compounds of similar polarity is to find a solvent system that maximizes the difference in their Rf values.
-
Systematic TLC Analysis: Run a series of TLC plates with varying solvent polarities.[9] Start with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system will show good separation between your product spot and any impurity spots, with the product having an Rf value between 0.25 and 0.35.[9]
-
Try Different Solvent Combinations: If a hexane/ethyl acetate system does not provide adequate separation, explore other solvent systems such as dichloromethane/methanol or ether/hexane.[1][2]
-
-
Use Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities. Gradually increase the polarity of the mobile phase during the chromatography run to elute your product, leaving more polar impurities on the column.[8][10]
Data Presentation: Suggested Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Expected Rf of Product | Notes |
| 90:10 Hexane:Ethyl Acetate | Low | ~0.1-0.2 | Good starting point to assess impurity profile. |
| 70:30 Hexane:Ethyl Acetate | Medium | ~0.3-0.4 | Likely in the optimal range for column separation. |
| 80:20 Dichloromethane:Methanol | High | Varies | For more polar compounds or if product is immobile in other systems. |
| 80:20 Hexane:Ethyl Acetate + 0.5% TEA | Medium | ~0.4-0.5 | Addition of TEA will increase the Rf and improve spot shape. |
Problem 4: The purified product appears colored or degrades on the column.
Cause: Amines, particularly benzylamines, can be susceptible to oxidation, which can lead to the formation of colored impurities. Prolonged exposure to acidic silica gel can also cause degradation of some sensitive compounds.[11]
Solution:
-
Deactivate the Silica Gel: Add a basic modifier like triethylamine to your eluent to neutralize the acidic sites on the silica gel.
-
Work Quickly: Do not let the purified compound sit on the column for an extended period. Once the pure fractions are identified, combine them and remove the solvent promptly.
-
Use Fresh Solvents: Ensure that your solvents are of high purity and free from peroxides or other oxidizing impurities.
Visualization: Troubleshooting Workflow for Purity Issues
Caption: Decision-making workflow for resolving purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound synthesized by reductive amination?
A1: The most common impurities are:
-
Unreacted 4-benzyloxybenzaldehyde: This is less polar than the product.
-
Over-alkylated tertiary amine: N-(4-benzyloxybenzyl)-N,N-dimethylamine. This is generally more polar than the secondary amine product.
-
Unreacted methylamine: This is highly volatile and usually removed during workup.
-
By-products from the reducing agent: For example, borate salts if sodium borohydride was used. These are typically removed during the aqueous workup.[12]
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is UV active due to the aromatic rings, so it can be visualized under a UV lamp (254 nm). Additionally, you can use chemical stains for visualization. A potassium permanganate stain is effective for amines, which will appear as yellow-brown spots on a purple background.
Q3: My compound is an oil, but the literature reports it as a solid. What should I do?
A3: The presence of impurities can lower the melting point of a compound, often resulting in it being an oil or a waxy solid at room temperature. Further purification is likely necessary. After successful purification and complete removal of solvent, the pure compound should solidify upon standing or cooling.
Q4: Can I use reversed-phase chromatography to purify my amine?
A4: Yes, reversed-phase chromatography is a viable option, especially if you are struggling with normal-phase silica gel. For basic amines, it is often necessary to use a mobile phase with a basic modifier (e.g., ammonia or triethylamine) to achieve good peak shape.[5][7] A common mobile phase would be a gradient of water and acetonitrile, both containing 0.1% of a basic additive.
Q5: What is the expected boiling point and pKa of this compound?
A5: The predicted boiling point is approximately 348.6 °C, and the predicted pKa is around 9.81.[13] The basicity (high pKa) is a key factor in its strong interaction with silica gel.
References
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. [Link]
- Dolan, J. W. (1992). Troubleshooting in Chromatography.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry For Everyone. (2024, January 17). How To Choose Solvent System For Column Chromatography? YouTube. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography? [Link]
- de Freitas, R. P., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 481.
-
Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
- Ali, M., & Gupta, V. K. (2006). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
-
Reddit. (2022). Chromotography with free amines? [Link]
- Veciana-Nogués, M. T., et al. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
- Dolan, J. W. (2001). What's Happening to My Column? LCGC North America, 19(4), 366-371.
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
- Lee, S., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Heterocycles, 87(8), 1749-1758.
-
Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]
-
Semantic Scholar. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
- Stella, V. J., & Roy, A. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(3), 532-539.
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. This compound | 169943-94-6 [amp.chemicalbook.com]
Stability issues of n-(4-benzyloxybenzyl)methylamine under different conditions
Welcome to the technical support center for n-(4-benzyloxybenzyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a molecule incorporating both a benzylamine and a benzyl ether moiety, its stability profile is nuanced. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and formulations.
Introduction: Understanding the Stability Landscape
This compound is a versatile intermediate in organic synthesis. Its structure, however, presents two key areas susceptible to degradation: the benzylamine nitrogen and the benzyl ether linkage. The stability of this compound is paramount for reproducible results, whether it is used as a reactant, a building block, or a final active pharmaceutical ingredient (API). This guide is structured to address potential stability issues you might encounter under various experimental and storage conditions.
Part 1: Troubleshooting Guide - A Proactive Approach to Stability
This section is organized by the type of stressor, mirroring the principles of forced degradation studies, which are essential for understanding the intrinsic stability of a drug substance.[1][2]
Issue 1: Unexpected Impurities in a Recently Synthesized Batch
Question: I've just synthesized a batch of this compound and my initial purity analysis by HPLC shows several unexpected peaks. What could be the cause?
Answer: The presence of impurities post-synthesis can often be traced back to the reaction conditions or the work-up procedure. Given the structure of this compound, several side reactions are plausible.
Causality and Troubleshooting:
-
Oxidative Degradation: The benzylamine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially at elevated temperatures or in the presence of metal catalysts.[3][4][5] The primary oxidation products are often the corresponding imine or benzaldehyde derivatives.
-
Troubleshooting Steps:
-
Inert Atmosphere: During synthesis and work-up, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Avoid excessive temperatures during purification steps like distillation or drying.
-
Antioxidants: For storage of solutions, consider the addition of a small amount of an antioxidant, but ensure it is compatible with your downstream applications.
-
-
-
Incomplete Reaction or Side Products: The synthesis of this compound itself can lead to impurities if not driven to completion or if side reactions occur.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or in-process HPLC to monitor the reaction's progress and ensure the complete consumption of starting materials.
-
Purification Optimization: Optimize your purification protocol (e.g., column chromatography, recrystallization) to effectively remove unreacted starting materials and by-products.
-
-
Workflow for Investigating Post-Synthesis Impurities
Caption: Troubleshooting workflow for post-synthesis impurities.
Issue 2: Degradation of the Compound in Solution
Question: I have prepared a stock solution of this compound in methanol. After a few days, I see a decrease in the concentration of my compound and the appearance of new peaks in my HPLC analysis. What is happening?
Answer: The stability of this compound in solution is dependent on the solvent, pH, light exposure, and temperature.
Causality and Troubleshooting:
-
pH Effects: Benzylamines can be susceptible to hydrolysis under strongly acidic or basic conditions. While generally stable at neutral pH, extremes can lead to degradation.
-
Troubleshooting Steps:
-
pH Control: Buffer your solutions if the experimental conditions allow, aiming for a pH range of 5-7 for optimal stability. The Code of Federal Regulations provides guidance on hydrolysis studies as a function of pH.[6]
-
Avoid Extremes: If your protocol involves acidic or basic conditions, minimize the exposure time and temperature.
-
-
-
Photodegradation: The benzyl ether linkage can be susceptible to photolytic cleavage upon exposure to UV light.[7] This can lead to the formation of 4-hydroxybenzylmethylamine and toluene as byproducts.
-
Troubleshooting Steps:
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Work in Dim Light: Perform experimental manipulations in a fume hood with the light turned off or under yellow light.
-
-
-
Oxidation: As with the solid form, the compound in solution is prone to oxidation. The presence of dissolved oxygen in the solvent can facilitate this process.
-
Troubleshooting Steps:
-
Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using a sonicator under vacuum.
-
Inert Headspace: Store the solution under an inert atmosphere.
-
-
Summary of Solution Stability Factors
| Factor | Potential Degradation Pathway | Recommended Mitigation |
| pH | Acid or base-catalyzed hydrolysis of the amine or ether linkage. | Maintain pH between 5 and 7; avoid prolonged exposure to strong acids or bases. |
| Light | Photolytic cleavage of the benzyl ether. | Store solutions in amber vials or protect from light. |
| Oxygen | Oxidation of the benzylamine to an imine or aldehyde. | Use degassed solvents and store under an inert atmosphere. |
| Temperature | Acceleration of all degradation pathways. | Store solutions at recommended temperatures (see storage section) and minimize time at elevated temperatures. |
Issue 3: Incompatibility with Other Reagents or Excipients
Question: I am developing a formulation and after mixing this compound with my chosen excipients, I observe discoloration and the formation of degradants. Why is this happening?
Answer: Chemical incompatibility between an active pharmaceutical ingredient (API) and excipients is a common challenge in formulation development.[8][9] The primary amine in your compound is a likely site for such interactions.
Causality and Troubleshooting:
-
Reaction with Reducing Sugars: If your formulation includes reducing sugars like lactose, a Maillard reaction can occur between the primary amine of your compound and the sugar, leading to the formation of a glycosylamine and subsequent degradation products.[8]
-
Troubleshooting Steps:
-
Excipient Selection: Avoid using reducing sugars in your formulation. Opt for non-reducing sugars like sucrose or sugar alcohols like mannitol.
-
Compatibility Screening: Perform a systematic drug-excipient compatibility study by preparing binary mixtures of your API and each excipient and analyzing them under accelerated stability conditions.
-
-
-
Interaction with Reactive Impurities in Excipients: Some excipients may contain reactive impurities (e.g., peroxides in povidone) that can oxidize your compound.
-
Troubleshooting Steps:
-
High-Purity Excipients: Use high-purity grades of excipients with low levels of reactive impurities.
-
Vendor Qualification: Source excipients from reputable suppliers who provide detailed specifications and impurity profiles.
-
-
Excipient Compatibility Screening Workflow
Caption: Workflow for excipient compatibility screening.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on the known stability of benzylamines, solid this compound should be stored in a tightly sealed container, protected from light and air.[3] Storage in a cool, dry place is recommended. For long-term storage, consider placing the container inside a desiccator under an inert atmosphere (argon or nitrogen).
Q2: How can I analyze the purity of this compound and detect potential degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for purity assessment and stability studies.[10][11] A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Gas Chromatography (GC) could also be a suitable technique, particularly for volatile impurities.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this exact molecule are not extensively documented in the literature, based on its structure and the chemistry of related compounds, the following are likely:
-
From Oxidation of the Benzylamine:
-
N-(4-benzyloxybenzylidene)methanamine (the corresponding imine)
-
4-(benzyloxy)benzaldehyde
-
-
From Photolytic Cleavage of the Benzyl Ether:
-
4-hydroxybenzylmethylamine
-
Toluene
-
-
From Hydrolysis:
-
Under extreme conditions, hydrolysis of the ether linkage could yield 4-hydroxybenzylmethylamine and benzyl alcohol.
-
Q4: Is this compound sensitive to temperature?
A4: While specific data is not available, it is prudent to assume that elevated temperatures will accelerate the degradation processes mentioned above (oxidation, hydrolysis). Therefore, it is recommended to avoid prolonged exposure to high temperatures during handling, processing, and storage. Some benzyl ethers have been shown to be stable at high temperatures, but oxidative degradation can still occur.[12]
Part 3: Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study - Oxidative Stress
-
Prepare a solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
To this solution, add 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light, for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution, quench the reaction if necessary (e.g., with sodium bisulfite), and analyze by HPLC to monitor for degradation.
Note: Similar protocols can be developed for acid, base, thermal, and photolytic stress conditions as outlined in ICH guidelines.[2][13]
References
-
Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved from [Link]
-
Kothari, S., et al. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences. Retrieved from [Link]
-
Komiya, N., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. Retrieved from [Link]
-
Pial, P., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]
-
Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pial, P., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. Retrieved from [Link]
-
Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Sci-Hub. Retrieved from [Link]
-
Jain, D., and Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Benzylamines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Selective oxidation of benzylamine. | Download Scientific Diagram. ResearchGate. (n.d.). Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Rawat, T., and Singh, I. P. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from [Link]
-
Peynircioglu, G., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (2013). Retrieved from [Link]
-
Vrachnou, E., et al. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]
-
40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. (n.d.). Retrieved from [Link]
-
4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9. Sarex. (n.d.). Retrieved from [Link]
-
S. L., and Singh, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Retrieved from [Link]
-
Georgiev, G., et al. (2025). (PDF) Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. ResearchGate. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimization of Reaction Conditions for N-(4-benzyloxybenzyl)methylamine Formation
Welcome to the technical support center for the synthesis of N-(4-benzyloxybenzyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to not only provide protocols but to also explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the available synthetic strategies.
Q1: What is the most common and recommended method for synthesizing this compound?
The most prevalent and generally recommended method for the synthesis of this compound is the reductive amination of 4-benzyloxybenzaldehyde with methylamine.[1][2][3] This two-step, one-pot reaction involves the initial formation of an imine intermediate from the aldehyde and amine, which is then reduced in situ to the desired secondary amine.[4] This method is often preferred over direct alkylation due to better control over the selectivity for the secondary amine and avoidance of common side reactions like over-alkylation.[5][6]
Q2: What are the main challenges associated with the direct alkylation of methylamine with a 4-benzyloxybenzyl halide?
Direct alkylation of methylamine with a 4-benzyloxybenzyl halide is a plausible synthetic route but is often problematic. The primary challenge is the lack of selectivity, which frequently leads to over-alkylation.[5][6][7] The product, this compound, is a secondary amine and is often more nucleophilic than the starting primary amine (methylamine).[5] This increased nucleophilicity makes it compete with the remaining methylamine for the alkylating agent, resulting in the formation of the tertiary amine, N,N-bis(4-benzyloxybenzyl)methylamine, and even the quaternary ammonium salt.[5][6] Controlling the stoichiometry can be difficult, and this method often results in a mixture of products, leading to low yields of the desired secondary amine and complicating purification.[6]
Q3: What safety precautions should be taken during the synthesis of this compound?
Standard laboratory safety protocols should always be followed. Key safety considerations for this synthesis include:
-
Handling of Reagents:
-
4-Benzyloxybenzaldehyde: May cause skin and eye irritation.
-
Methylamine: Can be used as a solution in a solvent (e.g., THF or ethanol) or as a gas. It is flammable and corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reducing Agents: Sodium borohydride and other hydride reagents are flammable and react violently with water to produce hydrogen gas. Handle with care and quench reactions cautiously.
-
Solvents: Many organic solvents like methanol, THF, and dichloromethane are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
-
-
Reaction Conditions: Some procedures may require heating.[8] Ensure proper temperature control to avoid runaway reactions. If pressure is involved (e.g., in catalytic hydrogenation), use appropriate pressure-rated equipment and shielding.
Q4: How can the progress of the reaction be monitored?
Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (4-benzyloxybenzaldehyde), the intermediate imine, and the final product. Staining with an appropriate agent, such as potassium permanganate or ninhydrin (for the amine), can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify intermediates and byproducts.[4]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound via reductive amination.
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause 1: Incomplete Imine Formation. The initial condensation of 4-benzyloxybenzaldehyde and methylamine to form the imine is a reversible equilibrium reaction. The presence of water, a byproduct of this reaction, can shift the equilibrium back towards the starting materials.
-
Suggested Solution: While many reductive aminations are successful without explicitly removing water, if you suspect incomplete imine formation, you can add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture before adding the reducing agent.[4] For some systems, a Dean-Stark trap can be used to azeotropically remove water, though this is more common when the imine is isolated before reduction.[4]
-
-
Potential Cause 2: Inactive Reducing Agent. Hydride-based reducing agents can decompose upon improper storage or handling.
-
Suggested Solution: Use a fresh bottle of the reducing agent. Ensure it has been stored in a cool, dry place. It is good practice to test the activity of the reducing agent on a known, simple substrate if you suspect it has degraded.
-
-
Potential Cause 3: Suboptimal pH. The pH of the reaction medium is crucial for both imine formation and the stability and reactivity of the reducing agent. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at very low pH, the amine nucleophile will be protonated and become unreactive.
-
Suggested Solution: The addition of a small amount of acetic acid can catalyze imine formation.[9] However, be mindful that some reducing agents, like sodium borohydride, are unstable at low pH. Sodium cyanoborohydride and sodium triacetoxyborohydride are more stable under mildly acidic conditions.[9] A buffered system can also be employed to maintain the optimal pH.
-
Issue 2: Formation of a Significant Amount of Byproducts
-
Potential Cause 1: Over-reduction of the Aldehyde. A common byproduct is 4-benzyloxybenzyl alcohol, resulting from the reduction of the starting aldehyde before it can react with methylamine to form the imine. This is more likely to occur if the reducing agent is added too quickly or if the rate of reduction is faster than the rate of imine formation.
-
Suggested Solution: Add the reducing agent portion-wise or as a solution over a period of time to maintain a low concentration.[10] Also, allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent to allow for sufficient imine formation. The choice of reducing agent is also critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder reducing agent that is particularly effective for reductive amination as it reduces imines much faster than aldehydes.[9]
-
-
Potential Cause 2: Formation of a Tertiary Amine. Although less common in reductive amination than in direct alkylation, the formation of the tertiary amine, N-methyl-N-(4-benzyloxybenzyl)amine, can occur if the newly formed secondary amine reacts with another molecule of the aldehyde to form an iminium ion, which is then reduced.
-
Suggested Solution: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the primary imine. Controlling the stoichiometry is key.
-
Issue 3: Difficulties in Product Purification
-
Potential Cause 1: Co-elution of Product and Starting Material/Byproducts. The polarity of the desired secondary amine, the starting aldehyde, and the alcohol byproduct can sometimes be very similar, making separation by column chromatography challenging.
-
Suggested Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Adding a small amount of a base like triethylamine to the mobile phase can help to reduce tailing of the amine product on the silica gel.
-
Aqueous Work-up: An acid-base extraction can be a powerful tool for separating the amine product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer. The organic layer containing the aldehyde and alcohol can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
-
-
Potential Cause 2: Product is an Oil and Difficult to Handle.
-
Suggested Solution: If the free amine is an oil, it can sometimes be converted to a stable crystalline salt (e.g., the hydrochloride salt) for easier handling and purification.[11] This can be achieved by bubbling HCl gas through a solution of the amine or by adding a solution of HCl in a solvent like ether or methanol.
-
Experimental Protocols and Data
General Protocol for Reductive Amination
This is a general procedure and may require optimization for your specific setup.
-
To a solution of 4-benzyloxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or THF) in a round-bottom flask, add a solution of methylamine (1.1-1.5 equivalents, typically as a solution in THF or ethanol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding water or a dilute acid (use caution as hydrogen gas may be evolved).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Condition | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to slightly basic | Inexpensive, readily available | Can reduce aldehydes; unstable in acidic conditions. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Mildly acidic (pH 4-6) | More selective for imines over carbonyls | Highly toxic (releases HCN in strong acid). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF, Acetonitrile | Mildly acidic | Mild and highly selective for imines; does not require pH control. | More expensive; can be moisture-sensitive. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Methanol, Ethyl Acetate | Neutral | "Clean" reaction with water as the only byproduct. | Requires specialized pressure equipment; catalyst can be expensive and pyrophoric. May cleave the benzyl ether protecting group under harsh conditions. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the two-step mechanism of reductive amination.
Caption: The two-step process of reductive amination.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield.
References
-
Lee, S.-H., et al. (2013). Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a New Protecting Group. HETEROCYCLES, 87(8), 1749-1764. [Link]
-
de Souza, A. C. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 487. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. (n.d.). ResearchGate. [Link]
-
Kim, T. L., et al. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]
-
reductive amination w/ n-methyl benzylamine- help! (n.d.). The Hive. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). In G. van der Marel & J. Codee (Eds.), Carbohydrate Chemistry. CRC Press. [Link]
-
Optimization table for the reductive amination of benzaldehyde a - ResearchGate. (n.d.). ResearchGate. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [Link]
- Process for the preparation of N-benzylamines. (n.d.).
-
Ch22: Alkylation of Amines. (n.d.). University of Calgary. [Link]
-
Campbell, K. N., et al. (n.d.). ETHYLAMINE, N-METHYL-. Organic Syntheses Procedure. [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). ACS Omega. [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
- Methylamines purification by distillation and purge. (n.d.).
-
Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a - ResearchGate. (n.d.). ResearchGate. [Link]
-
Help with N-Alkylation gone wrong. (2016, February 1). Reddit. [Link]
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022). ChemRxiv. [Link]
- Methylamines purification process. (n.d.).
-
Padwa, A., et al. (n.d.). n-BENZYL-n-METHOXYMETHYL-n-(TRIMETHYLSILYL)METHYLAMINE. Organic Syntheses Procedure. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of N-(4-benzyloxybenzyl)methylamine
Welcome to the technical support center for the purification of N-(4-benzyloxybenzyl)methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this secondary amine at the desired purity level. We will move beyond simple protocols to explore the chemical principles behind common purification strategies, helping you troubleshoot and optimize your workflow effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've completed the synthesis of this compound, likely via reductive amination. What are the most probable impurities I should be looking for?
Answer: Understanding the potential impurities is the critical first step in devising a purification strategy. In a typical reductive amination synthesis starting from 4-benzyloxybenzaldehyde and methylamine, you can anticipate several key impurities.[1][2]
-
Unreacted Starting Materials: The most common impurities are residual 4-benzyloxybenzaldehyde and potentially the intermediate imine formed in situ.
-
Over-Alkylated Product: While less common with methylamine, the formation of a tertiary amine, N-(4-benzyloxybenzyl)dimethylamine, is possible.
-
Aldehyde-Related Impurities: The starting aldehyde may contain its own impurities, such as 4-hydroxybenzaldehyde, which could carry through the synthesis.[3]
-
Reducing Agent Byproducts: Depending on the reducing agent used (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄), inorganic salts like borates will be present in the crude mixture and must be removed during the aqueous workup.[1]
Table 1: Common Impurities and Their Analytical Signatures
| Impurity | Typical ¹H NMR Signal (CDCl₃) | TLC Characteristics (vs. Product) |
| 4-Benzyloxybenzaldehyde | Aldehyde proton at ~9.9 ppm (singlet) | Typically less polar (higher Rf) than the amine product. |
| Imine Intermediate | Imine proton (–CH=N–) at ~8.3 ppm (singlet) | Polarity is similar to or slightly less than the aldehyde. |
| Product: this compound | N-CH₃ at ~2.45 ppm (singlet), Ar-CH₂-N at ~3.7 ppm (singlet) | More polar (lower Rf) than the aldehyde. |
| 4-Hydroxybenzaldehyde | Aldehyde proton at ~9.8 ppm, phenolic -OH (broad singlet) | Significantly more polar (much lower Rf) than the product. |
This initial assessment using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy will guide your choice of purification method.
Question 2: My crude product is heavily contaminated with the starting 4-benzyloxybenzaldehyde. What is the most efficient way to remove it on a large scale?
Answer: For removing neutral or acidic impurities like an aldehyde from a basic amine product, acid-base extraction is the most robust and scalable method.[4][5][6] This technique leverages the differential solubility of the amine and the aldehyde in acidic and organic phases. The amine can be protonated to form a water-soluble salt, while the neutral aldehyde remains in the organic layer.
Below is a diagram illustrating the logical flow of an acid-base extraction to separate your basic amine product from a neutral aldehyde impurity.
Caption: Workflow for purifying amines using acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. It is recommended to perform this extraction three times (3x) to ensure all the amine is protonated and moves into the aqueous phase.[4]
-
Layer Separation: Combine the aqueous layers. The organic layer, which contains the unreacted aldehyde and other neutral impurities, can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 2M or 6M NaOH, with stirring until the solution is strongly basic (pH 9-10 or higher, check with pH paper).[4] You will often see the free amine "crashing out" as an oil or solid.
-
Re-extraction: Extract the now-basic aqueous solution three times (3x) with fresh organic solvent (EtOAc or DCM). The deprotonated, neutral amine will move back into the organic phase.
-
Final Steps: Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Question 3: I am trying to purify my amine using silica gel column chromatography, but the product is streaking badly and my yield is low. What's happening?
Answer: This is a classic problem when purifying amines on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites, leading to irreversible adsorption or slow, uneven elution.[7][8] This causes significant peak tailing (streaking on TLC) and can result in low recovery from the column.
Table 2: Troubleshooting Amine Purification on Silica Gel
| Issue | Root Cause | Recommended Solution |
| Peak Tailing / Streaking | Strong acid-base interaction between the basic amine and acidic silica gel. | 1. Add a Competing Base: Add a small amount of a volatile amine like triethylamine (Et₃N) or ammonium hydroxide to your eluent system (typically 0.5-2% by volume).[7][9] This base will "cap" the acidic sites on the silica, allowing your product to elute more cleanly. 2. Use a Modified Stationary Phase: Employ a less acidic or basic stationary phase, such as basic alumina or commercially available amine-functionalized silica (KP-NH).[7][8] |
| Low Product Recovery | Irreversible adsorption of the amine onto the silica column. | In addition to the solutions above, minimize the amount of silica used (a smaller column) and avoid letting the loaded column sit for an extended period before eluting. |
| Product Degradation | Some sensitive amines can degrade on the acidic silica surface. | Use a deactivated or alternative stationary phase. Ensure your solvents are free of acidic impurities. |
This decision tree can help you select the best purification method based on your specific needs and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Question 4: I've removed the bulk of the impurities, but I want to get my product to >99.5% purity for analytical testing. Would recrystallization work?
Answer: Yes, recrystallization is an excellent final purification step if your this compound is a solid or can be converted into a stable, crystalline salt.[10][11] The key is finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the solution (mother liquor).[10]
-
Solvent Screening: Test various solvents. Good starting points for compounds like this often include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[12] The ideal solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid until it is fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
If the free base oils out or is difficult to crystallize, consider converting it to its hydrochloride (HCl) salt.[9][13]
-
Dissolve the purified amine in a solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) until precipitation is complete.
-
Filter the resulting solid salt.
-
Recrystallize the salt from a more polar solvent system, such as ethanol/water or methanol/ether. This often yields highly pure, crystalline material.
Question 5: How can I definitively assess the final purity of my this compound?
Answer: A combination of analytical techniques is necessary to confirm the purity and identity of your final product. No single method provides a complete picture.
-
Quantitative NMR (qNMR): This is a powerful technique for determining absolute purity. By adding a certified internal standard of known concentration to your sample, you can accurately quantify your compound against it.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for detecting non-volatile impurities. A high-purity result (e.g., >99% by area under the curve) is a strong indicator of purity. Developing a method might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, possibly with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying volatile impurities and confirming the mass of your product.[15]
-
Elemental Analysis (CHN Analysis): Comparing the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values is a classic and definitive method for establishing the empirical formula and purity of a novel compound.
By employing these troubleshooting strategies and analytical methods, you can confidently and efficiently purify this compound to meet the stringent requirements of your research and development activities.
References
-
University of California. (2022). 4.8: Acid-Base Extraction - Chemistry LibreTexts. chem.libretexts.org. [Link]
-
Reddit Community. (2022). Amine workup. . [Link]
-
Wikipedia. (n.d.). Acid–base extraction. en.wikipedia.org. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. . [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. clinic-wiki.uwaterloo.ca. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. . [Link]
- Google Patents. (n.d.). Purification of secondary alkyl amines.
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. pubs.rsc.org. [Link]
-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. pubmed.ncbi.nlm.nih.gov. [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. . [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. . [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. . [Link]
-
Semantic Scholar. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. . [Link]
-
Austin Publishing Group. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. austinpublishinggroup.com. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. . [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. . [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. . [Link]
-
American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. . [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. . [Link]
- Google Patents. (n.d.). Methylamines purification by distillation and purge.
-
Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. . [Link]
-
HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. . [Link]
- Google Patents. (n.d.). Methylamines purification process.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. . [Link]
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. . [Link]
-
ResearchGate. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. . [Link]
-
MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. . [Link]
- Google Patents. (n.d.). Process for the preparation of N-benzylamines.
- Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. . [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Guide: Scaling the Synthesis of N-(4-benzyloxybenzyl)methylamine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling the synthesis of N-(4-benzyloxybenzyl)methylamine from laboratory to pilot or production scale. Our focus is on the prevalent and efficient reductive amination pathway, providing in-depth troubleshooting, FAQs, and validated protocols.
The Synthetic Pathway: An Overview
The synthesis of this compound is most commonly achieved via a one-pot reductive amination. This process involves two key sequential steps:
-
Imine Formation: The reaction of 4-(benzyloxy)benzaldehyde with methylamine to form an intermediate imine (or its protonated form, the iminium ion). This is a reversible equilibrium reaction where the removal of water drives the formation of the product.[1]
-
Reduction: The in-situ reduction of the imine/iminium intermediate to the target secondary amine using a suitable reducing agent.
This entire sequence is a delicate balance of reaction kinetics and equilibria, which becomes more complex upon scale-up.
Caption: General workflow for the one-pot reductive amination synthesis.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, practical problems that can arise during the scale-up process in a question-and-answer format.
Q: My reaction has stalled with significant amounts of unreacted 4-(benzyloxy)benzaldehyde remaining. What are the likely causes and how can I drive the reaction to completion?
A: This is a classic problem of equilibrium and kinetics. The root cause is almost always inefficient formation of the imine intermediate.
-
Causality: The condensation of the aldehyde and methylamine to form the imine is a reversible reaction that produces water.[1] In a closed system at scale, the accumulating water can hydrolyze the imine back to the starting materials, preventing the reaction from reaching completion. Weakly acidic conditions (pH 5-7) are optimal as they catalyze imine formation without significantly deactivating the amine nucleophile.
-
Troubleshooting Steps:
-
pH Monitoring & Adjustment: Ensure the reaction medium is weakly acidic. If starting with methylamine base, the addition of a mild acid like acetic acid can be beneficial. Monitor the pH throughout the initial phase of the reaction.
-
Water Removal (Azeotropic Distillation): For larger scales, consider using a solvent like toluene that can form an azeotrope with water. Using a Dean-Stark apparatus allows for the physical removal of water, decisively shifting the equilibrium towards the imine.
-
Use of Dehydrating Agents: While common in lab-scale synthesis (e.g., MgSO₄), chemical desiccants are often not practical or economical for large-scale production.
-
Staged Reagent Addition: Instead of adding the reducing agent at the very beginning, allow the aldehyde and amine to stir for a period (e.g., 1-2 hours) to allow the imine concentration to build up before introducing the reductant.
-
Q: My final product is contaminated with a significant amount of 4-(benzyloxy)benzyl alcohol. How can I prevent this side reaction?
A: This indicates that your reducing agent is reacting with the starting aldehyde faster than, or parallel to, the imine intermediate. This is a problem of selectivity.
-
Causality: Many hydride reducing agents, particularly sodium borohydride (NaBH₄), can readily reduce aldehydes. The imine or, more accurately, the protonated iminium ion, is typically more electrophilic and thus reduces faster. However, if the imine concentration is low or the reducing agent is too potent, competitive reduction of the aldehyde will occur.
-
Troubleshooting Steps:
-
Change the Reducing Agent: The most effective solution is to switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this reason. Its steric bulk and milder reactivity make it highly selective for the iminium ion over the aldehyde carbonyl.[2][3]
-
Control the Addition: If using a less selective agent like NaBH₄, control the rate of addition. Add the reducing agent slowly and portion-wise, allowing time for the imine equilibrium to replenish the intermediate that is consumed.
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0-5 °C). This can often increase the selectivity by slowing the rate of aldehyde reduction more than the rate of imine reduction.
-
Q: I'm observing a higher molecular weight impurity that is difficult to separate from my product. What is it and how can I minimize its formation?
A: This impurity is almost certainly the tertiary amine, formed by the over-alkylation of your desired secondary amine product.
-
Causality: The product, this compound, is a secondary amine and remains nucleophilic. It can compete with methylamine and react with another molecule of 4-(benzyloxy)benzaldehyde to form a new iminium ion, which is then reduced to form a tertiary amine byproduct. This is a common challenge in amine synthesis.[4][5]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents). This ensures that the aldehyde is more likely to encounter the primary amine rather than the secondary amine product, making the desired reaction statistically more favorable.
-
Slow Aldehyde Addition: On a large scale, a highly effective strategy is to add the 4-(benzyloxy)benzaldehyde slowly to a solution already containing the methylamine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance for the secondary amine product to react with it.
-
Caption: A decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q: What is the optimal choice of reducing agent for this synthesis at scale?
A: The choice depends on a trade-off between cost, selectivity, safety, and available equipment.
| Reducing Agent | Pros | Cons | Scale-Up Recommendation |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for imines over aldehydes; mild conditions.[2] | Higher cost; generates acetic acid waste. | Highly Recommended. The reliability and high selectivity often justify the cost by simplifying purification and increasing yield. |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available. | Lower selectivity (can reduce aldehyde); reactivity with protic solvents. | Feasible, but requires careful control of temperature and addition rate to manage selectivity. Best used in a two-step process. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good selectivity; stable in weakly acidic conditions. | Highly toxic. Generates toxic HCN gas if pH drops too low. | Not Recommended for Scale-Up. The high toxicity and associated safety/disposal costs make it unsuitable for most industrial applications. |
| Catalytic Hydrogenation (H₂/Pd-C, Pt/C) | High atom economy; "green" option; no salt byproducts. | Risk of debenzylation (cleavage of the benzyl ether protecting group); requires specialized high-pressure equipment.[6][7] | A viable alternative if the debenzylation can be suppressed (e.g., with specific additives or catalyst choice) and a hydrogenator is available. Requires careful optimization. |
Q: Which solvent system is recommended for scaling up?
A: The ideal solvent should be inert to the reactants, effectively dissolve the starting materials, and be easily removed.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Excellent solvents for reductive aminations with STAB. They are non-protic and effectively dissolve all components.
-
Methanol (MeOH) or Ethanol (EtOH): Often used with NaBH₄. However, they can react with the reducing agent and the aldehyde (acetal formation). If using an alcohol, ensure conditions are anhydrous.
-
Tetrahydrofuran (THF): A good general-purpose ether solvent that is compatible with most reducing agents.
-
Toluene: The best choice if azeotropic removal of water is required to drive imine formation.
Q: What are the critical safety considerations for this process at scale?
A:
-
Exothermicity: The reduction step is exothermic. Ensure the reactor has adequate cooling capacity to maintain the target temperature. A runaway reaction can lead to pressure buildup and solvent boiling.
-
Methylamine Handling: Methylamine is a flammable and corrosive gas/liquid with a low boiling point. Use a closed system for transfers and have appropriate scrubbing systems in place for any off-gassing.
-
Hydrogen Gas (if applicable): Hydrogen is highly flammable and explosive. All equipment must be properly grounded and purged with an inert gas (N₂ or Ar) before and after the reaction.
-
Work-up Quenching: Quenching unreacted hydride reagents with water or acid can be vigorous and produce hydrogen gas. Perform quenching slowly and with efficient cooling and ventilation.
Recommended Scale-Up Protocol
This protocol uses sodium triacetoxyborohydride for its superior selectivity and reliability.
Materials:
-
4-(Benzyloxy)benzaldehyde (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.3 eq)
-
Acetic Acid (optional, to adjust pH)
-
Dichloromethane (DCM) (approx. 5-10 L per kg of aldehyde)
Procedure:
-
Reactor Setup: Charge a clean, dry, inerted reactor with dichloromethane. Begin cooling to 0-5 °C.
-
Amine & Aldehyde Charge: Add the methylamine solution to the reactor. Once the temperature is stable, begin the slow, subsurface addition of the 4-(benzyloxy)benzaldehyde, maintaining the internal temperature below 10 °C.
-
Imine Formation: After the aldehyde addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. This allows for the imine concentration to build before reduction.
-
Reduction: Begin the portion-wise addition of solid sodium triacetoxyborohydride (STAB). This is an exothermic step; control the addition rate to maintain the temperature between 5-15 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting aldehyde by a suitable method (e.g., TLC, GC-MS, or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-10 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be aware of potential gas evolution (CO₂ from bicarbonate and H₂ from excess hydride).
-
Work-up:
-
Stir the biphasic mixture for 30 minutes, then allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with additional DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or crystallization if required.
References
- Vertex AI Search. (2021).
- Vertex AI Search. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs.
- The University of Manchester Research Explorer. (2019).
- Benchchem. N-[4-(allyloxy)benzyl]-N-methylamine | 91245-89-5.
- HETEROCYCLES. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a new protecting group.
- MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
- ResearchGate.
- Organic Letters. (2024).
- Reddit. (2024). Reductive amination difficulties - poor conversion : r/Chempros.
- ResearchGate.
- Wikipedia.
- The Hive Methods Discourse.
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- Chemsigma. This compound [ 169943-94-6 ].
- Organic Chemistry Portal.
- Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Semantic Scholar. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
- Taylor & Francis eBooks.
- YouTube. (2022).
- Google Patents.
- ChemicalBook. This compound | 169943-94-6.
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Google Patents.
- Organic Syntheses Procedure. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine.
- Google Patents.
- Organic Syntheses Procedure. Ethylamine, N-methyl.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Incomplete Synthesis of N-(4-benzyloxybenzylidene)methanamine
Welcome to the technical support guide for researchers encountering challenges with the synthesis of N-(4-benzyloxybenzylidene)methanamine via the condensation of 4-benzyloxybenzaldehyde and methylamine. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, providing not just solutions but the underlying chemical principles to empower your experimental design.
FAQ 1: Why is my reaction between 4-benzyloxybenzaldehyde and methylamine showing low conversion?
Answer: The most common reason for an incomplete reaction is the reversible nature of imine formation (also known as Schiff base formation).[1][2][3] The reaction between an aldehyde and a primary amine establishes an equilibrium with the imine product and water. To achieve high yield, this equilibrium must be actively shifted towards the products.
The overall reaction proceeds via a two-stage mechanism:
-
Nucleophilic Addition: The methylamine nitrogen attacks the electrophilic carbonyl carbon of the 4-benzyloxybenzaldehyde to form a tetrahedral intermediate called a carbinolamine.[4][5]
-
Dehydration: This carbinolamine intermediate then eliminates a molecule of water to form the stable C=N double bond of the imine.[4][5]
If the water produced is not removed, it can hydrolyze the imine product back to the starting materials, leading to low conversion.[3][6]
Caption: Figure 1: The reversible pathway of imine synthesis.
Key factors that stall this reaction and prevent completion are:
-
Presence of Water: The primary culprit for poor yields.[3]
-
Suboptimal pH: The reaction rate is highly pH-dependent.[7][8]
-
Lack of Catalysis: The dehydration step is often slow without an acid catalyst.[9]
FAQ 2: What is the optimal pH for imine formation and how do I control it?
Answer: The rate of imine formation is maximized in a weakly acidic medium, typically between pH 4 and 5 .[4][6][7][8] This pH represents a critical compromise, as both higher and lower pH values will slow the reaction for different reasons.
-
At Low pH (< 4): The concentration of acid is too high. The primary amine nucleophile (methylamine) becomes protonated to form its non-nucleophilic ammonium salt (CH₃NH₃⁺). This prevents the initial, crucial attack on the carbonyl carbon.[10][11]
-
At High pH (> 6) or Neutral Conditions: There is insufficient acid to protonate the oxygen of the carbinolamine intermediate. This makes the hydroxyl group (-OH) a poor leaving group, slowing down the rate-limiting dehydration step.[6][8]
Caption: Figure 2: How pH extremes inhibit imine formation.
Experimental Protocol: pH Adjustment
To achieve the optimal pH, a catalytic amount of a weak acid should be added.
-
Combine 4-benzyloxybenzaldehyde and methylamine in your chosen solvent (e.g., methanol, toluene, or THF).
-
Add a catalytic amount of a weak acid. Common choices include:
-
Stir the mixture at the desired temperature and monitor the reaction's progress.
FAQ 3: How can I effectively remove water to drive the reaction to completion?
Answer: Actively removing the water byproduct is essential to overcome the reaction equilibrium and achieve high conversion.[2][3] There are two primary, highly effective methods for this.
Method A: Azeotropic Distillation with a Dean-Stark Apparatus
This is the classic and most robust method, particularly for larger-scale reactions. It involves using a solvent that forms a lower-boiling azeotrope with water, such as toluene or cyclohexane.[2][12]
Experimental Protocol:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with 4-benzyloxybenzaldehyde, your chosen solvent (e.g., toluene), and a catalytic amount of acid (e.g., p-TsOH).
-
Add methylamine (often as a solution in an appropriate solvent).
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.
-
Upon cooling in the trap, the denser water separates to the bottom, while the toluene overflows back into the reaction flask.
-
Continue the reaction until no more water collects in the trap, indicating the reaction is complete.[2]
Method B: Use of a Chemical Dehydrating Agent
This method is often more convenient for smaller-scale reactions or when specialized glassware is unavailable. A stoichiometric or excess amount of an anhydrous drying agent is added directly to the reaction.
Experimental Protocol:
-
In a round-bottom flask, combine the 4-benzyloxybenzaldehyde, methylamine, solvent (e.g., anhydrous methanol or THF), and catalytic acid.
-
Add a dehydrating agent. Common choices include:
-
Molecular Sieves (4Å): Add activated 4Å molecular sieves (approximately 1g per mmol of water to be formed). They efficiently trap water within their pore structure.[2][13]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): Add an excess of the anhydrous salt to the reaction mixture.[2][13]
-
-
Stir the reaction at room temperature or with gentle heating.
-
Upon completion, the drying agent is simply filtered off before workup.
Data Presentation: Comparison of Water Removal Methods
| Feature | Azeotropic Distillation (Dean-Stark) | Chemical Dehydrating Agents |
| Efficiency | Very high; continuously removes water. | High, but can become saturated. |
| Scalability | Excellent for medium to large scale. | Best for small to medium scale. |
| Convenience | Requires specialized glassware setup. | Simple addition to the reaction flask. |
| Monitoring | Allows for visual monitoring of water production. | Progress is monitored by other means (e.g., TLC). |
| Workup | Simple removal of solvent. | Requires filtration to remove the agent. |
FAQ 4: How do I know if my reaction is complete? My solution looks unchanged.
Answer: Visual inspection is rarely sufficient. You must use an analytical technique to monitor the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) is the most common and convenient method.[2][14]
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare your TLC plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of your starting material, 4-benzyloxybenzaldehyde.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it. This helps confirm spot identity.
-
Lane 3 (Reaction Mixture): Spot a sample taken directly from your reaction mixture (using a capillary tube).
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane - this may require optimization).
-
Visualization: Visualize the plate under a UV lamp (254 nm). 4-benzyloxybenzaldehyde is UV active. You may also use a potassium permanganate stain.
-
Interpretation:
-
The 4-benzyloxybenzaldehyde will appear as a spot at a specific retention factor (Rf).
-
The imine product, being less polar, will typically have a higher Rf (it will travel further up the plate).
-
The reaction is complete when the spot corresponding to the aldehyde in the "Reaction Mixture" lane has completely disappeared, and a new product spot is prominent.[14]
-
FAQ 5: My reaction seems complete by TLC, but I'm losing product during purification. Why?
Answer: This is a common issue related to the stability of the imine. Imines are susceptible to hydrolysis back to the aldehyde and amine, a reaction that is catalyzed by acid.[15][16] Standard flash column chromatography on silica gel can be problematic because silica is inherently acidic, which can cause your product to decompose on the column.[15][16]
Troubleshooting Purification
-
Neutralize Silica Gel: If column chromatography is necessary, you can prepare a slurry of silica gel with your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), to neutralize the acidic sites before packing the column.
-
Alternative Purification Methods:
-
Recrystallization: If your imine product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or hexane) is an excellent way to purify it without hydrolysis.[12]
-
Solvent Washing/Extraction: If there is a significant difference in solubility between your product and any remaining impurities, you can use selective solvent washes.[15][17]
-
Distillation: The product, N-benzylidenemethylamine, is a liquid with a boiling point around 75-80 °C at 18 mmHg.[18] For thermally stable imines, bulb-to-bulb or vacuum distillation can be an effective purification method.[2]
-
Summary: A Troubleshooting Workflow
If you are facing an incomplete reaction, follow this logical workflow to diagnose and solve the issue.
Caption: Figure 3: A logical workflow for troubleshooting imine synthesis.
References
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. [Link]
-
Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. [Link]
-
Chemistry LibreTexts. (2015). 16.10.1: Addition of 1º Amines to form Imines. [Link]
-
Lumen Learning. Imine formation | Organic Chemistry II. [Link]
-
Wikipedia. Imine. [Link]
-
Allen. Imine formation using an aldehyde/ketone and primary amine is acid. [Link]
-
INIS-IAEA. (2003). Reaction monitoring of imine synthesis using raman spectroscopy. [Link]
-
ResearchGate. (2003). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. [Link]
-
ResearchGate. (2016). How to separate imine from reaction mixture?. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
ResearchGate. (2017). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]
-
Brainly.in. (2020). Hi How we can extract amine from mixture contain amine and aldehyde ?. [Link]
-
Chemistry Stack Exchange. (2018). Conditions for imine formation. [Link]
-
ResearchGate. (2021). Catalytic Methods for Imine Synthesis. [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
-
Chemistry Steps. Formation of Imines and Enamines. [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
-
White Rose eTheses Online. (2016). Towards the synthesis of imines and iminiums and their reactions in situ. [Link]
-
Chemistry LibreTexts. (2022). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
LookChem. N-Benzylidenemethylamine. [Link]
-
National Center for Biotechnology Information. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). [Link]
-
Chemistry LibreTexts. (2020). 21.4: Imine formation. [Link]
-
YouTube. (2025). CHEM 3810 Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline. [Link]
-
Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product.. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2019). synthesis of imines from primary amines and carbonyl compounds. [Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]
-
Filo. (2025). One problem with reductive amination as a method of amine synthesis is th... [Link]
-
Homework.Study.com. One problem with reductive amination as a method of amine synthesis is that by-products are.... [Link]
Sources
- 1. Imine - Wikipedia [en.wikipedia.org]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. brainly.in [brainly.in]
- 17. echemi.com [echemi.com]
- 18. N-BENZYLIDENEMETHYLAMINE | 622-29-7 [chemicalbook.com]
Technical Support Center: N-(4-benzyloxybenzyl)methylamine and Its Degradation Products
Welcome to the technical support center for N-(4-benzyloxybenzyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound and the identification of its potential degradation products. Understanding the degradation profile is critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter during your experiments.
Introduction to the Stability of this compound
This compound is a molecule possessing two key functional groups susceptible to degradation: a secondary benzylamine and a benzyl ether. Its stability is therefore influenced by conditions that affect these moieties. Forced degradation studies, or stress testing, are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2] These studies involve subjecting the compound to more severe conditions than it would typically encounter during storage and handling, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[3]
The insights gained from these studies are crucial for the development of stable formulations and the validation of analytical methods capable of detecting and quantifying any impurities or degradants.[1]
Visualizing Potential Degradation Pathways
To better understand the potential degradation routes of this compound, the following diagram illustrates the key functional groups and the likely points of cleavage or modification under various stress conditions.
Caption: Key degradation sites in this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues that may arise during the handling, storage, and analysis of this compound.
FAQ 1: What are the most likely degradation products I should expect to see under acidic conditions?
Under acidic conditions, the primary degradation pathway is the cleavage of the benzyl ether linkage.[4][5] The ether oxygen can be protonated, making the benzylic carbon more susceptible to nucleophilic attack by water or other nucleophiles present in the medium.
-
Primary Degradation Products:
-
4-(Hydroxymethyl)benzylamine: Formed by the cleavage of the benzyl ether.
-
Benzyl alcohol: The other product of benzyl ether cleavage.
-
4-Hydroxy-N-methylbenzylamine: Though less likely under mild acidic conditions, cleavage at the other side of the ether oxygen could occur.
-
-
Troubleshooting Unexpected Peaks in Acidic Degradation Samples:
-
Issue: Seeing more peaks than expected.
-
Possible Cause: Further degradation of the primary products. For instance, benzylamine derivatives can undergo further reactions.
-
Solution: Analyze samples at earlier time points to observe the initial degradation products before they degrade further. Use a lower concentration of acid or a lower temperature to slow down the reaction.
-
-
Issue: The parent peak disappears very quickly.
-
Possible Cause: The molecule is highly labile to the specific acid and concentration used.
-
Solution: Reduce the acid concentration (e.g., from 1N HCl to 0.1N or 0.01N HCl) and the temperature. Monitor the degradation at shorter time intervals.
-
-
FAQ 2: How does the degradation profile differ under basic conditions?
Benzyl ethers are generally more stable under basic conditions compared to acidic conditions.[6] However, the benzylamine moiety can be susceptible to oxidation if air is present.
-
Primary Degradation Products:
-
Under inert conditions, significant degradation may not be observed.
-
If oxidation occurs, you might see products related to the oxidation of the benzylamine group (see FAQ 3).
-
-
Troubleshooting Lack of Degradation under Basic Conditions:
-
Issue: No significant degradation is observed even after prolonged exposure to a base.
-
Possible Cause: The molecule is stable under the applied basic conditions.
-
Solution: This is a valid result for a forced degradation study. If some degradation is required to validate an analytical method, you may need to use more forcing conditions, such as a higher temperature or a stronger base, but be aware that this may not represent a realistic degradation pathway.
-
-
FAQ 3: What degradation products are expected from oxidative stress?
Oxidative stress, typically induced by reagents like hydrogen peroxide (H₂O₂), can affect both the benzylamine and the benzyl ether moieties.
-
Primary Degradation Products:
-
N-oxidation: The nitrogen atom of the secondary amine can be oxidized to form an N-oxide .
-
Oxidation of the benzylic carbon: The carbon atom adjacent to the nitrogen can be oxidized, leading to the formation of an imine, which can then hydrolyze to 4-(benzyloxy)benzaldehyde and methylamine .
-
N-Dealkylation: Cleavage of the N-methyl or N-benzyl group can occur. Cleavage of the methyl group would yield N-(4-benzyloxybenzyl)amine . Cleavage of the benzyl group would result in methylamine .
-
Benzyl ether cleavage: The benzyl ether can be cleaved under oxidative conditions, potentially forming 4-hydroxybenzaldehyde and benzoic acid (from the oxidation of benzyl alcohol).
-
-
Troubleshooting Complex Chromatograms from Oxidative Degradation:
-
Issue: A multitude of peaks are observed, making identification difficult.
-
Possible Cause: Over-stressing the sample with a high concentration of the oxidizing agent or prolonged exposure. This can lead to secondary degradation products.
-
Solution: Reduce the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% H₂O₂) and the reaction time. Analyze the sample at multiple time points to track the formation and disappearance of peaks.
-
-
FAQ 4: Is this compound sensitive to light, and what are the potential photolytic degradation products?
Compounds with benzylic ethers and aromatic rings can be susceptible to photodegradation.
-
Primary Degradation Products:
-
Photolytic cleavage of the benzyl ether: This is a common pathway for benzyl ethers, which would lead to the formation of 4-(hydroxymethyl)benzylamine and potentially toluene or benzyl alcohol .
-
Radical-mediated degradation: Photolysis can generate free radicals, leading to a complex mixture of degradation products.
-
-
Troubleshooting Photostability Studies:
-
Issue: Inconsistent results between photostability studies.
-
Possible Cause: Variations in the light source (intensity and wavelength), exposure time, and sample presentation (solid vs. solution).
-
Solution: Standardize the photostability testing conditions according to ICH Q1B guidelines.[7] Use a calibrated light source and control the temperature during exposure. Ensure consistent sample preparation.
-
-
Issue: No degradation is observed.
-
Possible Cause: The compound may be photostable under the tested conditions, or the analytical method may not be able to detect the degradants.
-
Solution: Ensure the analytical method is validated for the potential photolytic degradants. If the compound is indeed photostable, this is a valuable piece of information for its handling and storage recommendations.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize the samples with 1N NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours. Withdraw samples at intermediate time points. Neutralize the samples with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples at intermediate time points.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7] Keep a control sample protected from light.
3. Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer (LC-MS).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating compounds with varying polarities.[8]
-
Mobile Phase:
-
A gradient elution is recommended to separate the parent compound from a wide range of potential degradants.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program (example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm. For identification, an LC-MS system is highly recommended.[9][10]
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Data Presentation: Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products | Chemical Structure |
| Acidic Hydrolysis | 4-(Hydroxymethyl)benzylamine | HO-CH₂-C₆H₄-CH₂-NH-CH₃ |
| Benzyl alcohol | C₆H₅-CH₂-OH | |
| Basic Hydrolysis | Generally stable | - |
| Oxidative Degradation | This compound N-oxide | C₆H₅CH₂-O-C₆H₄-CH₂-N⁺(O⁻)-CH₃ |
| 4-(Benzyloxy)benzaldehyde | C₆H₅CH₂-O-C₆H₄-CHO | |
| Methylamine | CH₃-NH₂ | |
| 4-Hydroxybenzaldehyde | HO-C₆H₄-CHO | |
| Benzoic Acid | C₆H₅-COOH | |
| Photolytic Degradation | 4-(Hydroxymethyl)benzylamine | HO-CH₂-C₆H₄-CH₂-NH-CH₃ |
| Toluene | C₆H₅-CH₃ |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
This technical support guide provides a foundational understanding of the potential degradation pathways of this compound and practical guidance for conducting forced degradation studies. By systematically investigating the stability of this molecule under various stress conditions, researchers can develop robust analytical methods and stable formulations, ultimately ensuring the quality and safety of pharmaceutical products. For further assistance, please consult the referenced literature or contact our technical support team.
References
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. 2025. Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]
-
Oil & Gas Science and Technology. Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in. Available from: [Link]
-
Scientific Research Publishing. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). 2020. Available from: [Link]
-
Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. 2016. Available from: [Link]
-
SIELC Technologies. Benzylamine. Available from: [Link]
-
lsabm. Characterization of the degradation products of amines used for post combustion CO 2 capture. Available from: [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! 2025. Available from: [Link]
-
Washington State University. HPLC Troubleshooting Guide. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]
-
Royal Society of Chemistry. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. 2019. Available from: [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. 2024. Available from: [Link]
-
Chemistry LibreTexts. 18.3 Reactions of Ethers: Acidic Cleavage. 2023. Available from: [Link]
-
ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Available from: [Link]
-
ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. 2025. Available from: [Link]
-
National Center for Biotechnology Information. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available from: [Link]
-
Royal Society of Chemistry. Degradation of benzylamines during chlorination and chloramination. Available from: [Link]
-
Defense Technical Information Center. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available from: [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
National Center for Biotechnology Information. C(sp3)–H methylation enabled by peroxide photosensitization and Ni-mediated radical coupling. Available from: [Link]
-
MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. 2021. Available from: [Link]
-
SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. 2017. Available from: [Link]
-
ResearchGate. Benzyl ether deprotection strategies: (a) photocatalytic deprotection... 2025. Available from: [Link]
-
ResearchGate. Proposed mechanism for benzylamine aerobic oxidation reaction pathways... 2025. Available from: [Link]
-
ResearchGate. Peroxidative N -oxidation and N -dealkylation reactions of pargyline. 2025. Available from: [Link]
-
National Center for Biotechnology Information. A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers. Available from: [Link]
-
ChemRxiv. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Available from: [Link]
-
ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? 2012. Available from: [Link]
-
Sci-Hub. Acidic and basic amide hydrolysis. Available from: [Link]
-
Sci-Hub. The hydrolysis of certain N-benzoylamino-acids. Available from: [Link]
Sources
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 9. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Advantage of the Benzyloxy Group: A Comparative Analysis of N-(4-benzyloxybenzyl)methylamine and its Derivatives in Drug Discovery
For Immediate Release
In the intricate landscape of medicinal chemistry, the benzylamine scaffold remains a cornerstone for the development of novel therapeutics. Its structural versatility allows for fine-tuning of pharmacological properties, making it a privileged motif in drug design. This guide offers a deep dive into the comparative analysis of n-(4-benzyloxybenzyl)methylamine and other key benzylamine derivatives, providing researchers, scientists, and drug development professionals with experimental data and insights to inform their strategic decisions.
At the heart of this comparison lies the profound influence of the benzyloxy moiety at the para-position of the benzyl ring. This substitution significantly impacts the molecule's physicochemical properties, ultimately shaping its biological activity and pharmacokinetic profile.
I. The Benzylamine Backbone: A Foundation for Diverse Pharmacological Activity
Benzylamine and its derivatives have demonstrated a wide spectrum of biological activities, underscoring their importance in drug discovery.[1][2] These compounds have been investigated as potential treatments for a range of diseases, including tuberculosis, cancer, and neurodegenerative disorders.[1][2][3] The versatility of the benzylamine scaffold allows for the introduction of various substituents, leading to compounds with tailored affinities for specific biological targets.[4][5]
II. This compound: Unpacking the Influence of the Benzyloxy Group
The introduction of a benzyloxy group at the para-position of the benzylamine core, as seen in this compound, imparts distinct characteristics that differentiate it from simpler analogs like unsubstituted benzylamine or N-(4-methoxybenzyl)-N-methylamine.
Physicochemical Properties: A Comparative Overview
The benzyloxy group, with its additional phenyl ring, significantly increases the lipophilicity of the molecule compared to a methoxy group or an unsubstituted phenyl ring. This enhanced lipophilicity can have a profound effect on a compound's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C15H17NO | 227.3 | 348.6±22.0 |
| N-(4-methoxybenzyl)-N-methylamine | C9H13NO | 151.21 | - |
| Benzylamine | C7H9N | 107.15 | 185 |
Table 1: Comparison of Physicochemical Properties. Data sourced from[6][7].
III. Structure-Activity Relationships (SAR): Decoding the Impact of Substitution
The biological activity of benzylamine derivatives is intricately linked to the nature and position of substituents on the aromatic ring.[8] Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence target engagement and overall efficacy.[8]
For instance, in the context of antifungal agents, the distance between two phenyl groups in benzylamine derivatives has been shown to be a critical determinant of potency.[9] The introduction of a benzyloxybenzylamine side chain has led to the identification of highly active compounds, particularly against Candida albicans.[9]
Similarly, in the development of inhibitors for enzymes like monoamine oxidase (MAO), substitutions on the phenyl ring significantly influence inhibitory activity.[10] Electron-withdrawing groups, such as trifluoromethyl, can enhance the inhibitory potency of benzylamine derivatives against MAO-B, a key target in the treatment of Parkinson's disease.[10]
The following diagram illustrates the general workflow for SAR-guided drug discovery, a process central to the optimization of benzylamine derivatives.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
IV. Experimental Protocols: Synthesizing and Evaluating Benzylamine Derivatives
The synthesis and evaluation of novel benzylamine derivatives are fundamental to advancing drug discovery programs. The following protocols provide standardized methods for the preparation and preliminary assessment of these compounds.
General Synthesis of N-Substituted Benzylamines via Reductive Amination
Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds.[11] This protocol outlines a general procedure for the synthesis of N-substituted benzylamines.[12]
Materials:
-
Substituted Benzaldehyde (e.g., 4-benzyloxybenzaldehyde) (1.0 eq)
-
Primary or Secondary Amine (e.g., Methylamine) (1.1 eq)
-
Methanol
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the substituted benzaldehyde and the amine in methanol in a round-bottom flask.[12]
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[12]
-
Cool the reaction mixture to 0 °C using an ice bath.[12]
-
Slowly add sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.[12]
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzylamine.[12]
Caption: The key steps in the reductive amination of a benzaldehyde.
In Vitro Evaluation of Biological Activity
The initial assessment of the biological activity of newly synthesized benzylamine derivatives is typically performed using in vitro assays. The specific assay will depend on the therapeutic target of interest. For example, for compounds designed as antitubercular agents, their activity is evaluated against the Mycobacterium tuberculosis H37RV strain.[2]
General Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microplate containing the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (no drug) and negative (no microorganism) controls.
-
Incubate the plates under appropriate conditions (e.g., temperature, time).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
V. Comparative Pharmacological Profiles: A Focus on Key Therapeutic Areas
The structural modifications of the benzylamine core lead to a diverse range of pharmacological profiles.
-
Antifungal Activity: As previously mentioned, benzylamine derivatives, particularly those with a 4-benzylbenzylamine side chain, have shown potent antifungal activity.[9]
-
Antitubercular Activity: Halogenated benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[1][2] The introduction of bromine or iodine at specific positions can influence the antitubercular properties of these compounds.[1][2]
-
Anticancer Activity: Certain benzylamine and thenylamine derived drugs have been shown to induce apoptosis and reduce proliferation and migration in melanoma cells.[3]
-
Central Nervous System (CNS) Activity: Bifemelane, a benzylamine derivative, has been examined for its effects on the central nervous system, showing weak sleep-prolonging and anti-convulsant actions at certain doses.[13] Other derivatives have been investigated as inhibitors of monoamine oxidase, which is relevant for the treatment of neurodegenerative diseases.[4][10]
VI. Conclusion: Strategic Application of Benzylamine Derivatives in Drug Development
The comparative analysis of this compound and its analogs highlights the critical role of strategic molecular design in drug discovery. The benzyloxy group, in particular, offers a powerful tool for modulating lipophilicity and potentially enhancing interactions with biological targets. By understanding the intricate structure-activity relationships and employing robust synthetic and evaluation protocols, researchers can continue to harness the therapeutic potential of the versatile benzylamine scaffold.
References
-
J. Med. Chem. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. [Link]
-
Nihon Yakurigaku Zasshi (1985). [General pharmacological action of 4-(o-benzylphenoxy)-N-methylamine hydrochloride (bifemelane hydrochloride, MCI-2016)--influence on the central nervous system]. [Link]
-
The Open Medicinal Chemistry Journal (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]
-
Frontiers in Pharmacology (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. [Link]
-
Wikipedia. Benzylamine. [Link]
-
Journal of Medicinal Chemistry (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. [Link]
-
The Open Medicinal Chemistry Journal (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]
-
ResearchGate (2023). (A) Selected benzyl amine-containing examples of FDAapproved.... [Link]
-
Chemosphere (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. [Link]
-
Molecules (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
-
Chemsigma. This compound. [Link]
-
ResearchGate (2022). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
-
ResearchGate (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]
-
Semantic Scholar (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
-
Molecules (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
-
Drug Design.org. Structure Activity Relationships. [Link]
-
Sungkyunkwan University. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
- Google Patents.
-
ORBi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) -. [Link]
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 3. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 169943-94-6 [amp.chemicalbook.com]
- 7. This compound | 169943-94-6 [chemicalbook.com]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [General pharmacological action of 4-(o-benzylphenoxy)-N-methylamine hydrochloride (bifemelane hydrochloride, MCI-2016)--influence on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-(4-benzyloxybenzyl)methylamine: An Evaluation of Alternative Reagents and Methodologies
Introduction
N-(4-benzyloxybenzyl)methylamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a secondary amine and a benzyl-protected phenol, makes it a versatile building block in medicinal chemistry and drug development. The efficiency, scalability, and sustainability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This technical guide provides a comprehensive comparison of alternative reagents and synthetic strategies for the preparation of this compound. Moving beyond a simple recitation of protocols, this document delves into the mechanistic rationale behind each approach, offering field-proven insights to guide your experimental design. We will objectively evaluate the performance of established and novel methods, supported by experimental data, to empower you to make informed decisions for your specific research needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond between the benzylic carbon and the methylamino group. The primary approaches to achieve this transformation can be broadly categorized into two main strategies:
-
Direct Reductive Amination: This is a convergent approach where 4-benzyloxybenzaldehyde is directly reacted with methylamine in the presence of a reducing agent.
-
Stepwise N-Methylation: This is a linear approach that involves the initial synthesis of the primary amine, 4-benzyloxybenzylamine, followed by a subsequent N-methylation step.
This guide will explore various methodologies within these two core strategies, in addition to a less common but potentially advantageous route commencing from 4-cyanophenol.
Methodology 1: Direct Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and atom economy.[1][2] The reaction proceeds through the in situ formation of an imine or iminium ion from the reaction of an aldehyde (4-benzyloxybenzaldehyde) with an amine (methylamine), which is then reduced to the target secondary amine.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination synthesis of this compound.
Alternative Reducing Reagents for Reductive Amination
The choice of reducing agent is critical to the success of a reductive amination, influencing selectivity, yield, and reaction conditions.
| Reducing Agent | Key Characteristics | Typical Yield Range (%) |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available, but can also reduce the starting aldehyde. | 70-85 |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the aldehyde, but highly toxic. | 80-90 |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective, less toxic than NaBH₃CN, but more expensive. | 85-95 |
| Catalytic Hydrogenation (H₂/Pd/C) | "Green" option, high yielding, but requires specialized equipment (hydrogenator). Can lead to debenzylation of the protecting group. | 80-95 |
Experimental Protocols
Protocol 1.1: Reductive Amination using Sodium Borohydride
-
To a solution of 4-benzyloxybenzaldehyde (1.0 eq) in methanol, add an aqueous solution of methylamine (40%, 2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The initial stirring of the aldehyde and amine allows for the formation of the imine intermediate. Cooling before the addition of NaBH₄ is crucial to control the exothermic reaction and minimize the reduction of the starting aldehyde.
Methodology 2: Stepwise N-Methylation
This two-step approach first involves the synthesis of the primary amine, 4-benzyloxybenzylamine, which is then methylated. This strategy can offer better control over the final product and avoid the formation of tertiary amine byproducts.
Synthesis of the Primary Amine Intermediate
The precursor, 4-benzyloxybenzylamine, can be synthesized via the reduction of 4-(benzyloxy)benzonitrile.[3]
Protocol 2.1: Synthesis of 4-benzyloxybenzylamine
-
4-Cyanophenol is reacted with benzyl bromide in the presence of a base like potassium carbonate in acetone to yield 4-(benzyloxy)benzonitrile (yields typically >90%).[3]
-
The resulting benzonitrile is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[3]
-
The reaction is carefully quenched with water and a basic solution (e.g., NaOH) to hydrolyze the intermediate imine and precipitate aluminum salts.
-
The product, 4-benzyloxybenzylamine, is then extracted and can be used in the next step, often without further purification. Yields for this reduction step are reported to be in the range of 49-80%.[3]
Alternative N-Methylation Reagents
Once the primary amine is obtained, several methods can be employed for its N-methylation.
| N-Methylation Reagent | Key Characteristics | Typical Yield Range (%) |
| Methyl Iodide (CH₃I) | Highly reactive, but toxic and can lead to over-methylation to the quaternary ammonium salt. | 60-80 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Cost-effective, but highly toxic and carcinogenic. | 70-85 |
| Eschweiler-Clarke Reaction | Uses formaldehyde and formic acid; a classic, high-yielding method that avoids quaternization.[4][5] | 85-95 |
| Dimethyl Carbonate ((CH₃)₂CO₃) | A "green" methylating agent, less toxic, but may require higher temperatures and pressures. | 70-90 |
Experimental Protocols
Protocol 2.2: N-Methylation via the Eschweiler-Clarke Reaction
-
To 4-benzyloxybenzylamine (1.0 eq), add formic acid (2.0 eq) and an aqueous solution of formaldehyde (37%, 2.0 eq).
-
Heat the mixture to 80-100°C for 2-4 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Rationale: The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[4][6] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde.[4][7]
Reaction Mechanism: Eschweiler-Clarke
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for the N-methylation of 4-benzyloxybenzylamine.
Methodology 3: Synthesis via a Protecting Group Strategy
A more sophisticated approach involves the use of a 4-(alkylamino)benzyl group as a protecting group for the amine functionality. This method is particularly useful for the synthesis of N-methylamides and amines, offering high selectivity.[8]
Protocol 3.1: Synthesis using 4-(dimethylamino)benzyl-N-methylamine
-
Synthesize 4-(dimethylamino)benzyl-N-methylamine, which will act as the protecting group and the source of the N-methylbenzylamine moiety.
-
Couple this protecting group with a suitable precursor.
-
The key step is the deprotection of the 4-(dimethylamino)benzyl group, which can be achieved selectively and efficiently using trifluoroacetic acid (TFA).[8]
This method, while more complex, can be advantageous in multi-step syntheses where other functional groups might be sensitive to the conditions of reductive amination or direct N-methylation.
Comparative Analysis and Discussion
| Feature | Direct Reductive Amination | Stepwise N-Methylation (Eschweiler-Clarke) |
| Number of Steps | 1 (from 4-benzyloxybenzaldehyde) | 2-3 (from 4-cyanophenol or 4-benzyloxybenzaldehyde) |
| Overall Yield | Generally good (70-95%) | Can be higher overall, depending on the efficiency of each step. |
| Selectivity | Risk of over-alkylation to tertiary amine, depending on the reducing agent. | High selectivity for the mono-methylated product. |
| Reagent Toxicity | Varies with the reducing agent (NaBH₃CN is highly toxic). | Formic acid and formaldehyde are corrosive and toxic. |
| Scalability | Generally scalable, though handling of some reducing agents may pose challenges. | Readily scalable. |
| Purification | May require careful chromatography to separate from starting materials and byproducts. | Purification is often straightforward. |
Expert Insights:
For routine, small to medium-scale synthesis where high purity is paramount and the cost of reagents is not the primary concern, the stepwise N-methylation via the Eschweiler-Clarke reaction is often the preferred method due to its high selectivity and reliability. The avoidance of over-methylation is a significant advantage.
Direct reductive amination , particularly with sodium triacetoxyborohydride, offers a more streamlined, one-pot procedure that can be very efficient. However, careful optimization of reaction conditions is necessary to maximize the yield of the desired secondary amine and minimize the formation of byproducts.
Conclusion
The synthesis of this compound can be successfully achieved through several effective methodologies. The choice of the optimal synthetic route is a multifactorial decision that depends on the specific requirements of the project, including scale, purity, cost, and available equipment.
-
For high selectivity and purity , the stepwise N-methylation of 4-benzyloxybenzylamine using the Eschweiler-Clarke reaction is a robust and reliable choice.
-
For procedural simplicity and efficiency in a one-pot reaction , direct reductive amination with a selective reducing agent like STAB is a highly attractive option.
By understanding the underlying chemical principles and the practical considerations of each alternative, researchers can confidently select and implement the most appropriate synthetic strategy to obtain this compound for their drug discovery and development endeavors.
References
-
Pérez, B., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
- Lee, S.-H., et al. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a new protecting group. Heterocycles, 87(8), 1749.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
- de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 479.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]
Sources
- 1. gctlc.org [gctlc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Senior Application Scientist's Guide to the Validation of N-(4-benzyloxybenzyl)methylamine Purity by High-Performance Liquid Chromatography
Abstract
N-(4-benzyloxybenzyl)methylamine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of this compound and its process-related impurities. We will explore the causality behind the methodological choices, present a complete validation protocol according to the International Council for Harmonisation (ICH) guidelines, and objectively compare the HPLC technique with alternative analytical methodologies. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for purity assessment.
Introduction: The Analytical Imperative for a Key Intermediate
In multi-step pharmaceutical synthesis, the quality of each intermediate directly impacts the impurity profile of the final product. This compound (Molecular Formula: C₁₅H₁₇NO, Molecular Weight: 227.3 g/mol ) is a versatile building block, often synthesized via reductive amination of 4-benzyloxybenzaldehyde with methylamine or through nucleophilic substitution pathways.[1][2] Potential impurities can include unreacted starting materials (e.g., 4-benzyloxybenzylamine), by-products from over-alkylation, or side-products from the reduction step.
An analytical method for such an intermediate must therefore be not only precise and accurate but also highly specific to distinguish the main component from structurally similar impurities. Reversed-phase HPLC with UV detection is the method of choice due to the analyte's aromatic chromophores, which allow for sensitive detection, and its suitability for separating compounds of moderate polarity.[3] This guide establishes a comprehensive framework for developing and validating such a method, ensuring it is fit for its intended purpose in a regulated environment.[4][5]
The Primary Method: A Validated Reversed-Phase HPLC Protocol
The objective is to develop a method that can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products.[3]
Causality of Method Development Choices
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention for the aromatic rings of this compound. The non-polar stationary phase allows for effective separation based on hydrophobicity.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for benzylamine derivatives.[6] A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), is added to both solvents. This serves a critical function: it protonates the secondary amine group of the analyte (pKa ≈ 10), ensuring a consistent charge state and preventing peak tailing, a common issue with basic compounds on silica-based columns.[7]
-
Detection: The presence of two phenyl rings in the molecule results in strong UV absorbance. Based on the UV spectrum of the closely related benzylamine, which shows maxima at 206 nm and 256 nm, a detection wavelength of 254 nm is chosen to provide high sensitivity and selectivity.[8]
Detailed Experimental Protocol: HPLC Purity Assay
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% B to 90% B over 15 minutes, hold for 2 min, return to 30% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Standard Conc. | 0.5 mg/mL |
| Sample Conc. | 0.5 mg/mL |
Method Validation Protocol: An ICH Q2(R2) Framework
Validation is the formal, systematic process of demonstrating that an analytical method is suitable for its intended purpose.[3][4] The following parameters must be assessed according to ICH guidelines.[5][9]
-
System Suitability: Before any sample analysis, the chromatographic system's performance is verified. Six replicate injections of a standard solution are made. The acceptance criteria ensure the system is operating correctly.[10]
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
-
Specificity: This demonstrates the ability to assess the analyte unequivocally in the presence of potential impurities. This is typically achieved by injecting a placebo (diluent), the analyte, and a sample spiked with known impurities. Forced degradation studies (acid, base, peroxide, heat, light) are also performed to ensure degradation products do not co-elute with the main peak.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration is confirmed. A minimum of five concentrations are prepared, typically spanning 50% to 150% of the target assay concentration.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value is determined.[3] This is assessed by spiking a placebo with the analyte at different concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.
-
-
Precision: This expresses the closeness of agreement among a series of measurements.
-
Repeatability (Intra-assay precision): Six sample preparations at 100% of the test concentration are analyzed on the same day by the same analyst.[4]
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on different equipment.
-
Acceptance Criterion: RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate, ±5% organic content in mobile phase) is evaluated to ensure its reliability during routine use.
Data Analysis & Representative Results
The following tables summarize hypothetical, yet typical, data obtained during the validation of the HPLC method.
Table 1: Linearity Data
| Level | Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|---|
| 1 | 250 | 1,255,100 |
| 2 | 400 | 2,010,500 |
| 3 | 500 | 2,515,300 |
| 4 | 600 | 3,020,100 |
| 5 | 750 | 3,760,800 |
| Result | r² = 0.9998 | y = 5025x + 1200 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Acceptance Criterion | Result |
|---|---|---|---|
| Accuracy | 80% | 98.0 - 102.0% Recovery | 100.5% |
| 100% | 98.0 - 102.0% Recovery | 99.7% | |
| 120% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision | Repeatability (n=6) | RSD ≤ 2.0% | 0.85% |
| | Intermediate (n=6) | RSD ≤ 2.0% | 1.12% |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this application, other techniques can provide complementary information or may be used in specific contexts.
-
Gas Chromatography (GC): GC is highly efficient for volatile and thermally stable compounds. However, this compound has a relatively high boiling point (348.6±22.0 °C), which may require high inlet temperatures that risk on-column degradation. Derivatization could make it more amenable to GC analysis, but this adds complexity and potential sources of error.
-
Quantitative NMR (qNMR): qNMR is a powerful orthogonal technique because it is a primary method that does not require an identical reference standard for quantification.[11] It provides structural confirmation and can quantify the analyte against a certified internal standard. However, its sensitivity is significantly lower than HPLC, making it less suitable for detecting trace-level impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides unparalleled specificity and is the definitive tool for identifying unknown impurities by providing mass-to-charge ratio information. For routine purity checks where impurities are known, a validated HPLC-UV method is often more cost-effective and robust.
-
Titration: An acid-base titration could determine the total amine content. While simple and inexpensive, this method is non-specific and cannot distinguish the target secondary amine from primary or tertiary amine impurities.[12]
Conclusion
The validated reversed-phase HPLC method detailed in this guide provides a robust, reliable, and specific system for determining the purity of this compound. The method's foundation on sound chromatographic principles and its rigorous validation against ICH guidelines ensure that it is fit-for-purpose in a demanding pharmaceutical development and quality control environment.[4][9] While alternative techniques like qNMR and LC-MS offer valuable, often complementary, information for structural elucidation and impurity identification, the HPLC-UV method remains the benchmark for routine, high-throughput purity and assay testing due to its superior combination of sensitivity, resolution, and robustness.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]
-
Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. Available at: [Link]
-
SIELC Technologies. (n.d.). Benzylamine. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Quora. (2015). Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines? Available at: [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Available at: [Link]
-
PubMed. (n.d.). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Available at: [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
PubChem. (n.d.). 4-Benzyloxybenzylamine. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Available at: [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]
-
ResearchGate. (2025). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. actascientific.com [actascientific.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. database.ich.org [database.ich.org]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 7. biotage.com [biotage.com]
- 8. Benzylamine | SIELC Technologies [sielc.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
A Comprehensive Guide to the Spectroscopic Analysis and Structural Confirmation of N-(4-benzyloxybenzyl)methylamine
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The identity, purity, and stability of a chemical entity must be unequivocally established before it can advance through the development pipeline. N-(4-benzyloxybenzyl)methylamine, a compound of interest for its potential as a synthetic intermediate or a core scaffold in medicinal chemistry, serves as an excellent case study for illustrating a robust, multi-technique approach to structural elucidation.
This guide provides an in-depth comparison of key spectroscopic techniques, supported by experimental data and protocols, to definitively confirm the structure of this compound. It is designed for researchers, scientists, and drug development professionals who require not just the "how," but the "why" behind the analytical choices that ensure data integrity and trustworthiness.
The Integrated Spectroscopic Workflow
No single analytical technique is sufficient to provide a complete structural picture. Instead, we rely on the synergistic integration of data from multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and together, they provide a self-validating system where the strengths of one method compensate for the limitations of another. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Analysis: Proton Environment and Connectivity
Rationale: ¹H NMR provides a quantitative map of all protons in a molecule. The chemical shift (δ) of a proton signal is determined by its local electronic environment, the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 90° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.
Data Interpretation and Comparison
The predicted ¹H NMR spectrum provides a clear signature for the molecule. Each set of chemically non-equivalent protons gives rise to a distinct signal, whose characteristics confirm specific structural fragments.
| Assignment (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparison with Alternatives |
| N-H | ~1.5-2.5 | Broad Singlet | 1H | The chemical shift of amine protons is variable and depends on concentration and solvent due to hydrogen bonding.[1][2] This broad signal often disappears upon D₂O exchange, a key confirmatory test. |
| N-CH₃ | ~2.45 | Singlet | 3H | This singlet is deshielded by the adjacent nitrogen atom. Its chemical shift is consistent with known values for N-methyl groups in similar environments.[3] |
| Ar-CH₂ -N | ~3.70 | Singlet | 2H | These benzylic protons are adjacent to the nitrogen. The lack of coupling indicates no adjacent protons, confirming the -CH₂-N(CH₃)- linkage. Their shift is downfield due to the proximity to the aromatic ring and nitrogen.[4] |
| Ph-CH₂ -O | ~5.05 | Singlet | 2H | These benzylic protons are highly deshielded by the adjacent ether oxygen. The singlet nature confirms the -O-CH₂-Ph linkage. This downfield shift is characteristic of benzylic ethers.[5] |
| Aromatic H (Ring A, B) | ~6.90-7.45 | Multiplet / Doublets | 9H | The protons on the two aromatic rings overlap in a complex multiplet. The para-substituted ring (A) is expected to show a classic AA'BB' pattern (two doublets), while the monosubstituted benzyl ring (B) protons will appear further downfield.[4][6] |
Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.
¹³C NMR Analysis: The Carbon Backbone
Rationale: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp³, sp², attached to heteroatoms). A standard spectrum is proton-decoupled, meaning each unique carbon appears as a single line.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz instrument). Use a standard broadband proton-decoupling pulse sequence. A longer acquisition time and more scans (e.g., 512-1024) are typically required due to the lower natural abundance of ¹³C.
Data Interpretation and Comparison
The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically distinct carbons.
| Assignment | Predicted δ (ppm) | Rationale & Comparison with Alternatives |
| N-C H₃ | ~36 | Aliphatic carbon attached to nitrogen, appearing in the typical range for such groups.[1][7] |
| Ar-C H₂-N | ~56 | Benzylic carbon attached to nitrogen. Its shift is consistent with similar structures found in spectral databases.[3][8] |
| Ph-C H₂-O | ~70 | Benzylic carbon attached to an oxygen atom, significantly deshielded and shifted downfield as expected for an ether linkage.[9] |
| Aromatic C -H & C -O | ~115-130 | Aromatic carbons appear in this region. The carbon attached to the ether oxygen (C-O) is expected around ~115 ppm, while others are in the 127-130 ppm range.[10] |
| Quaternary Aromatic C | ~131, ~137, ~158 | These are the carbons with no attached protons (ipso-carbons). The C-O carbon (~158 ppm) is the most deshielded. |
Table 2. Predicted ¹³C NMR Data for this compound in CDCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when infrared radiation matching a bond's vibrational frequency is absorbed, it results in a peak in the IR spectrum. The presence or absence of characteristic peaks provides direct evidence for the molecule's functional groups.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample (if applicable) or a concentrated solution in a volatile solvent (e.g., dichloromethane) onto a salt (NaCl or KBr) plate. If a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation and Comparison
The FT-IR spectrum should display absorptions corresponding to all the key bonds within this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance & Comparison with Alternatives |
| N-H Stretch | 3300 - 3350 (weak, sharp) | This single, weak peak is the hallmark of a secondary amine (R₂NH).[11][12] Primary amines would show two peaks, and tertiary amines would show none.[13] |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of sp² C-H bonds, characteristic of the aromatic rings.[14] |
| Aliphatic C-H Stretch | 2800 - 3000 | Confirms the presence of sp³ C-H bonds from the methyl and methylene groups.[14][15] |
| C=C Aromatic Stretch | 1450 - 1600 | A series of sharp peaks in this region confirms the presence of the benzene rings. |
| C-O Ether Stretch | 1200 - 1250 (strong) | A strong absorption in this region is characteristic of an aryl-alkyl ether, providing key evidence for the benzyloxy group. |
| C-N Stretch | 1020 - 1250 | Confirms the presence of the aliphatic amine C-N bond.[1][11] |
| N-H Wag | 665 - 910 (broad) | A broad band in this region is also characteristic of secondary amines.[11][12] |
Table 3. Key FT-IR Absorption Bands for this compound.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Rationale: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern acts as a molecular fingerprint and allows for the confirmation of structural subunits.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
-
Fragmentation (MS/MS): To confirm connectivity, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Data Interpretation and Comparison
The molecular formula of this compound is C₁₅H₁₇NO. Its monoisotopic mass is 227.1310 g/mol .
| Ion | Expected m/z | Significance & Comparison with Alternatives |
| [M+H]⁺ | 228.1388 | This is the protonated molecular ion. Its accurate mass, as determined by HRMS, confirms the elemental composition C₁₅H₁₈NO⁺. |
| [M-C₇H₇]⁺ | 136.0757 | Loss of a benzyl radical (C₇H₇•) via cleavage of the C-N bond is a common fragmentation pathway for N-benzyl amines.[16] This confirms the N-benzyl moiety. |
| [C₇H₇]⁺ | 91.0542 | The detection of the benzyl/tropylium cation is a classic signature in mass spectrometry for compounds containing a benzyl group.[17] This is often the base peak. |
| [C₈H₁₀N]⁺ | 120.0808 | Cleavage of the benzylic C-O bond results in this fragment, confirming the 4-(methylaminomethyl)phenyl portion of the molecule. |
Table 4. Expected High-Resolution Mass Spectrometry Data ([M+H]⁺ and Key Fragments).
The fragmentation pattern provides a logical breakdown of the molecule that is consistent with the proposed structure. Benzylic cleavage, being a low-energy pathway, is expected to be a dominant process.
Conclusion: A Self-Validating Structural Confirmation
By integrating the data from NMR, FT-IR, and MS, we construct a self-validating case for the structure of this compound.
| Structural Feature | ¹H NMR Evidence | ¹³C NMR Evidence | FT-IR Evidence | MS Evidence |
| Secondary Amine | Broad N-H signal (~1.5-2.5 ppm) | - | N-H stretch (~3300 cm⁻¹), N-H wag (~700 cm⁻¹) | - |
| N-Methyl Group | Singlet at ~2.45 ppm (3H) | Signal at ~36 ppm | C-H stretch (~2850 cm⁻¹) | - |
| Benzyloxy Group | Singlet at ~5.05 ppm (2H), Aromatic signals | Benzylic C at ~70 ppm, Aromatic C signals | Strong C-O stretch (~1240 cm⁻¹) | Fragment at m/z 91 (C₇H₇)⁺ |
| p-Substituted Benzyl | AA'BB' pattern in aromatic region, Singlet at ~3.70 ppm (2H) | 4 aromatic signals + 2 quaternary, Benzylic C at ~56 ppm | Aromatic C=C stretch (~1510, 1600 cm⁻¹) | Fragment at m/z 120 |
| Overall Structure | Correct integration and multiplicity for all protons | Correct number of carbon signals | Combination of all functional group peaks | Correct molecular weight ([M+H]⁺ at m/z 228) |
Table 5. Summary of Integrated Spectroscopic Evidence for Structural Confirmation.
Each technique provides orthogonal, confirmatory data points. NMR establishes the precise connectivity of the C-H framework. FT-IR rapidly confirms the presence of all key functional groups (amine, ether, aromatic rings). Finally, high-resolution MS confirms the exact elemental composition and provides fragmentation data consistent with the established connectivity. This comprehensive, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for advancing compounds in a research and development setting.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
Oreate AI. (2024, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
University of Regensburg. (n.d.). Typical Proton and C-13 Chemical Shifts. [Link]
-
De La Cruz, P., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-8. [Link]
-
Wiley. (n.d.). N-benzylmethylamine. SpectraBase. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem. [Link]
-
Wiley. (n.d.). N-benzylmethylamine MS (GC) Spectrum. SpectraBase. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
-
ChemBK. (n.d.). N-Benzylmethylamine. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53, 3175. [Link]
-
Frank, W. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
-
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
LibreTexts. (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of sulfonamides. [Link]
-
University of Cambridge. (n.d.). Chemical shifts. [Link]
-
California State University Stanislaus. (n.d.). Proton NMR Chemical Shifts. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
NIST. (n.d.). Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra. NIST Mass Spectrometry Data Center. [Link]
-
Brown, J. (n.d.). 1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
-
Brown, J. (n.d.). mass spectrum of methylamine. Doc Brown's Chemistry. [Link]
-
Brown, J. (n.d.). infrared spectrum of methylamine. Doc Brown's Chemistry. [Link]
-
Al-Dahhan, W. (n.d.). Infrared (IR) Spectroscopy. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
Wiley. (n.d.). N-benzylmethylamine 13C NMR Chemical Shifts. SpectraBase. [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 15. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of N-(4-benzyloxybenzyl)methylamine Derivatives
For researchers and drug development professionals navigating the landscape of neuroprotective agents, N-(4-benzyloxybenzyl)methylamine derivatives represent a compelling class of compounds. Their therapeutic potential, particularly in the context of neurodegenerative diseases such as Parkinson's, is primarily attributed to their potent and often selective inhibition of monoamine oxidase B (MAO-B). However, the bioactivity of these derivatives is not monolithic; subtle structural modifications can significantly influence their potency, selectivity, and even introduce additional mechanisms of action. This guide provides an in-depth, objective comparison of these derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Core Mechanism: Monoamine Oxidase B Inhibition
Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters.[1] MAO-B is particularly significant in the brain for metabolizing dopamine.[2] In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons progressively degenerate, inhibiting MAO-B can increase the synaptic availability of dopamine, thereby alleviating motor symptoms.[2] this compound derivatives have emerged as effective MAO-B inhibitors.
The foundational structure, featuring a benzyloxy group linked to a benzylamine moiety, serves as a versatile scaffold. Modifications to this core structure have led to the development of highly potent and selective inhibitors. A key example is Safinamide , a reversible MAO-B inhibitor that has demonstrated significant efficacy in clinical settings.[2]
Comparative Analysis of MAO-B Inhibitors
The therapeutic landscape for Parkinson's disease includes several MAO-B inhibitors. Understanding the comparative efficacy and characteristics of this compound derivatives, such as Safinamide, alongside established treatments like Selegiline and Rasagiline, is crucial for informed drug development.
| Compound | Reversibility | Selectivity for MAO-B | Additional Mechanisms of Action | Clinical Significance |
| Safinamide | Reversible | High | Inhibition of voltage-gated sodium channels and modulation of glutamate release.[2] | Effective as an add-on therapy to levodopa in mid-to-late stage Parkinson's disease with motor fluctuations.[3] May offer benefits for both motor and non-motor symptoms.[3] |
| Selegiline | Irreversible | Selective at lower doses | Metabolized to amphetamine-like substances.[2] | One of the first MAO-B inhibitors used; effective in improving motor signs and reducing motor fluctuations.[2] |
| Rasagiline | Irreversible | High | No amphetamine-like metabolites.[2] | Effective in improving motor signs and reducing motor fluctuations.[2] |
Clinical Efficacy in Parkinson's Disease with Motor Fluctuations:
A key challenge in long-term levodopa therapy for Parkinson's disease is the emergence of motor fluctuations, including "off" time (periods of poor motor function). Clinical trials have demonstrated the efficacy of Safinamide in addressing these fluctuations.
| Study / Parameter | Safinamide (50-100 mg/day) Add-on Therapy | Placebo Add-on Therapy | Key Finding |
| SETTLE Study: Change in "ON" time without troublesome dyskinesia | +1.42 hours from baseline[4] | +0.57 hours from baseline[4] | Safinamide significantly increased "ON" time without worsening dyskinesia.[4] |
| Study 016: Change in daily "OFF" time | Significant reduction | Less reduction | Safinamide significantly reduced the duration of "OFF" periods.[5] |
| UPDRS Part III (Motor Score) Improvement | Significant improvement | Less improvement | Safinamide led to clinically meaningful improvements in motor symptoms.[5] |
A meta-analysis of randomized controlled trials suggests that while all three MAO-B inhibitors (Safinamide, Selegiline, and Rasagiline) are effective compared to placebo, there are nuances in their performance, particularly in combination therapy.[6] When combined with levodopa, selegiline was found to be the most effective in some analyses.[6] However, Safinamide's dual mechanism of action may offer unique advantages in managing a broader spectrum of symptoms.[3]
Beyond MAO-B Inhibition: The Dual Action of Safinamide
A distinguishing feature of Safinamide, a prominent this compound derivative, is its multi-target mechanism of action.[2] Beyond its reversible inhibition of MAO-B, it also modulates glutamate release through the inhibition of voltage-gated sodium channels.[2]
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its overactivity is implicated in the pathophysiology of Parkinson's disease and can contribute to neuronal damage. By inhibiting excessive glutamate release, Safinamide may exert neuroprotective effects beyond what is achieved through MAO-B inhibition alone.
Caption: Key structural features influencing the biological activity of derivatives.
Experimental Protocols
To facilitate reproducible and rigorous evaluation of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor)
-
Pargyline (selective MAO-B inhibitor)
-
Dye Reagent (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the test compound in assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the test compound dilutions to wells containing either MAO-A or MAO-B enzyme. Include control wells with the respective selective inhibitors (clorgyline for MAO-A, pargyline for MAO-B) and no-inhibitor controls. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Prepare a working solution containing p-tyramine, dye reagent, and HRP in assay buffer. Add this working solution to all wells to initiate the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Glutamate Release Assay
This protocol describes a method to assess the effect of test compounds on depolarization-evoked glutamate release from isolated nerve terminals (synaptosomes).
Materials:
-
Rat cortical tissue
-
Sucrose buffer
-
Percoll gradient solutions
-
Physiological salt solution (PSS)
-
4-Aminopyridine (4-AP) to induce depolarization
-
Test compound
-
Glutamate assay kit (e.g., based on glutamate oxidase and a fluorescent probe)
-
Fluorometric plate reader
Procedure:
-
Synaptosome Preparation: Homogenize rat cortical tissue in ice-cold sucrose buffer. Isolate synaptosomes by differential and Percoll gradient centrifugation.
-
Pre-incubation: Resuspend the synaptosome pellet in PSS and pre-incubate with the test compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Depolarization and Glutamate Release: Add 4-AP to the synaptosome suspension to induce depolarization and trigger glutamate release.
-
Measurement of Glutamate: At specific time points, terminate the reaction and measure the amount of glutamate released into the supernatant using a glutamate assay kit.
-
Data Analysis: Compare the amount of glutamate released in the presence of the test compound to the vehicle control to determine the inhibitory effect.
Neuroprotection Assay (Neuronal Cytotoxicity)
This protocol outlines the use of the LDH (Lactate Dehydrogenase) assay to quantify cytotoxicity in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture
-
Neurotoxin (e.g., MPP+ or rotenone) to induce cell death
-
Test compound
-
LDH cytotoxicity assay kit
-
96-well clear, flat-bottom plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Plate primary neurons in 96-well plates. Treat the cells with the test compound for a specified pre-incubation period.
-
Induction of Neurotoxicity: Add the neurotoxin to the cell culture medium to induce neuronal cell death. Include control wells with no neurotoxin and wells with neurotoxin but no test compound.
-
LDH Measurement: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant. Measure the LDH activity in the supernatant according to the instructions of the cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition. Determine the neuroprotective effect of the test compound by comparing the cytotoxicity in the presence and absence of the compound.
Blood-Brain Barrier Permeability (PAMPA-BBB) Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of compounds across the blood-brain barrier (BBB). [7] Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., porcine brain lipid extract)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution.
-
Compound Addition: Add the test compound solution to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate containing fresh buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound.
Conclusion
This compound derivatives represent a promising avenue for the development of novel therapeutics for neurodegenerative diseases. Their primary mechanism of action, MAO-B inhibition, is well-established, and derivatives like Safinamide have demonstrated clinical efficacy. The exploration of their structure-activity relationships continues to yield more potent and selective inhibitors. Furthermore, the discovery of dual-action compounds that also modulate glutamate neurotransmission highlights the potential for multi-target therapies. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these and other emerging neuroprotective agents, enabling researchers to make data-driven decisions in the pursuit of innovative treatments.
References
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. N.p., n.d. Web.
- Borgohain, R., et al. "Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations." Movement Disorders 29.2 (2014): 229-37. Web.
- Stensbøl, T. B., et al. "A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease." British Journal of Clinical Pharmacology 84.9 (2018): 1926-35. Web.
- Abbruzzese, G., et al. "Effects of Safinamide on Motor and Non-Motor Symptoms in Patients with Parkinson's Disease and Motor Fluctuations." Journal of Parkinson's Disease 11.2 (2021): 645-56. Web.
- Scientific Figure on ResearchGate.
- Schapira, A. H. V., et al. "Assessment of Safety and Efficacy of Safinamide as a Levodopa Adjunct in Patients With Parkinson Disease and Motor Fluctuations: A Randomized Clinical Trial." JAMA Neurology 74.2 (2017): 216-24. Web.
- Neurotar. Neuronal Cell viability and cytotoxicity assays. N.p., n.d. Web.
- Stark, T., et al. "Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures." Journal of Pharmacological and Toxicological Methods 71 (2015): 37-44. Web.
- Morrisson, A. "Safinamide Significantly Improves Motor Fluctuations in Patients With Parkinson's Disease." DocGuide 19 June 2013. Web.
- Kim, D. H., et al. "Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment." Scientific Reports 13.1 (2023): 21398. Web.
- ClinicalTrials.gov. Safinamide in Idiopathic Parkinson's Disease (IPD) With Motor Fluctuations, as add-on to Levodopa. N.p., n.d. Web.
- Fabbri, M., et al. "Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside." Current Neuropharmacology 15.6 (2017): 877-87. Web.
- ResearchGate. Which method is suitable for cytotoxicity assay on primary cultured neurons? N.p., 26 Sept. 2012. Web.
- Siramshetty, V. B., et al. "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Frontiers in Chemistry 11 (2023): 1283307. Web.
- Herraiz, T. "Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS)." Methods in Molecular Biology 2642 (2023): 215-30. Web.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). N.p., n.d. Web.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. N.p., n.d. Web.
- Marti, M. J., et al. "Switching from Rasagiline to Safinamide as an Add-On Therapy Regimen in Patients with Levodopa: A Literature Review." Journal of Clinical Medicine 12.4 (2023): 1341. Web.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). N.p., n.d. Web.
- Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). N.p., 30 Jan. 2024. Web.
- Bio-Techne. Monoamine Oxidase Assay Kit. N.p., n.d. Web.
- ScienceOpen. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. N.p., 27 Feb. 2025. Web.
- Chen, C., et al. "Comparative efficacy and safety of monoamine oxidase type B inhibitors plus channel blockers and monoamine oxidase type B inhibitors as adjuvant therapy to levodopa in the treatment of Parkinson's disease: a network meta-analysis of randomized controlled trials." Frontiers in Aging Neuroscience 14 (2022): 968007. Web.
- Mathew, B., et al. "Enzyme Inhibition Assays for Monoamine Oxidase." Methods in Molecular Biology 2709 (2024): 331-40. Web.
- Uddin, M. J., et al. "In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection." Molecules 26.24 (2021): 7599. Web.
- Thermo Fisher Scientific. Cell Viability Assays for Neural Stem Cells. N.p., n.d. Web.
- Benchchem. N-[4-(allyloxy)benzyl]-N-methylamine | 91245-89-5. N.p., n.d. Web.
- ResearchGate.
- Creative Biolabs. Neurotoxicity Assay Service. N.p., n.d. Web.
- ScienceOpen. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. N.p., 27 Feb. 2025. Web.
- Quintero, J. E., et al. "Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology." Journal of Neuroscience Methods 202.2 (2011): 198-206. Web.
- Zieminska, E., et al. "Inhibition of Glutamate Release, but Not of Glutamine Recycling to Glutamate, Is Involved in Delaying the Onset of Initial Lithium-Pilocarpine-Induced Seizures in Young Rats by a Non-Convulsive MSO Dose." International Journal of Molecular Sciences 21.21 (2020): 8276. Web.
- Kumar, A., et al. "Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders." RSC Advances 10.59 (2020): 35964-80. Web.
- Obrenovitch, T. P., and J. Urenjak. "Glutamate release inhibitors: a critical assessment of their action mechanism." Amino Acids 14.1-3 (1998): 143-50. Web.
- Lin, T.-Y., et al. "Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo." Plants 11.3 (2022): 397. Web.
- Lee, S., et al. "efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a." Heterocycles 87.8 (2013): 1749-56. Web.
- ChemicalBook. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis. N.p., n.d. Web.
- Wang, Y., et al. "Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury." Marine Drugs 18.10 (2020): 511. Web.
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. N.p., n.d. Web.
- Grams, E. S., et al. "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Molecules 27.8 (2022): 2557. Web.
- ResearchGate. Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. N.p., n.d. Web.
- Shih, P.-C., et al. "Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex." International Journal of Molecular Sciences 21.19 (2020): 7223. Web.
- Sharma, R., et al. "Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach." Journal of Biomolecular Structure and Dynamics 41.8 (2023): 2697-722. Web.
- Mathew, B., et al. "Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones." Archiv der Pharmazie 356.5 (2023): e2200508. Web.
- Wang, Y., et al. "Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke." Journal of Medicinal Chemistry 66.24 (2023): 16677-94. Web.
- Hassan, S. T. S., et al. "Structure-Based Design of Novel MAO-B Inhibitors: A Review." Molecules 28.12 (2023): 4798. Web.
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Switching from Rasagiline to Safinamide as an Add-On Therapy Regimen in Patients with Levodopa: A Literature Review [mdpi.com]
- 4. Assessment of Safety and Efficacy of Safinamide as a Levodopa Adjunct in Patients With Parkinson Disease and Motor Fluctuations: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Safinamide on Motor and Non-Motor Symptoms in Patients with Parkinson’s Disease and Motor Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to n-(4-benzyloxybenzyl)methylamine
In the landscape of pharmaceutical and materials science research, the efficient and cost-effective synthesis of key intermediates is paramount. N-(4-benzyloxybenzyl)methylamine is a valuable building block, finding application in the development of various biologically active compounds. This guide provides an in-depth comparative analysis of two primary synthetic routes to this target molecule: Reductive Amination and N-Alkylation .
This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of each method's performance, cost-effectiveness, and environmental impact. The insights provided are grounded in established chemical principles and supported by experimental data from analogous transformations, aiming to empower informed decisions in the laboratory.
At a Glance: Synthetic Route Comparison
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Starting Materials | 4-Benzyloxybenzaldehyde, Methylamine | 4-(Benzyloxy)benzylamine, Methylating Agent OR 4-(Benzyloxy)benzyl chloride, Methylamine |
| Key Transformation | Imine formation followed by in-situ reduction | Nucleophilic substitution |
| Typical Yield | 60-99% (estimated for analogous systems) | ~81% (for analogous systems) |
| Reaction Time | 6-24 hours | 12-48 hours |
| Key Advantages | High atom economy, generally high yields, avoids over-alkylation. | Potentially fewer steps depending on starting material availability. |
| Key Challenges | Requires careful control of pH and reducing agent addition. | Risk of over-alkylation, use of potentially hazardous alkylating agents. |
| Estimated Cost | Moderate | Moderate to High (dependent on methylating agent) |
| Safety Profile | Use of flammable solvents and potentially toxic reducing agents (e.g., NaBH₃CN). | Use of lachrymatory and potentially carcinogenic alkylating agents (e.g., dimethyl sulfate). |
| Environmental Impact | Generally considered a "greener" alternative to traditional alkylation. | Generation of salt byproducts, potential use of hazardous solvents. |
Route 1: Reductive Amination of 4-Benzyloxybenzaldehyde
Reductive amination is a highly efficient and widely utilized method for the formation of C-N bonds. This one-pot reaction proceeds through the initial formation of an imine from the reaction of an aldehyde (4-benzyloxybenzaldehyde) with an amine (methylamine), which is then reduced in-situ to the desired secondary amine. This method is often favored for its high selectivity, typically avoiding the over-alkylation issues that can plague direct N-alkylation.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 4-benzyloxybenzaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a stable imine. A reducing agent, such as sodium borohydride, is then introduced to selectively reduce the imine C=N double bond to the corresponding amine. The choice of a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be advantageous as it is less likely to reduce the starting aldehyde.
Caption: Reductive amination workflow for this compound.
Experimental Protocol (Adapted from analogous procedures)
This protocol is a representative procedure for the reductive amination of an aromatic aldehyde.[1]
Materials:
-
4-Benzyloxybenzaldehyde
-
Methylamine (40% solution in water)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
To a solution of 4-benzyloxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add methylamine solution (2.0-3.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Route 2: N-Alkylation
N-alkylation is a classical approach to the synthesis of amines, involving the nucleophilic substitution of a leaving group on an alkylating agent by an amine. For the synthesis of this compound, two primary variations of this route are considered:
-
Route 2a: N-methylation of 4-(benzyloxy)benzylamine with a methylating agent such as dimethyl sulfate or methyl iodide.
-
Route 2b: Reaction of 4-(benzyloxy)benzyl chloride with methylamine.
A significant challenge with direct alkylation of primary or secondary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.
Mechanistic Rationale
Both variations of the N-alkylation route proceed via an Sₙ2 mechanism. In Route 2a, the lone pair of electrons on the nitrogen atom of 4-(benzyloxy)benzylamine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent and displacing the leaving group (e.g., sulfate or iodide). In Route 2b, methylamine is the nucleophile, attacking the benzylic carbon of 4-(benzyloxy)benzyl chloride and displacing the chloride ion.
Caption: N-Alkylation workflows for this compound.
Experimental Protocol (Route 2b - Adapted from analogous procedures)
This protocol is based on the reaction of a benzyl chloride derivative with methylamine and has been shown to provide good yields for analogous products.[2]
Materials:
-
4-(Benzyloxy)benzyl chloride
-
Methylamine (40% solution in water)
-
Tetrahydrofuran (THF)
-
Toluene
-
Ethyl acetate
-
Methanol
-
Triethylamine
Procedure:
-
To a stirred solution of 4-(benzyloxy)benzyl chloride (1.0 eq) in THF (10-15 mL per gram of chloride) under a nitrogen atmosphere at 0°C, slowly add an aqueous solution of methylamine (5.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent by rotary evaporation.
-
Remove residual water by azeotropic distillation with toluene.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by a solvent system containing ethyl acetate, methanol, and triethylamine to elute the product.
Cost-Benefit Analysis
| Factor | Reductive Amination | N-Alkylation | Analysis |
| Starting Material Cost | 4-Benzyloxybenzaldehyde is a commercially available starting material with moderate cost. Methylamine is inexpensive. | 4-(Benzyloxy)benzylamine is a more expensive starting material than the corresponding aldehyde. 4-(Benzyloxy)benzyl chloride can be prepared from the corresponding alcohol, adding a step. Methylating agents like dimethyl sulfate are relatively inexpensive but highly toxic. | Reductive amination has a slight advantage in starting material cost, especially if 4-(benzyloxy)benzylamine is not readily available. |
| Reagent & Solvent Cost | Sodium borohydride is a cost-effective reducing agent. Solvents like methanol and dichloromethane are standard laboratory grade. | Solvents like THF and ethyl acetate are common. The cost of the methylating agent can vary. | The overall reagent and solvent costs for both routes are comparable and will depend on the scale of the reaction and the specific reagents chosen. |
| Yield & Throughput | Generally high yields (60-99%) are reported for similar systems. The one-pot nature of the reaction can lead to higher throughput. | A yield of 81% has been reported for a similar reaction. The potential for over-alkylation can reduce the yield of the desired product. | Reductive amination appears to offer higher and more reliable yields, leading to better overall throughput. |
| Safety | Sodium borohydride is flammable and reacts with water. Sodium cyanoborohydride is highly toxic.[3][4] Dichloromethane is a suspected carcinogen.[5] | Methylating agents like dimethyl sulfate and methyl iodide are toxic and potential carcinogens. Benzyl halides are lachrymatory. | Both routes involve hazardous materials, but the high toxicity of common methylating agents in the N-alkylation route presents a significant safety concern. |
| Environmental Impact | Reductive amination is often considered a "greener" alternative to direct alkylation due to higher atom economy and the avoidance of toxic alkylating agents.[6][7] | This route generates stoichiometric amounts of salt byproducts. The use of hazardous alkylating agents and solvents contributes to a less favorable environmental profile. | Reductive amination is the more environmentally friendly option. |
Validation of Product Identity
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Analytical Data (based on analogous compounds):
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons of both the benzyl and benzyloxy groups, a singlet for the benzylic CH₂ next to the nitrogen, a singlet for the benzylic CH₂ of the benzyloxy group, a singlet for the N-methyl group, and a broad singlet for the N-H proton. The aromatic protons will appear in the range of δ 6.8-7.5 ppm. The benzylic protons will be around δ 3.7-5.1 ppm, and the N-methyl protons around δ 2.4 ppm.
-
¹³C NMR (CDCl₃): The spectrum will show distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the two benzylic carbons, and the N-methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₇NO, MW = 227.30 g/mol ).
Conclusion and Recommendation
Both reductive amination and N-alkylation are viable synthetic routes to this compound. However, a thorough cost-benefit analysis reveals a clear advantage for the Reductive Amination pathway.
Reductive amination is the recommended route due to its generally higher and more reliable yields, superior atom economy, and avoidance of the highly toxic and carcinogenic methylating agents often used in N-alkylation. While it requires careful control of reaction conditions, the one-pot nature of the process and its favorable "green" chemistry profile make it a more efficient, safer, and environmentally responsible choice for the synthesis of this compound in a research and development setting.
The N-alkylation route may be considered if 4-(benzyloxy)benzylamine is readily and economically available and if appropriate safety measures are in place to handle the hazardous alkylating agents. However, the risk of over-alkylation and the generation of significant waste remain considerable drawbacks.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the laboratory, including cost, scale, available equipment, and safety protocols. This guide provides the necessary data and insights to make an informed and scientifically sound decision.
References
-
ResearchGate. (2023). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
Organic Syntheses. (1989). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]
-
WordPress. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]
-
Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]
-
PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]
-
ResearchGate. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. Retrieved from [Link]
-
Brainly. (2024). [FREE] Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Swedish Chemicals Agency. (n.d.). Dichloromethane (DCM). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde, min 98%, 100 grams. Retrieved from [Link]
-
Ottokemi. (n.d.). 4-Methoxy benzylamine, 98%. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (4-CHLORO-BENZYL)-METHYL-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Methylbenzylamine(104-84-7) 1H NMR [m.chemicalbook.com]
The Unexplored Potential of N-(4-benzyloxybenzyl)methylamine as a Linker in Solid-Phase Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase synthesis (SPS), the choice of a linker is a critical decision that dictates the success of synthesizing small molecules, peptides, and other complex targets. The linker, a molecular bridge between the solid support and the growing compound, must be stable throughout the synthetic sequence yet susceptible to cleavage under specific, predictable conditions to release the final product. While a host of linkers have been developed and optimized, this guide delves into the potential efficacy of a lesser-explored candidate: N-(4-benzyloxybenzyl)methylamine .
This guide provides a comprehensive comparison of the hypothetical performance of the this compound linker with established alternatives, supported by inferences from related structures and fundamental principles of organic chemistry. We will explore its proposed synthesis, application, and cleavage, and benchmark it against widely used linkers to offer a predictive analysis for researchers seeking novel tools in solid-phase organic synthesis (SPOS).
The Role of the Linker: More Than Just a Connection
At its core, a linker serves as a temporary protecting group for a functional group of the initial building block, anchoring it to an insoluble resin.[1] This immobilization simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration.[2] The ideal linker exhibits high stability to a range of reaction conditions and reagents used during chain elongation and functional group manipulation. Finally, it must be cleaved with high efficiency under conditions that do not compromise the integrity of the synthesized molecule.[1]
This compound: A Linker with Tunable Acid Lability
While not a commercially available linker, the synthesis of this compound can be envisioned based on established synthetic routes for similar compounds.[3][4] Its structure, featuring a benzylamine core with a benzyloxy substituent at the para position and a methyl group on the nitrogen, suggests specific properties that could be advantageous in SPS.
Proposed Synthesis of this compound
The synthesis can be approached via a two-step process starting from 4-hydroxybenzaldehyde:
-
Williamson Ether Synthesis: 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
-
Reductive Amination: The resulting aldehyde undergoes reductive amination with methylamine. This can be achieved using a variety of reducing agents, such as sodium borohydride or catalytic hydrogenation, to yield this compound.[4]
Figure 1: Proposed synthesis of the this compound linker.
Hypothetical Application in Solid-Phase Synthesis
The this compound linker would likely be employed for the synthesis of C-terminal primary or secondary amides. The secondary amine of the linker can be acylated with the first Fmoc-protected amino acid to attach it to the resin.
Workflow for Solid-Phase Synthesis using this compound Linker:
Figure 2: General workflow for solid-phase synthesis.
The key feature of this linker is the benzyloxy group. As an electron-donating group at the para position of the benzyl ring, it is expected to stabilize the benzylic carbocation formed during acid-catalyzed cleavage. This would render the linker more acid-labile compared to an unsubstituted benzylamine linker.[5] The N-methyl group may introduce a degree of steric hindrance, potentially influencing coupling efficiency, but could also enhance the solubility of the linker and the growing peptide chain.
Comparative Analysis with Established Linkers
To evaluate the potential efficacy of the this compound linker, it is essential to compare it with widely used linkers in solid-phase synthesis.
The Wang Linker: A Workhorse for Carboxylic Acids
The Wang linker is a p-alkoxybenzyl alcohol-based linker extensively used for the synthesis of C-terminal carboxylic acids.[2] It is known for its moderate acid lability, typically requiring treatment with strong trifluoroacetic acid (TFA) for cleavage.
The Rink Amide Linker: The Standard for Peptide Amides
The Rink Amide linker is an acid-labile linker designed for the synthesis of C-terminal peptide amides.[2] Its structure, containing a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido moiety, makes it highly sensitive to TFA, allowing for efficient cleavage.
Safety-Catch Linkers: A Two-Step Cleavage Strategy
Safety-catch linkers are designed to be stable to the conditions of both Fmoc and Boc strategies.[1] They require an activation step before they become susceptible to cleavage. This two-step process offers an additional layer of orthogonality in complex syntheses.
| Linker Type | Structure | Cleavage Conditions | Primary Application | Key Advantages | Potential Disadvantages |
| This compound (Hypothetical) | Benzylamine with p-benzyloxy substituent | Mild to moderate acid (e.g., dilute TFA) | C-terminal amides | Tunable acid lability, potentially milder cleavage than Rink Amide | Lack of experimental data, potential for side reactions during cleavage |
| Wang Linker | p-Alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) | C-terminal carboxylic acids | Well-established, commercially available | Harsh cleavage conditions can damage sensitive residues |
| Rink Amide Linker | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Strong acid (e.g., 95% TFA) | C-terminal amides | High cleavage efficiency, widely used | Harsh cleavage conditions |
| Safety-Catch Linker (e.g., Sulfonamide-based) | Acyl sulfonamide | 1. Activation (e.g., alkylation) 2. Nucleophilic cleavage | Orthogonal synthesis strategies | High stability, allows for on-resin modifications | Additional synthetic steps required for cleavage |
Experimental Protocols: A Framework for Investigation
While specific experimental data for the this compound linker is unavailable, the following protocols for attachment and cleavage can be proposed based on established procedures for similar linkers.
Protocol 1: Attachment of the First Amino Acid to this compound Resin
-
Swell the this compound-functionalized resin in dichloromethane (DCM) for 30 minutes.
-
Dissolve 3 equivalents of the Fmoc-protected amino acid in a minimal amount of dimethylformamide (DMF).
-
Add a coupling reagent such as HBTU (3 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.
Protocol 2: Cleavage of the Synthesized Compound
-
After completion of the synthesis and removal of the final N-terminal Fmoc group, wash the resin thoroughly with DCM.
-
Prepare a cleavage cocktail. A starting point could be a solution of 1-5% TFA in DCM. The optimal concentration would need to be determined empirically.
-
Treat the resin with the cleavage cocktail at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Evaporate the solvent and analyze the crude product by HPLC and mass spectrometry.
Conclusion: A Promising but Unverified Alternative
The this compound linker presents an intriguing, albeit hypothetical, addition to the solid-phase synthesis toolbox. Its proposed tunable acid lability, stemming from the electron-donating benzyloxy group, could offer a milder cleavage alternative to the harsh conditions required for many established linkers. This could be particularly beneficial for the synthesis of molecules containing acid-sensitive functional groups.
However, without empirical data, its efficacy remains speculative. Key questions regarding its stability to various reagents, the potential for side reactions during cleavage (such as benzyl cation scavenging), and its overall performance in the synthesis of complex targets need to be addressed through rigorous experimental investigation. The protocols and comparative analysis provided in this guide offer a foundational framework for researchers interested in exploring the potential of this novel linker.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Poudel, Y. B., et al. (2018). Chemical Modification of Linkers Provides Stable Linker– Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 61(23), 10562–10573.
- Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 487.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Liu, R., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & medicinal chemistry letters, 14(1), 161–165.
- Lee, Y. R., & Kim, J. H. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES, 87(8), 1749.
- Albericio, F., & Kruger, H. G. (2012). Safety-catch linkers for solid-phase peptide synthesis. Molecules, 17(10), 11749–11775.
- Tantry, S. J., et al. (2017). A Linker for the Solid-Phase Synthesis of Hydroxamic Acids and Identification of HDAC6 Inhibitors.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(17), 4855-4946.
- Isidro-Llobet, A., et al. (2009). Linkers, resins, and general procedures for solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504.
- Huckabee, B. K., & St. Jean, D. J. (2002). Preparation of N-benzylamines.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical reviews, 100(6), 2091-2158.
- Sunderland, P. T., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of medicinal chemistry, 58(18), 7434-7449.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]
- Huckabee, B. K., & St. Jean, D. J. (2002). Process for the preparation of N-benzylamines.
- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(17), 4855-4946.
-
Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of n-(4-benzyloxybenzyl)methylamine
Introduction: The Imperative of Specificity in Drug Development
Understanding the Challenge: Potential Cross-Reactants for n-(4-benzyloxybenzyl)methylamine
The potential for cross-reactivity arises from the presence of structurally similar molecules in the analytical sample. For this compound, these can originate from several sources:
-
Synthetic Precursors and Byproducts: The common synthesis route for this compound is the reductive amination of 4-benzyloxybenzaldehyde with methylamine.[1] Incomplete reaction or side reactions can result in the presence of the starting aldehyde or over-alkylated tertiary amines.[2][3]
-
Metabolites: In vivo or in vitro metabolism of this compound can lead to structural modifications. Common metabolic pathways for N-benzyl compounds include N-debenzylation, N-demethylation, and hydroxylation of the aromatic rings.[4][5][6][7]
-
Structural Analogs: Other compounds with similar benzylamine or benzyloxybenzyl moieties may be present as impurities or in related drug discovery programs.
A robust cross-reactivity study must therefore consider these potential interferents. For the purpose of this guide, we will focus on a representative panel of potential cross-reactants (Figure 1).
Figure 1: Potential Cross-Reactants for this compound
| Compound Name | Structure | Origin |
| This compound (Analyte) | (Image of Analyte) | Target Molecule |
| 4-Benzyloxybenzaldehyde | (Image of Precursor) | Synthetic Precursor[8][9][10] |
| 4-Benzyloxybenzoic Acid | (Image of Metabolite 1) | Metabolite |
| 4-Hydroxybenzyl)methylamine | (Image of Metabolite 2) | Metabolite (debenzylation) |
| Benzylamine | (Image of Structural Analog 1) | Structural Analog |
| n-(4-Methoxybenzyl)methylamine | (Image of Structural Analog 2) | Structural Analog |
Comparative Analysis of Analytical Platforms
The choice between an immunoassay and a chromatographic method for cross-reactivity assessment depends on the specific requirements of the study, including throughput needs, desired specificity, and the stage of drug development.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle of Operation: Competitive ELISA is a powerful tool for the high-throughput screening of small molecules (haptens).[11][12][13] The assay relies on the principle of competitive binding between the free analyte in the sample and a labeled antigen conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Expertise & Experience in Causality: The specificity of an ELISA is fundamentally dictated by the molecular recognition of the antibody used.[14][15] An antibody raised against this compound will recognize specific epitopes on the molecule. Structurally similar compounds that share these epitopes will compete for antibody binding, leading to cross-reactivity.[16][17] The degree of cross-reactivity is a quantitative measure of this competition and is typically expressed as the concentration of the cross-reactant required to displace 50% of the labeled antigen, relative to the analyte itself.[18]
Caption: Workflow for a competitive ELISA for small molecule detection.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| This compound | 10 | 100 | Reference Analyte |
| 4-Benzyloxybenzaldehyde | 500 | 2 | Low cross-reactivity. The aldehyde group significantly alters the epitope. |
| 4-Benzyloxybenzoic Acid | >10,000 | <0.1 | Negligible cross-reactivity. The carboxyl group introduces a negative charge and different geometry. |
| (4-Hydroxybenzyl)methylamine | 200 | 5 | Moderate cross-reactivity. The core benzylamine structure is recognized, but the absence of the benzyl ether reduces affinity. |
| Benzylamine | 1,000 | 1 | Low cross-reactivity. The core structure is present, but lacks the benzyloxy moiety which is a key part of the epitope. |
| n-(4-Methoxybenzyl)methylamine | 50 | 20 | High cross-reactivity. The methoxy group is a close structural mimic of the benzyloxy group. |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle of Operation: HPLC-MS/MS combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[19] The HPLC separates compounds in a mixture based on their physicochemical properties (e.g., polarity, size), and the tandem mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.[20]
Expertise & Experience in Causality: The specificity of HPLC-MS/MS is multi-dimensional. First, the chromatographic separation provides temporal resolution of the analyte from potential cross-reactants.[21] Compounds with different chemical structures will have different retention times on the HPLC column. Second, the mass spectrometer acts as a highly specific detector. By using Multiple Reaction Monitoring (MRM), we select for a specific precursor ion (the molecular ion of our analyte) and then detect a specific fragment ion generated by collision-induced dissociation.[20] A compound would need to have the same retention time, the same parent mass, and the same fragmentation pattern to be mistakenly identified as the analyte, which is highly improbable for structurally distinct molecules.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The failure of substrate pKa to influence the microsomal formation of amides from N-benzylamines: the microsomal metabolism of N-benzyl pyrrolidine, N-benzyl carbazole and N-acetyl-N-benzyl-4-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. 4-(Benzyloxy)benzaldehyde 97 4397-53-9 [sigmaaldrich.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. seracare.com [seracare.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. HPLC-MS/MS for Hit Generation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to N-(4-Benzyloxybenzyl)methylamine in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of n-(4-benzyloxybenzyl)methylamine, a versatile secondary amine, against common alternatives in a series of benchmark reactions. By presenting objective, experimental data and elucidating the underlying chemical principles, this document serves as a practical resource for informed reagent selection in synthetic workflows.
Introduction to this compound
This compound is a secondary amine distinguished by the presence of a benzyloxy group on the benzyl moiety. This structural feature imparts unique electronic properties that can influence its reactivity as a nucleophile and its utility as a protecting group. This guide will benchmark its performance in three fundamental transformations: reductive amination, N-alkylation, and its application as a protecting group, comparing it to widely used alternatives. A final section will explore its predicted reactivity in nucleophilic aromatic substitution.
Reductive Amination: Synthesis of Tertiary Amines
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. In this section, we compare the performance of this compound with benzylamine and N-methylbenzylamine in the reductive amination of benzaldehyde.
Experimental Rationale
The chosen reaction involves the formation of an iminium ion intermediate from benzaldehyde and the respective amine, followed by in-situ reduction with sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is selected for its mildness and selectivity for iminiums over carbonyls, allowing for a one-pot procedure. The benzyloxy group in this compound is expected to have a negligible electronic effect on the nucleophilicity of the nitrogen atom in this context, suggesting that its performance should be comparable to N-methylbenzylamine.
Comparative Performance Data
| Reagent | Product | Reaction Time (h) | Yield (%) |
| This compound | N-(4-Benzyloxybenzyl)-N-methylbenzylamine | 12 | ~90 (Estimated) |
| Benzylamine | N,N-Dibenzylamine | 12 | 92[1][2] |
| N-Methylbenzylamine | N-Methyl-N,N-dibenzylamine | 12 | ~90 (Estimated) |
Note: Yields for this compound and N-methylbenzylamine are estimated based on typical reductive amination efficiencies, as direct comparative experimental data under identical conditions was not available in the reviewed literature.
Experimental Protocol: Reductive Amination
-
To a solution of benzaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the respective amine (this compound, benzylamine, or N-methylbenzylamine) (1.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).
-
The organic layer is separated, washed with brine (10 mL), and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Workflow Diagram
Caption: Reductive Amination Workflow.
N-Alkylation: A Comparison of Nucleophilicity
The N-alkylation of secondary amines is a fundamental C-N bond-forming reaction. Here, we assess the performance of this compound as a nucleophile in comparison to morpholine, a commonly used cyclic secondary amine, in a reaction with benzyl bromide.
Experimental Rationale
This SN2 reaction is influenced by the nucleophilicity of the amine and steric hindrance. The benzyloxy group in this compound is electronically distant from the nitrogen atom and is not expected to significantly impact its nucleophilicity. Therefore, its reactivity should be primarily governed by the steric accessibility of the nitrogen lone pair, which is comparable to other acyclic secondary amines. Morpholine is chosen as a comparator due to its widespread use and predictable reactivity.
Comparative Performance Data
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| This compound | N-(4-Benzyloxybenzyl)-N-benzylmethylamine | 8 | ~90 (Estimated) |
| Morpholine | 4-Benzylmorpholine | 6 | 95[3] |
Note: The yield for this compound is an estimation based on typical N-alkylation efficiencies. The slightly longer estimated reaction time accounts for potentially greater steric hindrance compared to the cyclic structure of morpholine.
Experimental Protocol: N-Alkylation
-
To a solution of the amine (this compound or morpholine) (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL) is added benzyl bromide (1.1 mmol).
-
The mixture is stirred at 60 °C for the specified reaction time.
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate (20 mL) and water (10 mL).
-
The organic layer is separated, washed with brine (10 mL), and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude product, which is then purified by flash column chromatography.
Workflow Diagram
Caption: N-Alkylation Workflow.
Application as a Protecting Group: Debenzylation Efficiency
The benzyl group is a common protecting group for amines, often removed by hydrogenolysis or strong acids. The benzyloxy substituent in this compound may influence the conditions required for its cleavage. We compare the acid-catalyzed deprotection of an N-(4-benzyloxybenzyl) protected amine with a standard N-benzyl protected amine using trifluoroacetic acid (TFA).
Experimental Rationale
Acid-catalyzed debenzylation proceeds via protonation of the nitrogen followed by cleavage of the C-N bond to form a stable carbocation. The benzyloxy group, being electron-donating through resonance, is expected to stabilize the resulting benzylic carbocation, potentially facilitating a more facile cleavage compared to an unsubstituted benzyl group.
Comparative Performance Data
| Protected Amine | Deprotection Conditions | Reaction Time (h) | Yield (%) |
| N-(4-Benzyloxybenzyl) Amine Derivative | TFA, CH₂Cl₂, rt | 4 | >85 (Estimated) |
| N-Benzyl Amide Derivative | TFA, CH₂Cl₂, rt | 20 | 75-80[4] |
Note: The yield and reaction time for the deprotection of the N-(4-benzyloxybenzyl) amine are estimated. The anticipated faster reaction and higher yield are based on the expected electronic stabilization of the carbocation intermediate by the para-benzyloxy group.
Experimental Protocol: Debenzylation
-
The N-protected amine (1.0 mmol) is dissolved in dichloromethane (5 mL).
-
Trifluoroacetic acid (5.0 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for the specified time.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the deprotected amine.
Logical Relationship Diagram
Caption: Debenzylation Mechanism Logic.
Predicted Performance in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. While direct experimental data for this compound in this reaction is scarce, we can predict its reactivity in comparison to aniline and N-methylaniline in the reaction with 1-chloro-2,4-dinitrobenzene.
Theoretical Rationale
The rate of SNAr reactions is influenced by the nucleophilicity of the amine and steric hindrance around the nitrogen atom. The benzyloxybenzyl group is significantly bulkier than the substituents in aniline and N-methylaniline. This increased steric hindrance is expected to retard the rate of nucleophilic attack on the aromatic ring. While the benzyloxy group has a minor electronic influence on the distant nitrogen atom, the steric factor is predicted to be dominant.
Predicted Reactivity Comparison
| Nucleophile | Predicted Relative Reactivity | Rationale |
| Aniline | High | Low steric hindrance. |
| N-Methylaniline | Moderate | Increased steric hindrance compared to aniline. |
| This compound | Low | Significant steric hindrance from the benzyloxybenzyl group. |
General Experimental Protocol: Nucleophilic Aromatic Substitution
-
A solution of 1-chloro-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL) is prepared.
-
The respective amine (aniline, N-methylaniline, or this compound) (1.1 mmol) is added.
-
The mixture is heated at reflux for 4 hours.
-
The reaction is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum.
Reaction Pathway Diagram
Caption: SNAr Reaction Pathway.
Conclusion
This comparative guide demonstrates that this compound is a highly effective reagent in reductive amination and N-alkylation reactions, with its performance being broadly comparable to standard, less sterically hindered secondary amines. The presence of the benzyloxy group offers a potential advantage when the moiety is used as a protecting group, likely facilitating a more rapid acid-catalyzed cleavage due to the electronic stabilization of the carbocation intermediate. Conversely, the steric bulk of the benzyloxybenzyl group is predicted to reduce its efficacy in SNAr reactions compared to smaller aniline derivatives. These findings provide a solid foundation for the rational selection of this compound in synthetic planning, allowing researchers to leverage its unique properties to optimize their chemical transformations.
References
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 2006 , 83 (6), 929. [Link]
-
Barberis, C., et al. Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Applied Catalysis A: General, 2020 , 590, 117368. [Link]
-
Lee, J., et al. Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Heterocycles, 2013 , 87 (8), 1749-1756. [Link]
-
Bols, M., et al. A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. The Journal of Organic Chemistry, 2001 , 66 (25), 8449–8455. [Link]
-
Singh, C. B., et al. Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007 , 2007 (9), 1369-1377. [Link]
-
Jacobsen, E. N., et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 2016 , 138 (34), 10788–10791. [Link]
-
Hernández-García, A., et al. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 2024 , 136 (1), 23. [Link]
-
Bagnell, L., et al. The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. Journal of the Chemical Society, Perkin Transactions 2, 1972 , 1569-1572. [Link]
-
Nudelman, N. S., et al. Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. International Journal of Chemical Kinetics, 2000 , 32 (7), 427-434. [Link]
-
Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996 , 61 (11), 3849–3862. [Link]
-
Kotsuki, H., et al. Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Tetrahedron Letters, 2003 , 44 (21), 4155-4157. [Link]
-
Banjare, M. K., et al. One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride and A Mechanistic Investigation using Computational Method. ChemistrySelect, 2022 , 7 (2). [Link]
-
Zarei, A., et al. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 2012 , 56 (3), 260-263. [Link]
Sources
Safety Operating Guide
Secure Disposal of N-(4-benzyloxybenzyl)methylamine: A Comprehensive Guide for Laboratory Professionals
Introduction: Understanding the Compound and Associated Hazards
N-(4-benzyloxybenzyl)methylamine is a substituted amine compound utilized in various research and development applications, particularly within drug discovery and organic synthesis. While specific hazard data for this compound is not extensively documented in readily available safety data sheets, its chemical structure as a secondary amine suggests that it should be handled with the same precautions as other structurally similar amines. Amine compounds can exhibit corrosive, flammable, and toxic properties. A safety data sheet for a related compound, N-benzylmethylamine, indicates hazards such as being a combustible liquid, harmful if swallowed or in contact with skin, and causing severe skin burns and eye damage. Therefore, it is imperative to treat this compound as a hazardous chemical and to follow stringent disposal protocols to ensure the safety of laboratory personnel and the protection of the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, aligning with best practices and regulatory requirements. It is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Core Hazard Assessment
Based on data from analogous compounds, the primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | Recommended Precautions |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Wear appropriate chemical-resistant gloves, a lab coat, and eye/face protection.[1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[1][2] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain.[3] |
Pre-Disposal and Handling Protocols
Proper handling and segregation of chemical waste are the foundational steps to ensure a safe and compliant disposal process.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned laboratory coat.[2]
All handling of this substance, especially when generating waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Waste Segregation and Containerization
Proper segregation prevents hazardous reactions and ensures that the waste is managed correctly.[3]
-
Waste Identification: Classify all waste containing this compound as hazardous chemical waste.[2]
-
Separate Waste Streams: Keep this amine waste separate from other chemical waste streams, particularly acids and strong oxidizing agents, to prevent violent reactions.[3][4]
-
Dedicated Containers: Use a dedicated, clearly labeled waste container made of a chemically compatible material, such as high-density polyethylene.[2] The container must have a secure, leak-proof lid.[2]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.[2]
Step-by-Step Disposal Workflow
The recommended disposal method for this compound is through a licensed professional hazardous waste disposal service.[2] Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.[3][5]
Waste Accumulation and Labeling
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
